molecular formula C3H3NOS2 B049660 Rhodanine CAS No. 141-84-4

Rhodanine

Número de catálogo: B049660
Número CAS: 141-84-4
Peso molecular: 133.20 g/mol
Clave InChI: KIWUVOGUEXMXSV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rhodanine is a versatile five-membered heterocyclic compound featuring a thiazolidine core with a carbonyl group and a thiocarbonyl group. This unique structure makes it a privileged scaffold in medicinal chemistry and organic synthesis, primarily serving as a key precursor for the Knoevenagel condensation reaction. Researchers utilize this compound to synthesize a wide array of derivatives that are screened for diverse biological activities, including potent inhibition of protein tyrosine phosphatases, bacterial biofilm formation, and aldose reductase. Its electron-rich nature and metal-chelating properties also render it invaluable in material science, where it is employed in the development of organic semiconductors, non-linear optical materials, and chemosensors for metal ion detection. Furthermore, this compound-based compounds are extensively investigated for their application in dye-sensitized solar cells (DSSCs) as efficient charge-transfer materials. This product is provided as a high-purity solid to ensure reproducibility in synthetic and experimental outcomes. It is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NOS2/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWUVOGUEXMXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NOS2
Record name RHODANINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20993
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

950981-11-0
Record name Polyrhodanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=950981-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4026002
Record name Rhodanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4026002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Rhodanine appears as light yellow crystals. Density 0.868 g / cm3. Melting point 168.5 °C. May explode on rapid heating., Pale yellow solid; [Merck Index] Light yellow powder; [MSDSonline]
Record name RHODANINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20993
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Rhodanine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6958
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

>20 [ug/mL] (The mean of the results at pH 7.4), Very soluble (NTP, 1992), FREELY SOL IN BOILING WATER, IN METHANOL, ETHANOL, DIMETHYLFORMAMIDE, ETHER, ALKALIES, AMMONIA, HOT ACETIC ACID, SLIGHTLY SOL IN WATER; INSOL IN PETROLEUM ETHER
Record name SID57260772
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name RHODANINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20993
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name RHODANINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2087
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.868 (NTP, 1992) - Less dense than water; will float, 0.868, BULK DENSITY 0.617
Record name RHODANINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20993
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name RHODANINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2087
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

PALE YELLOW CRYSTALS (LONG BLADES) FROM GLACIAL ACETIC ACID OR WATER, LIGHT YELLOW PRISMS FROM ALCOHOL

CAS No.

141-84-4, 6913-23-1
Record name RHODANINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20993
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Rhodanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Mercaptothiazolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006913231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RHODANINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1899
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Thiazolidinone, 2-thioxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Rhodanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4026002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhodanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.005
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RHODANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O50LKL2G8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RHODANINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2087
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

335.3 °F (NTP, 1992), 168.5 °C (CAPILLARY); 170.5-171 °C (HOT STAGE)
Record name RHODANINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20993
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name RHODANINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2087
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Rhodanine and its derivatives as privileged scaffolds in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodanine, a five-membered heterocyclic scaffold, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The inherent structural features of the this compound ring allow for facile derivatization at multiple positions, leading to a vast chemical space for the development of novel therapeutic agents. This guide provides a comprehensive overview of this compound and its derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their potential as anticancer, antimicrobial, and antiviral agents.

Core Structure and Synthesis

The this compound core, chemically known as 2-thioxo-4-thiazolidinone, serves as a versatile template for chemical modification. The most common synthetic route to this compound derivatives involves the Knoevenagel condensation of this compound with various aldehydes. This reaction is typically carried out in the presence of a base and a suitable solvent.[3] Further modifications can be introduced at the N-3 position of the this compound ring.

Experimental Protocol: Knoevenagel Condensation for the Synthesis of 5-Arylidenerhodanines

This protocol describes a general method for the synthesis of 5-arylidenethis compound derivatives.

Materials:

  • This compound

  • Aromatic aldehyde

  • Ammonium acetate (or other suitable base like piperidine or pyridine)

  • Glacial acetic acid (or another suitable solvent like ethanol or toluene)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in glacial acetic acid.

  • Add a catalytic amount of ammonium acetate (0.1-0.2 equivalents).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain the pure 5-arylidenethis compound derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).

Biological Activities and Structure-Activity Relationships (SAR)

This compound derivatives have demonstrated a broad spectrum of biological activities, which are intricately linked to the nature and position of substituents on the this compound core.

Anticancer Activity

Numerous this compound derivatives have exhibited potent cytotoxic effects against a variety of cancer cell lines.[2][4] The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1][5]

Table 1: Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
5-(4-Chlorobenzylidene)this compoundHCT-116 (Colon)10[2]
3-((5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)methyl)benzoic acidK562 (Leukemia)11.10 (µg/mL)[2]
5-((4-(dimethylamino)phenyl)methylene)-3-ethylthis compoundA549 (Lung)2.67[2]
(Z)-5-(4-((bis(4-fluorophenyl)methyl)piperazin-1-yl)methylene)-2-thioxothiazolidin-4-oneMCF-7 (Breast)12[1]
N-(beta-D-glucopyranosyl)-5-(4-nitrobenzylidene)-2-thioxo-4-thiazolidinoneHepG2 (Liver)0.21[4]

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • 5-position: Substitution with an arylidene group is crucial for activity. Electron-withdrawing or electron-donating groups on the aromatic ring can modulate the potency.

  • N-3 position: Introduction of various substituents, such as acetic acid moieties, can enhance cytotoxic effects.[2]

EGFR_Inhibition EGFR EGFR Dimerization Dimerization EGFR->Dimerization Ligand EGF/TGF-α Ligand->EGFR Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS RAS Autophosphorylation->RAS PI3K PI3K Autophosphorylation->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound Derivative This compound->EGFR Inhibits ATP Binding

VEGFR_Inhibition VEGFR VEGFR-2 Dimerization Dimerization VEGFR->Dimerization Ligand VEGF Ligand->VEGFR Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PLCg PLCγ Autophosphorylation->PLCg RhoA RhoA PLCg->RhoA ROCK ROCK RhoA->ROCK Angiogenesis Endothelial Cell Proliferation, Migration, and Survival (Angiogenesis) ROCK->Angiogenesis This compound This compound Derivative This compound->VEGFR Inhibits ATP Binding

Antimicrobial Activity

This compound derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[6][7] Their mechanism of action can vary, with some compounds targeting essential bacterial enzymes.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
This compound-3-acetic acid derivativeStaphylococcus aureus2[7]
4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetateMethicillin-resistant Staphylococcus aureus (MRSA)>=15.62[6]
N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamideMycobacterium tuberculosis8-16 (µM)[6]

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • 5-position: The presence of a lipophilic arylidene group often enhances activity.

  • N-3 position: Carboxylic acid or amide functionalities at this position can contribute to antibacterial potency.[6]

Quorum_Sensing_Inhibition LasR LasR Virulence Virulence Factor Production & Biofilm Formation LasR->Virulence RhlR RhlR RhlR->Virulence Autoinducer_Las 3-oxo-C12-HSL (Autoinducer) Autoinducer_Las->LasR Autoinducer_Rhl C4-HSL (Autoinducer) Autoinducer_Rhl->RhlR This compound This compound Derivative This compound->LasR Antagonist This compound->RhlR Antagonist

Antiviral Activity

Several this compound derivatives have been identified as potent inhibitors of various viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[8]

Table 3: Antiviral Activity of Selected this compound Derivatives

CompoundVirusEC50 (µM)Reference
N-phenylbenzamide derivativeEnterovirus 715.7 ± 0.8[8]
Tylophorine derivativeSARS-CoV<0.005[9]
5p (triazine-benzimidazole conjugate)HSV-13.5 (µg/mL)[10]

Experimental Protocols for Biological Evaluation

MTT Assay for Anticancer Activity (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound derivatives against adherent cancer cell lines.[11]

Materials:

  • Adherent cancer cell line

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.[12][13]

Materials:

  • Bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound derivative stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the this compound derivative in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Plaque Reduction Assay for Antiviral Activity (EC50 Determination)

This protocol is used to determine the half-maximal effective concentration (EC50) of this compound derivatives against plaque-forming viruses.[14][15][16]

Materials:

  • Host cell line susceptible to the virus

  • Virus stock of known titer (PFU/mL)

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • 6-well or 12-well cell culture plates

  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Compound and Virus Incubation: Prepare serial dilutions of the this compound derivative. In a separate tube, mix the virus (at a concentration that will produce a countable number of plaques, e.g., 50-100 PFU/well) with each compound dilution and incubate for 1 hour at 37°C.

  • Infection: Remove the medium from the cell monolayers and infect with the virus-compound mixture. Allow the virus to adsorb for 1 hour.

  • Overlay: After adsorption, remove the inoculum and add the overlay medium containing the corresponding concentration of the this compound derivative.

  • Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-5 days).

  • Plaque Visualization and Counting: Fix the cells and stain with crystal violet. Count the number of plaques in each well.

  • EC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Plot the percentage of plaque reduction against the log of the compound concentration to determine the EC50 value.

Conclusion

This compound and its derivatives represent a highly valuable and "privileged" scaffold in medicinal chemistry. Their synthetic accessibility and the wide range of achievable biological activities make them attractive candidates for the development of new drugs. The structure-activity relationships discussed in this guide provide a framework for the rational design of more potent and selective this compound-based therapeutic agents. The detailed experimental protocols offer a practical resource for researchers in the field to synthesize and evaluate these promising compounds. Further exploration of the diverse chemical space of this compound derivatives holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

The Diverse Biological Activities of Rhodanine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rhodanine scaffold, a five-membered heterocyclic motif, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological effects of this compound-containing compounds, with a focus on their anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. This document is intended to serve as a comprehensive resource, offering quantitative data for comparative analysis, detailed experimental methodologies, and visual representations of key molecular pathways and workflows to aid in the research and development of novel this compound-based therapeutics.

Core Biological Activities and Quantitative Data

This compound derivatives have been extensively investigated for their potential as therapeutic agents. Their biological activities are diverse, stemming from their ability to interact with a wide range of biological targets. The structural versatility of the this compound ring, particularly at the N-3 and C-5 positions, allows for the fine-tuning of their pharmacological profiles.[1]

Anticancer Activity

This compound compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifactorial, involving the inhibition of key enzymes and interference with critical signaling pathways that govern cancer cell proliferation, survival, and metastasis.

Table 1: Anticancer Activity of Representative this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Target/MechanismReference
5-(2-fluorobenzylidene)-rhodanine analogA549 (Lung)0.8Sorafenib analog[2]
H460 (Lung)1.3[2]
HT29 (Colon)2.8[2]
Phenyl-substituted triazolothiazolyl-rhodanineHuh7 (Liver)4.67Cytotoxic[3]
MCF-7 (Breast)2.30[3]
4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acidA2780 (Ovarian)4.4Cytotoxic[3]
A2780cisR (Ovarian, cisplatin-resistant)3.3[3]
N-glucosylation this compound 6HepG2 (Liver)0.21Topoisomerase II inhibition, DNA intercalation[4]
A549 (Lung)1.7[4]
MCF-7 (Breast)11.7[4]
S-glucosylation this compound 7A549 (Lung)0.31Topoisomerase II inhibition, DNA intercalation[4]
HepG2 (Liver)0.76[4]
MCF-7 (Breast)12.4[4]
S-glucosylation 5-arylidene this compound 13aMCF-7 (Breast)3.1Topoisomerase II inhibition, DNA intercalation[4]
A549 (Lung)6.1[4]
HepG2 (Liver)17.2[4]
This compound-piperazine hybrid 5MDA-MB-468 (Breast)>200EGFR/HER2/VEGFR inhibition[5]
This compound-piperazine hybrid 13MCF-7 (Breast)67EGFR/HER2/VEGFR inhibition[5]
MDA-MB-231 (Breast)145[5]
This compound-piperazine hybrid 17MDA-MB-468 (Breast)58EGFR/HER2/VEGFR inhibition[5]
MDA-MB-231 (Breast)118[5]
MCF-7 (Breast)169[5]
Antimicrobial Activity

The emergence of multidrug-resistant bacteria has created an urgent need for novel antimicrobial agents. This compound derivatives have shown potent activity against a range of pathogenic bacteria, particularly Gram-positive strains.[6] Their mechanism of action can involve the inhibition of essential bacterial enzymes.

Table 2: Antimicrobial Activity of Representative this compound Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Tryptophan-derived this compound 7cS. aureus1-2[7]
MRSA2-4[7]
E. coli8[7]
Tryptophan-derived this compound 10bS. aureus2[7]
MRSA4[7]
E. coli16[7]
5-arylidene this compound derivative IIIiMRSA CCARM 31671[6]
MRSA CCARM 35061[6]
5-arylidene this compound derivative VbMRSA CCARM 31671[6]
MRSA CCARM 35061[6]
5-arylidene this compound derivative VcMRSA CCARM 31671[6]
MRSA CCARM 35061[6]
This compound derivative Rh 2VRSA (MIC90)4 µM[8]
MRSA (MIC90)4 µM[8]
S. epidermidis4 µM[8]
VRE (MIC90)8 µM[8]
B. anthracis2-8 µM[8]
Antiviral Activity

This compound-based compounds have also been explored for their antiviral properties, demonstrating inhibitory effects against various viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).

Table 3: Antiviral Activity of Representative this compound Derivatives

Compound/DerivativeVirusCell LineEC50 (µM)Reference
This compound derivative 1HIV-1 IN (3'-processing)-15[9]
HIV-1 IN (strand transfer)-11[9]
This compound derivative 11HIV-1 IN (3'-processing)-58[9]
HIV-1 IN (strand transfer)-20[9]
Enzyme Inhibitory Activity

A primary mechanism through which this compound compounds exert their biological effects is through the inhibition of various enzymes. This includes protein tyrosine phosphatases, carbonic anhydrases, and metallo-β-lactamases, among others.

Table 4: Enzyme Inhibitory Activity of Representative this compound Derivatives

Compound/DerivativeEnzyme TargetIC50Reference
Benzylidene this compound derivative 5ePRL-30.9 µM[10]
Tryptophan-derived this compound 10bPTP1B0.36 µM[7]
N-glucosylation this compound 6Topoisomerase II6.9 µM[4]
This compound-linked benzenesulfonamide 7hhCA I22.4 nM[8]
This compound-linked benzenesulfonamide 9dhCA I35.8 nM[8]

Key Signaling Pathways Modulated by this compound Compounds

The anticancer and other biological activities of this compound derivatives are often attributed to their ability to modulate key cellular signaling pathways. Understanding these pathways is crucial for the rational design of more potent and selective inhibitors.

PRL-3 Signaling Pathway

Phosphatase of Regenerating Liver-3 (PRL-3) is a protein tyrosine phosphatase that is overexpressed in various metastatic cancers.[11] It plays a critical role in promoting cancer cell migration, invasion, and metastasis.[12] this compound-based compounds have been identified as potent inhibitors of PRL-3.[10] Inhibition of PRL-3 can disrupt downstream signaling cascades, including the PI3K/Akt and MAPK pathways, leading to a reduction in metastatic potential.[13]

PRL3_Signaling_Pathway This compound This compound Derivatives PRL3 PRL-3 This compound->PRL3 Inhibition Integrin Integrin PRL3->Integrin Src Src Integrin->Src PI3K PI3K Src->PI3K MAPK MAPK (ERK, JNK) Src->MAPK Akt Akt PI3K->Akt Metastasis Metastasis (Migration, Invasion) Akt->Metastasis MAPK->Metastasis

This compound inhibition of the PRL-3 signaling pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. The pathway can be activated through canonical and non-canonical routes. This compound derivatives can inhibit this pathway, leading to the suppression of pro-inflammatory and anti-apoptotic gene expression.

NFkB_Signaling_Pathway cluster_stimuli Stimuli (e.g., TNF-α, LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IKK->NFkB_inactive Releases IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation This compound This compound Derivatives This compound->IKK Inhibition Gene Gene Transcription (Inflammation, Survival) NFkB_active->Gene Activates Bcl2_Apoptosis_Pathway This compound This compound Derivatives Bcl2 Anti-apoptotic Bcl-2, Bcl-xL This compound->Bcl2 Inhibition Bax Pro-apoptotic Bax, Bak Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Rhodanine_Workflow Design Compound Design (SAR, Docking) Synthesis Chemical Synthesis (e.g., Knoevenagel) Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Screening (Enzyme/Cell-based assays) Purification->InVitro Hit Hit Identification InVitro->Hit Hit->Design Inactive Lead Lead Optimization (SAR studies) Hit->Lead Active Lead->Design Iterative Refinement ADMET In Vitro ADMET (Solubility, Permeability, Metabolic Stability) Lead->ADMET InVivo In Vivo Efficacy & Toxicity Studies (Animal Models) ADMET->InVivo Preclinical Preclinical Candidate InVivo->Preclinical

References

The Rhodanine Scaffold: A Historical and Technical Guide to its Role in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rhodanine scaffold, a five-membered heterocyclic motif, has carved a significant and multifaceted history in the landscape of drug discovery. Initially explored for its diverse chemical reactivity, it rapidly emerged as a "privileged scaffold," demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the history of this compound in medicinal chemistry, from its early synthetic routes to its evolution as a versatile pharmacophore. We will delve into its applications in various therapeutic areas, including as an antimicrobial, antiviral, anticancer, and antidiabetic agent, supported by quantitative data from key studies. The guide will also address the critical controversy surrounding this compound as a Pan-Assay Interference Compound (PAINS), offering a balanced perspective for researchers. Detailed experimental protocols for the synthesis and evaluation of this compound derivatives are provided, alongside visualizations of key signaling pathways, to equip researchers with a comprehensive understanding of this important chemical entity.

A Historical Overview of this compound in Medicinal Chemistry

This compound (2-thioxo-4-thiazolidinone) and its derivatives have been a subject of interest in organic and medicinal chemistry for over a century.[1] The core structure offers multiple sites for chemical modification, allowing for the creation of large and diverse compound libraries.[2]

The most common synthetic route to functionalize the this compound core is the Knoevenagel condensation of this compound with various aldehydes, which typically yields 5-arylidenethis compound derivatives.[3] This reaction is valued for its simplicity and efficiency.[4][5]

The journey of this compound in drug discovery has been marked by both significant successes and notable challenges. It is recognized for its ability to interact with a wide range of biological targets, leading to a plethora of reported biological activities.[2] However, this promiscuity has also led to its classification as a Pan-Assay Interference Compound (PAINS), a label that warrants careful consideration in modern drug discovery campaigns.[1][6]

Despite the PAINS controversy, the this compound scaffold is present in the clinically approved drug, epalrestat, used for the treatment of diabetic neuropathy, demonstrating that with careful optimization, this compound-based compounds can be developed into safe and effective therapeutic agents.[7]

Therapeutic Applications and Quantitative Data

This compound derivatives have been extensively investigated for a variety of therapeutic applications. The following tables summarize key quantitative data for representative this compound compounds across different biological activities.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundTarget OrganismMIC (µM)Reference
Rh 2Vancomycin-resistant Enterococcus (VRE)8 (MIC90)[8][9]
Rh 2Methicillin-resistant Staphylococcus aureus (MRSA)4 (MIC90)[8][9]
Rh 2Staphylococcus epidermidis4[8][9]
Rhodanines 1-7Bacillus anthracis2-8[8][9]
5-pyridylmethylidene-3-rhodanine-carboxyalkyl acidsGram-positive bacteria7.8 - 125 µg/mL[2]

Table 2: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 25 (Sorafenib analog)A549 (Lung)0.8[10]
Compound 25 (Sorafenib analog)H460 (Lung)1.3[10]
Compound 25 (Sorafenib analog)HT29 (Colon)2.8[10]
Compound 32 (Benzimidazole conjugate)HL-60 (Leukemia)0.21[11]
Compound 32 (Benzimidazole conjugate)MDA-MB-231 (Breast)0.33[11]
Glucosylated this compound 12fHepG2 (Liver)2.2[12]
Glucosylated this compound 6HepG2 (Liver)0.21[13]
This compound-piperazine hybrid 13MCF-7 (Breast)67[14]

Table 3: Antiviral Activity of this compound Derivatives

CompoundVirusTargetIC50 (µM)Reference
This compound-salicylic acid derivative 1HIV-1Integrase (3'-processing)15[15]
This compound-salicylic acid derivative 1HIV-1Integrase (strand transfer)11[15]

Table 4: Enzyme Inhibition by this compound Derivatives

CompoundEnzymeIC50Reference
Epalrestat (ONO-2235)Aldose Reductase (rat lens)1.0 x 10-8 M[16]
Epalrestat (ONO-2235)Aldose Reductase (human placenta)2.6 x 10-8 M[16]
This compound-3-hippuric acid derivative 42Aldose Reductase>5 times more potent than epalrestat[17]
Benzylidene this compound derivative 46PRL-30.9 µM[18]
This compound-3-acetic acid esters/amidesAcetylcholinesterase (AChE)24.05 - 86.85 µM[7]
This compound-3-acetic acid esters/amidesButyrylcholinesterase (BChE)7.92 - 227.19 µM[7]

The PAINS Controversy: A Double-Edged Sword

This compound and its derivatives, particularly those with an exocyclic double bond at the 5-position, are frequently flagged as Pan-Assay Interference Compounds (PAINS).[6] PAINS are compounds that tend to show activity in a wide variety of high-throughput screening assays, often through non-specific mechanisms rather than specific binding to a biological target.[19]

The proposed mechanisms for the promiscuous activity of rhodanines include:

  • Michael Addition: The α,β-unsaturated carbonyl system in 5-arylidenerhodanines can act as a Michael acceptor, reacting non-specifically with nucleophilic residues (e.g., cysteine) on proteins.[20]

  • Aggregation: Some this compound derivatives can form aggregates at higher concentrations, which can sequester and denature proteins, leading to false-positive inhibition.[1]

  • Photoreactivity: Certain this compound compounds can be photoreactive, which can interfere with fluorescence-based assays.[19]

  • Metal Chelation: The this compound scaffold has the potential to chelate metal ions, which can be critical for the function of some enzymes.[20]

While the PAINS classification serves as a crucial cautionary flag for medicinal chemists, it is not an absolute disqualifier.[1] The approved drug epalrestat is a testament to the fact that this compound-based compounds can be developed into specific and effective drugs. Careful medicinal chemistry efforts to modulate the reactivity and physicochemical properties of the this compound scaffold can mitigate the risks associated with PAINS.

Key Signaling Pathways Modulated by this compound Derivatives

This compound derivatives have been shown to interact with and modulate various signaling pathways implicated in disease.

The Polyol Pathway and Diabetic Complications

The clinically used drug epalrestat is an inhibitor of aldose reductase, the first and rate-limiting enzyme in the polyol pathway. In hyperglycemic conditions, excess glucose is shunted into this pathway, where aldose reductase converts it to sorbitol. The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage, contributing to diabetic complications such as neuropathy, retinopathy, and nephropathy. By inhibiting aldose reductase, epalrestat reduces the accumulation of sorbitol, thereby mitigating these pathological effects.

Polyol_Pathway Glucose Glucose Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase Substrate Sorbitol Sorbitol Sorbitol_Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol_Dehydrogenase Substrate Fructose Fructose Aldose_Reductase->Sorbitol Product NADP NADP+ Aldose_Reductase->NADP Sorbitol_Dehydrogenase->Fructose Product NADH NADH Sorbitol_Dehydrogenase->NADH NADPH NADPH NADPH->Aldose_Reductase Cofactor NAD NAD+ NAD->Sorbitol_Dehydrogenase Cofactor Epalrestat Epalrestat Epalrestat->Aldose_Reductase Inhibition

Polyol Pathway and the action of Epalrestat.
Receptor Tyrosine Kinase (RTK) Signaling in Cancer

Many this compound derivatives have demonstrated anticancer activity by targeting receptor tyrosine kinases (RTKs). RTKs are cell surface receptors that play crucial roles in cell proliferation, differentiation, and survival.[8] Aberrant activation of RTK signaling is a common feature of many cancers. Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues, creating docking sites for downstream signaling proteins that activate pathways such as the Ras-MAPK cascade, ultimately leading to changes in gene expression and cell behavior.[13] Certain this compound derivatives have been shown to inhibit the kinase activity of RTKs like EGFR, VEGFR, and HER2, thereby blocking these pro-cancerous signaling pathways.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Growth Factor) RTK_inactive Receptor Tyrosine Kinase (Monomer) Ligand->RTK_inactive Binding RTK_active Dimerized and Phosphorylated RTK RTK_inactive->RTK_active Dimerization & Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) RTK_active->Adaptor Recruitment Ras Ras Adaptor->Ras Activation MAPK_cascade MAP Kinase Cascade Ras->MAPK_cascade Initiation Transcription_Factors Transcription Factors MAPK_cascade->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression This compound This compound Derivatives This compound->RTK_active Inhibition

General Receptor Tyrosine Kinase Signaling Pathway.

Experimental Protocols

Synthesis of 5-Benzylidenethis compound via Knoevenagel Condensation

This protocol describes a general and efficient method for the synthesis of 5-benzylidenethis compound derivatives.[3][4]

Materials:

  • This compound (1 equivalent)

  • Substituted benzaldehyde (1 equivalent)

  • Piperidine or triethylamine (catalytic amount)

  • Ethanol or acetic acid (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in a minimal amount of ethanol or acetic acid in a round-bottom flask equipped with a stir bar.

  • Add a catalytic amount of piperidine or triethylamine to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Knoevenagel_Workflow Start Start Dissolve Dissolve this compound and Aldehyde in Solvent Start->Dissolve Add_Catalyst Add Catalytic Base (e.g., Piperidine) Dissolve->Add_Catalyst Reflux Heat to Reflux (2-4 hours) Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Precipitate Precipitation of Product Cool->Precipitate Filter Filter and Wash with Cold Solvent Precipitate->Filter Purify Recrystallize for Purity Filter->Purify End End Product Purify->End

Workflow for Knoevenagel Condensation.
Evaluation of Anticancer Activity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative to be tested (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of this compound Derivative Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for the MTT Assay.

This compound Derivatives in Clinical Development

While epalrestat is the most well-known clinical success story for the this compound scaffold, other derivatives have also entered clinical trials for various indications. A search of clinical trial databases reveals that this compound-containing compounds have been investigated for osteoarthritis and other conditions.[16][17] The continued interest in these compounds in a clinical setting underscores their therapeutic potential, provided that careful lead optimization is undertaken to ensure target specificity and a favorable safety profile.

Conclusion and Future Perspectives

The history of this compound in drug discovery is a compelling narrative of a versatile scaffold that has yielded both promising drug candidates and cautionary tales. Its synthetic accessibility and diverse biological activities have solidified its status as a privileged structure in medicinal chemistry. The PAINS controversy has rightfully encouraged a more critical and thorough evaluation of this compound-based hits from high-throughput screens.

Future research in this area will likely focus on several key aspects:

  • Rational Design: Moving away from broad screening towards the rational design of this compound derivatives for specific biological targets to minimize off-target effects and PAINS-related issues.

  • Exploring New Chemical Space: Synthesizing novel this compound analogues with modifications at positions other than the well-explored C5, to unlock new biological activities and improve drug-like properties.

  • Advanced Biological Evaluation: Employing a suite of secondary and counter-screening assays early in the discovery process to identify and discard non-specific actors.

The this compound scaffold, with its rich history and continued potential, will undoubtedly remain a valuable tool in the armamentarium of medicinal chemists for the foreseeable future. A thorough understanding of its chemistry, biological activities, and potential pitfalls is essential for harnessing its full therapeutic promise.

References

An In-depth Technical Guide to the Mechanism of Action of Rhodanine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of rhodanine-based inhibitors, a class of compounds that has garnered significant interest in drug discovery. The this compound scaffold is recognized as a privileged heterocycle in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including antiviral, anticancer, antimicrobial, and antidiabetic properties.[1][2][3] This guide will delve into their molecular interactions, summarize quantitative data, provide detailed experimental protocols, and visualize key signaling pathways.

A critical consideration in working with this compound-based compounds is their potential to be Pan-Assay Interference Compounds (PAINS).[4][5][6] PAINS are molecules that tend to show activity in multiple assays through non-specific mechanisms, which can lead to false positive results in high-throughput screening.[6] Therefore, while this compound derivatives hold therapeutic promise, their biological activity should be critically evaluated with careful experimental design to rule out artifacts.[4][5]

General Mechanisms of Action

This compound-based inhibitors can exert their effects through various mechanisms, largely dependent on the specific substitutions on the this compound core. The this compound scaffold itself possesses features that can contribute to its inhibitory activity, such as the exocyclic sulfur of the thioxo group, which has unique electronic properties and the potential for diverse molecular interactions.[4]

Common mechanisms of action include:

  • Enzyme Inhibition: this compound derivatives have been shown to inhibit a wide range of enzymes, including kinases, proteases, phosphatases, and others.[1][2][7][8] The inhibition can be competitive, non-competitive, or uncompetitive, depending on the inhibitor and the target enzyme.

  • Receptor Modulation: Some this compound-based compounds can act as agonists or antagonists of cellular receptors, thereby modulating downstream signaling pathways.

  • Disruption of Protein-Protein Interactions: By binding to a specific protein, this compound derivatives can allosterically or directly block its interaction with other proteins, disrupting essential cellular processes.

  • Covalent Modification: The this compound scaffold, particularly 5-ene-rhodanines, can act as a Michael acceptor, allowing for covalent bond formation with nucleophilic residues (like cysteine) in the target protein.[5][9] This can lead to irreversible inhibition.

  • Hydrolysis and Metal Chelation: In some cases, the this compound ring can undergo hydrolysis to form a thioenolate.[10] This thioenolate can then chelate metal ions, such as zinc, in the active site of metalloenzymes, leading to potent inhibition.[10]

Quantitative Data on this compound-Based Inhibitors

The following tables summarize the inhibitory activities of selected this compound-based compounds against various targets. IC50 is the half-maximal inhibitory concentration, while Ki is the inhibition constant.[11] It is important to note that IC50 values can be influenced by experimental conditions, such as substrate concentration.[11][12]

Table 1: this compound-Based Inhibitors of Viral Enzymes

CompoundTarget EnzymeVirusIC50 (µM)Reference
1 HIV-1 Integrase (3'-processing)HIV-115[7]
1 HIV-1 Integrase (strand transfer)HIV-111[7]
9 HIV-1 Integrase (3'-processing)HIV-133[7]
9 HIV-1 Integrase (strand transfer)HIV-133[7]
11 HIV-1 Integrase (3'-processing)HIV-158 ± 4[13]
11 HIV-1 Integrase (strand transfer)HIV-120 ± 6[13]
53 HIV-1 IntegraseHIV-1-[7]
FD001 HCoV-OC43Coronavirus0.48[14]
FD012 HCoV-OC43Coronavirus0.11[14]

Table 2: this compound-Based Inhibitors of Other Enzymes and Cancer Cell Lines

CompoundTargetIC50 (µM)Reference
5e PRL-30.9[8]
47 PRL-30.9[2]
48 PRL-31.7[2]
53 APE162 ± 3[7]
7 APE145 ± 51[7]
8 APE176 ± 5[7]
11a MCF-7 (cancer cell line)3.7[15]
12b MCF-7 (cancer cell line)3.1[15]
12f HepG2 (cancer cell line)2.2[15]

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the mechanism of action of this compound-based inhibitors.

This protocol describes a general method for determining the in vitro inhibitory activity of a this compound derivative against a target enzyme.

  • Materials and Reagents:

    • Purified recombinant target enzyme.

    • Substrate for the enzyme (can be a peptide, small molecule, or nucleic acid, often labeled with a fluorophore or radioisotope).

    • This compound-based inhibitor stock solution (typically dissolved in DMSO).[7]

    • Assay buffer (specific to the enzyme, containing appropriate salts, pH, and cofactors).

    • Detection reagent (if required for the specific assay format).

    • Microplate reader (for fluorescence, absorbance, or luminescence detection).

  • Procedure:

    • Prepare serial dilutions of the this compound-based inhibitor in the assay buffer.

    • In a microplate, add the inhibitor dilutions, the target enzyme, and the assay buffer.

    • Incubate the enzyme-inhibitor mixture for a predetermined time at a specific temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the signal (e.g., fluorescence intensity) using a microplate reader.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-based assays are crucial for evaluating the efficacy and cytotoxicity of inhibitors in a more biologically relevant context.

  • Cell Viability/Cytotoxicity Assay (e.g., MTT Assay): This assay measures the metabolic activity of cells as an indicator of cell viability. Cells are treated with varying concentrations of the this compound inhibitor, and after an incubation period, a reagent like MTT is added. Viable cells convert MTT into a colored formazan product, which can be quantified spectrophotometrically. This helps determine the concentration at which the inhibitor becomes toxic to the cells.

  • Western Blotting: This technique is used to detect and quantify specific proteins in a cell lysate. After treating cells with a this compound inhibitor, cells are lysed, and the proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with antibodies specific to the target protein and downstream signaling molecules to assess the inhibitor's effect on their expression and activation state.

These assays directly measure the binding of the inhibitor to its target protein.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time. The target protein is immobilized on a sensor chip, and a solution containing the this compound inhibitor is flowed over the surface. The binding of the inhibitor to the protein causes a change in the refractive index at the sensor surface, which is detected as a response. This allows for the determination of binding kinetics (association and dissociation rates) and affinity (Kd).

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change associated with a binding event. A solution of the this compound inhibitor is titrated into a solution containing the target protein. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.

Visualizations of Mechanisms and Pathways

The following diagrams, generated using Graphviz, illustrate key concepts related to the mechanism of action of this compound-based inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor This compound Inhibitor (Serial Dilutions) Incubation Incubation (Enzyme + Inhibitor) Inhibitor->Incubation Enzyme Target Enzyme Enzyme->Incubation Substrate Substrate Reaction Enzymatic Reaction (Add Substrate) Substrate->Reaction Incubation->Reaction Detection Signal Detection (e.g., Fluorescence) Reaction->Detection Calculation Calculate Reaction Rates Detection->Calculation IC50 Determine IC50 Calculation->IC50

Workflow for an in vitro enzyme inhibition assay.

protease_inhibition cluster_virus Viral Replication Cycle Polyprotein Viral Polyprotein (non-functional) Protease Viral Protease Polyprotein->Protease cleavage Proteins Functional Viral Proteins Protease->Proteins Virion New Virus Particle Assembly Proteins->Virion Inhibitor This compound-based Protease Inhibitor Inhibitor->Protease inhibition

Mechanism of a this compound-based viral protease inhibitor.

rock_pathway RhoA RhoA (GTP-bound) ROCK Rho-kinase (ROCK) RhoA->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits MLC_P Phosphorylated MLC MLCP->MLC_P dephosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P phosphorylated by other kinases Contraction Cell Contraction & Other Cellular Effects MLC_P->Contraction Inhibitor This compound-based ROCK Inhibitor Inhibitor->ROCK inhibits

Inhibition of the Rho-kinase (ROCK) signaling pathway.

Conclusion

This compound-based inhibitors represent a versatile class of compounds with demonstrated activity against a multitude of biological targets. Their diverse mechanisms of action, from competitive enzyme inhibition to covalent modification, offer numerous avenues for therapeutic intervention. However, the prevalence of this compound scaffolds among PAINS necessitates a cautious and rigorous approach to their development.[4][5][9] By employing a combination of in vitro enzymatic assays, cell-based functional assays, and biophysical binding studies, researchers can elucidate the true mechanism of action and validate the therapeutic potential of novel this compound derivatives. Future research should focus on designing derivatives with improved specificity and a lower propensity for non-specific interactions to fully harness the therapeutic promise of this important chemical scaffold.

References

The Rhodanine Moiety: A Comprehensive Technical Guide to its Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rhodanine scaffold, a five-membered heterocyclic motif, has garnered significant attention in medicinal chemistry as a "privileged" structure. Its synthetic tractability and ability to interact with a wide array of biological targets have led to the development of numerous derivatives with diverse pharmacological activities. This technical guide provides an in-depth exploration of the fundamental structure-activity relationships (SAR) of the this compound moiety, offering a critical resource for researchers engaged in the design and development of novel therapeutics. While this compound derivatives have shown immense promise, it is also crucial to acknowledge their potential as Pan Assay Interference Compounds (PAINS), a topic that will be addressed herein. This guide will systematically cover the core SAR principles, present quantitative biological data, detail key experimental protocols, and visualize complex biological and experimental workflows.

Core Structure and Points of Derivatization

The this compound ring, chemically known as 2-thioxo-4-thiazolidinone, possesses three primary points for chemical modification, which dictates its biological activity. The most frequently modified positions are the nitrogen atom at position 3 (N-3) and the exocyclic methylene group at position 5 (C-5).

  • N-3 Position: Substitution at this position can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, influencing its pharmacokinetic profile and target engagement.

  • C-5 Position: This position is most commonly functionalized via Knoevenagel condensation with various aldehydes, introducing a diverse range of substituents that are crucial for interacting with the active sites of biological targets. The resulting 5-arylidene this compound derivatives are the most extensively studied class.

Structure-Activity Relationships of this compound Derivatives

The biological activity of this compound derivatives is intricately linked to the nature of the substituents at the N-3 and C-5 positions. The following sections summarize the key SAR findings for major therapeutic areas.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways and proteins involved in cancer progression.

Key SAR Observations:

  • C-5 Substituent: The nature of the aromatic or heteroaromatic ring at the C-5 position is a primary determinant of anticancer activity. Electron-withdrawing or -donating groups on this ring can significantly influence potency. For instance, in some series, halogen substitutions on the benzylidene moiety at C-5 enhance activity.

  • N-3 Substituent: Introduction of acetic acid or other acidic moieties at the N-3 position has been shown to improve activity in certain cancer cell lines. Small alkyl groups at this position are also common.

  • 3,5-Disubstitution: In many cases, 3,5-disubstituted this compound derivatives exhibit superior anticancer potential compared to their monosubstituted counterparts.[1]

Quantitative Data for Anticancer Activity:

Compound IDN-3 SubstituentC-5 SubstituentTarget Cell LineIC50 (µM)Reference
25 H2-FluorobenzylideneA549 (Lung)0.8[1]
H460 (Lung)1.3[1]
HT29 (Colon)2.8[1]
32 Acetic acidBenzimidazole conjugateHL-60 (Leukemia)0.21[1]
MDA-MB-201 (Breast)0.33[1]
Raji (Lymphoma)1.23[1]
A549 (Lung)2.67[1]
38 Butyric acid4'-(N,N-dimethylamino)benzylideneA2780 (Ovarian)4.4[1][2]
A2780cisR (Ovarian, cisplatin-resistant)3.3[1][2]
Compound 4 2-(4-(benzyloxy)phenyl)ethylHHCT 116 (Colon)10[1][2]
Compound 27 Phenyl-triazolothiazolylHHuh7 (Hepatocellular)4.67[1]
MCF-7 (Breast)2.30[1]
Compound 14 H4-(benzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylideneMCF-7 (Breast)7.67 µg/mL[2]
Compound 15 H4-((4-methoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylideneMCF-7 (Breast)11.7 µg/mL[2]
Compound 22 L-tyrosine conjugateHA549 (Lung)3.6 µg/mL (CTC50)[1]
Compound 6 GlucosylHHepG2 (Liver)0.21[3]
A549 (Lung)1.7[3]
MCF-7 (Breast)11.7[3]
Compound 7 HS-GlucosylHepG2 (Liver)0.76[3]
A549 (Lung)0.31[3]
MCF-7 (Breast)12.4[3]
Compound 13a HS-Glucosyl-5-arylideneMCF-7 (Breast)3.1[3]
A549 (Lung)6.1[3]
HepG2 (Liver)17.2[3]
Compound 11a N-Glucosyl5-arylideneMCF-7 (Breast)3.7[4]
HepG2 (Liver)8.2[4]
A549 (Lung)9.8[4]
Compound 12b N-Glucosyl5-arylideneMCF-7 (Breast)3.1[4]
HepG2 (Liver)13.7[4]
A549 (Lung)21.8[4]
Compound 12f N-Glucosyl5-arylideneHepG2 (Liver)2.2[4]
A549 (Lung)4.5[4]
MCF-7 (Breast)7.17[4]
Antimicrobial Activity

This compound derivatives have shown potent activity against a range of bacteria, including multidrug-resistant strains like MRSA and VRE.

Key SAR Observations:

  • Gram-Positive vs. Gram-Negative: this compound derivatives are generally more effective against Gram-positive bacteria.[5]

  • C-5 Substituent: The nature of the substituent at the C-5 position is critical for antimicrobial potency.

  • N-3 Substituent: Modifications at the N-3 position can influence the spectrum of activity.

Quantitative Data for Antimicrobial Activity:

Compound IDTarget OrganismMIC (µM)Reference
Rh 2 MRSA (MIC90)4[6][7]
VRSA (MIC90)4[6][8]
S. epidermidis4[6][7]
VRE (MIC90)8[6][7]
Rh 1-7 (range) Bacillus anthracis2-8[6][7]
Compounds 3a-d Gram-positive bacteria (range)7.8 - 125 µg/mL[5]
Antidiabetic Activity

This compound-based compounds have been investigated for their potential in managing type 2 diabetes, primarily through the inhibition of aldose reductase and activation of PPAR-γ.

Key SAR Observations:

  • Aldose Reductase Inhibition: The this compound-3-acetic acid scaffold is a key feature for aldose reductase inhibition, as exemplified by the marketed drug Epalrestat.

  • PPAR-γ Agonism: Modifications to the this compound core can lead to compounds with PPAR-γ agonist activity.

Quantitative Data for Antidiabetic Activity:

Compound IDTargetIC50 (µM)Reference
Compound 7f HPA (α-amylase)27.13 ± 1.02[9]
Compound 7l HLAG (α-glucosidase)24.21 ± 1.12[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis: Knoevenagel Condensation for 5-Arylidenerhodanines

This is the most common method for synthesizing the widely studied 5-arylidenethis compound derivatives.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Catalyst (e.g., piperidine, sodium acetate, diammonium hydrogen phosphate)

  • Solvent (e.g., ethanol, acetic acid, water)

Procedure:

  • To a solution of this compound (1 equivalent) in a suitable solvent, add the aromatic aldehyde (1 equivalent).

  • Add a catalytic amount of the chosen base (e.g., a few drops of piperidine or 0.1 equivalents of sodium acetate).

  • Reflux the reaction mixture for 2-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Collect the solid by filtration.

  • Wash the solid with cold solvent to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-arylidenethis compound derivative.

Biological Assay: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in a complete culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[4][10][11][12][13]

Biological Assay: Broth Microdilution for Antimicrobial Susceptibility (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • 96-well microtiter plates

  • This compound derivative stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound derivative in the broth directly in the wells of the 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biological Assay: Aldose Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the aldose reductase enzyme.

Materials:

  • Aldose reductase enzyme (partially purified from rat lens or recombinant)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2)

  • This compound derivative

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.

  • Inhibitor Addition: Add the this compound derivative at various concentrations to the reaction mixture. Include a control without the inhibitor.

  • Pre-incubation: Pre-incubate the mixture for a few minutes at a specific temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the reaction by adding the substrate (DL-glyceraldehyde).

  • Absorbance Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. The IC50 value can be determined by plotting the percentage of inhibition against the log of the inhibitor concentration.[14][15]

Biological Assay: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with the this compound derivative

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells).

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in the binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[1][12][16]

Biological Assay: Caspase-3 Colorimetric Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell lysates from treated and untreated cells

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Assay buffer

  • Microplate reader

Procedure:

  • Cell Lysis: Prepare cell lysates from both treated and untreated cells.

  • Reaction Setup: In a 96-well plate, add the cell lysate, assay buffer, and the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released from the substrate is proportional to the caspase-3 activity.[17][18][19][20]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the SAR of this compound derivatives.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Studies Synthesis Synthesis of this compound Derivatives (e.g., Knoevenagel Condensation) Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Screening (e.g., MTT, MIC) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification SAR_Analysis SAR Analysis Hit_Identification->SAR_Analysis Lead_Optimization Lead Optimization (Iterative Synthesis) SAR_Analysis->Lead_Optimization Lead_Optimization->SAR_Analysis ADMET_Profiling In vitro ADMET Profiling Lead_Optimization->ADMET_Profiling In_Vivo_Testing In Vivo Efficacy & Toxicity ADMET_Profiling->In_Vivo_Testing Enzyme_Assays Enzyme Inhibition Assays (IC50, Ki) Cell_Based_Assays Cell-Based Assays (e.g., Apoptosis, Western Blot) Enzyme_Assays->Cell_Based_Assays

A typical experimental workflow for a this compound SAR study.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Derivative Bcl2 Bcl-2 (anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (pro-apoptotic) This compound->Bax promotes Death_Receptor Death Receptor (e.g., FAS, TNFR) DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 (activated) DISC->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Bax->Mitochondrion Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Simplified apoptosis signaling pathway modulated by this compound derivatives.

EGFR_Signaling cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT STAT STAT Pathway EGFR->STAT This compound This compound Inhibitor This compound->EGFR inhibits (ATP-binding site) Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

EGFR signaling pathway and its inhibition by this compound derivatives.

Conclusion and Future Perspectives

The this compound moiety remains a versatile and valuable scaffold in drug discovery, with derivatives demonstrating a broad spectrum of biological activities. The extensive body of research on this compound SAR provides a solid foundation for the rational design of new and more potent therapeutic agents. However, the issue of non-specific activity and the PAINS classification necessitates careful and rigorous evaluation of new this compound-based compounds. Future research should focus on designing derivatives with improved target selectivity and a reduced propensity for off-target effects. The use of advanced computational methods, coupled with robust in vitro and in vivo testing, will be crucial in unlocking the full therapeutic potential of this remarkable heterocyclic core. This guide serves as a comprehensive resource to aid researchers in navigating the complexities of this compound chemistry and pharmacology, ultimately contributing to the development of novel and effective medicines.

References

The Enduring Legacy of Rhodanine: A Privileged Scaffold in Heterocyclic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast and intricate world of heterocyclic chemistry, certain molecular frameworks consistently emerge as cornerstones for innovation. Rhodanine, a five-membered heterocyclic compound, stands as a testament to this, possessing a simple yet remarkably versatile structure that has captivated chemists for nearly 150 years. Its journey from a laboratory curiosity to a "privileged scaffold" in medicinal chemistry is a compelling narrative of scientific discovery and relentless optimization. This technical guide provides a comprehensive overview of the discovery, synthesis, and profound significance of this compound, with a particular focus on its applications in drug development. We will delve into its diverse biological activities, supported by quantitative data, and provide insights into the experimental methodologies that underpin its exploration.

The Genesis of this compound: A Historical Perspective

The story of this compound begins in 1877 with the Polish physician and chemist, Marceli Nencki. He first synthesized this unique molecule and named it "Rhodaninsäure" (this compound acid)[1]. Nencki's original synthesis involved the reaction of ammonium thiocyanate (then known as ammonium rhodanide) with chloroacetic acid in water[1]. This foundational discovery laid the groundwork for over a century of research into this fascinating heterocycle.

The core structure of this compound is a thiazolidine ring with a carbonyl group at position 4 and a thione group at position 2. This deceptively simple arrangement of atoms imparts a unique reactivity to the molecule, particularly at the C-5 position, which is flanked by a carbonyl and a thione group, making its methylene protons acidic and readily available for condensation reactions.

Synthesis of the this compound Core and its Derivatives

The versatility of the this compound scaffold is, in large part, due to the accessibility of various synthetic routes to the core structure and its derivatives.

Classical and Modern Syntheses of the this compound Ring

Several methods have been developed for the synthesis of the this compound core since Nencki's initial discovery.

  • From Ammonium Thiocyanate and Chloroacetic Acid: This is the historical method for preparing the this compound nucleus[1].

  • From Carbon Disulfide, Ammonia, and Chloroacetic Acid: This method involves the formation of an intermediate dithiocarbamate[1].

  • From Thioglycolic Acid and Thiourea: A more contemporary approach involves the reaction of thioglycolic acid with thiourea, which is considered a more straightforward and efficient method[2].

Knoevenagel Condensation: The Gateway to Diversity

The most significant synthetic transformation of this compound is the Knoevenagel condensation at the C-5 position. The active methylene group at this position readily reacts with a wide variety of aldehydes and ketones, typically in the presence of a base, to yield 5-arylidene or 5-alkylidene derivatives. This reaction is the primary driver for the vast chemical diversity of this compound-based compounds and is a cornerstone of this compound-focused drug discovery programs[3][4][5].

Experimental Protocol: A Representative Knoevenagel Condensation for the Synthesis of 5-Arylidene this compound Derivatives

This protocol is a generalized procedure based on common practices reported in the literature[3][5][6].

Materials:

  • This compound (1 equivalent)

  • Aromatic aldehyde (1.1 equivalents)

  • Anhydrous sodium acetate (2 equivalents)

  • Glacial acetic acid (solvent)

Procedure:

  • A mixture of this compound, the aromatic aldehyde, and anhydrous sodium acetate is prepared in glacial acetic acid.

  • The reaction mixture is heated under reflux for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed thoroughly with water to remove any unreacted starting materials and catalyst, and then dried.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure 5-arylidene this compound derivative.

Note: Reaction conditions, including the choice of base, solvent, and temperature, can be optimized for specific substrates to improve yields and purity.

This compound: A Privileged Scaffold in Medicinal Chemistry

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a rich source for the development of novel therapeutic agents[7][8][9][10][11]. This compound has unequivocally earned this designation due to the extensive and diverse biological activities exhibited by its derivatives[12][13][14]. The ease of its chemical modification, particularly at the N-3 and C-5 positions, allows for the fine-tuning of its pharmacological properties.

However, it is also important to note that the this compound scaffold has been associated with pan-assay interference compounds (PAINS), which are molecules that can exhibit non-specific activity in high-throughput screening assays[10][11][12]. Therefore, careful validation and mechanistic studies are crucial in the development of this compound-based drug candidates.

A Spectrum of Biological Activities

This compound derivatives have been reported to possess a wide array of pharmacological activities, making them attractive candidates for drug discovery in various therapeutic areas.

Antibacterial Activity

This compound-based compounds have demonstrated significant activity against a range of bacterial pathogens, including multidrug-resistant strains[15][16][17]. Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes. For instance, some derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, crucial enzymes involved in bacterial DNA replication[1]. Others have been identified as inhibitors of bacterial enzymes like MurC ligase and β-lactamases[7].

Antiviral Activity

The antiviral potential of this compound derivatives is a rapidly growing area of research. These compounds have shown inhibitory activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and even the SARS-CoV-2 virus[18][19][20][21]. The mechanisms of antiviral action are diverse, ranging from the inhibition of viral entry and fusion to the targeting of key viral enzymes like HIV-1 integrase[20][22].

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound derivatives[23][24][25][26][27]. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Their mechanisms of action are often multifactorial and can involve the inhibition of key signaling pathways, targeting of enzymes like topoisomerase II, and the modulation of apoptosis-related proteins[24][25][28].

Other Biological Activities

Beyond these major areas, this compound derivatives have also been investigated for a multitude of other biological activities, including:

  • Antifungal activity [7]

  • Anti-inflammatory activity [23]

  • Antidiabetic activity , with the approved drug Epalrestat being a notable example[8][23]

  • Anthelmintic activity

Quantitative Data on Biological Activity

The following table summarizes a selection of quantitative data for various this compound derivatives, highlighting their potency against different biological targets.

Compound ClassTarget/OrganismAssayActivity MetricValueReference
5-Arylidene this compound DerivativesMethicillin-resistant Staphylococcus aureus (MRSA)Broth microdilutionMIC0.98–3.90 µg/mL[1]
This compound-based DNA Gyrase InhibitorsVancomycin-resistant Enterococci (VRE)Broth microdilutionMIC₉₀4-8 µM[1]
5-Arylidene this compound DerivativesHuman Breast Carcinoma (MCF-7)MTT AssayIC₅₀7.67-11.7 µg/mL[23][26]
Benzimidazole-rhodanine conjugatesHuman Promyelocytic Leukemia (HL-60)MTT AssayIC₅₀0.21 µM[26]
N-Rhodanine Glycoside DerivativesHuman Hepatocellular Carcinoma (HepG2)MTT AssayIC₅₀2.2-13.7 µM[24]
Furanyl Methylidene this compound AnalogsSARS-CoV-2Cytopathic effect inhibitionEC₅₀As low as 51 nM[29]
This compound DerivativesHIV-1 (AD8 and NL4.3 strains)TZM-bl cell line assayEC₅₀5.4-7.5 nM[19]
This compound DerivativesHerpes Simplex Virus-2 (HSV-2)Plaque reduction assayEC₅₀As low as 132 nM[19]
This compound-3-acetic acid derivativesMycobacterium tuberculosisBroth microdilutionMIC8-16 µM[30]

Visualizing the World of this compound

Diagrams are powerful tools for conceptualizing complex chemical and biological processes. The following visualizations, created using the DOT language, illustrate key aspects of this compound chemistry and its role in drug discovery.

Synthesis_of_5_Arylidene_Rhodanines This compound This compound intermediate Intermediate This compound->intermediate + R-CHO aldehyde Aromatic Aldehyde (R-CHO) aldehyde->intermediate base Base (e.g., NaOAc) base->intermediate product 5-Arylidene this compound intermediate->product - H₂O water H₂O

Caption: Knoevenagel condensation of this compound with an aromatic aldehyde.

Rhodanine_Drug_Discovery_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Hit Identification cluster_optimization Lead Optimization cluster_preclinical Preclinical Development synthesis Synthesis of this compound Derivative Library hts High-Throughput Screening (HTS) synthesis->hts hit_id Hit Identification hts->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar sar->synthesis Iterative Design lead_opt Lead Optimization sar->lead_opt admet ADMET Profiling admet->lead_opt invivo In Vivo Studies lead_opt->invivo candidate Candidate Drug invivo->candidate

Caption: A typical workflow for this compound-based drug discovery.

Enzyme_Inhibition_by_Rhodanine_Derivative enzyme Enzyme (e.g., HIV-1 Integrase) product Product enzyme->product + Substrate complex Enzyme-Inhibitor Complex enzyme->complex + Inhibitor substrate Substrate This compound This compound Derivative (Inhibitor) This compound->complex no_reaction No Reaction complex->no_reaction

Caption: General mechanism of enzyme inhibition by a this compound derivative.

Conclusion and Future Perspectives

From its humble beginnings in the 19th century, this compound has evolved into a cornerstone of modern heterocyclic and medicinal chemistry. Its synthetic tractability, coupled with the vast chemical space accessible through its derivatization, ensures its continued relevance in the quest for novel therapeutic agents. The broad spectrum of biological activities associated with the this compound scaffold, from antibacterial and antiviral to anticancer, underscores its privileged nature.

While challenges such as potential off-target effects and the need for careful SAR optimization remain, the future of this compound-based drug discovery is bright. The ongoing development of novel synthetic methodologies, coupled with advanced computational and screening techniques, will undoubtedly unlock new therapeutic opportunities. The this compound core, a simple yet powerful heterocycle, is poised to remain a significant contributor to the arsenal of medicinal chemists for the foreseeable future, promising the development of next-generation therapies for a multitude of human diseases.

References

The Pharmacological Landscape of Rhodanine and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodanine, a five-membered heterocyclic scaffold, and its derivatives have emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1] This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of this compound-based compounds, focusing on their anticancer, antimicrobial, and antiviral activities, as well as their mechanisms of action as potent enzyme inhibitors. The versatility of the this compound core allows for extensive chemical modifications, particularly at the N-3 and C-5 positions, leading to a vast library of analogs with diverse and potent biological effects. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by these promising therapeutic agents.

Anticancer Properties

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines.[2][3] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Modulation of Pro-Survival and Proliferation Pathways

A significant body of research has focused on the ability of this compound analogs to inhibit protein tyrosine phosphatases (PTPs), such as the Phosphatase of Regenerating Liver-3 (PRL-3).[4] PRL-3 is overexpressed in numerous cancers and is associated with metastasis and poor prognosis.[5] this compound-based inhibitors of PRL-3 have been shown to block the migration and invasion of cancer cells.[4]

PRL3_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus GPCR GPCR Gene_Expression Gene Expression (Proliferation, Invasion, Metastasis, Angiogenesis)

Furthermore, this compound derivatives have been shown to modulate the c-Jun N-terminal kinase (JNK) signaling pathway, which is a critical regulator of cell death and survival.[6] Activation of the JNK pathway can lead to apoptosis in cancer cells. This is often mediated through a cascade involving MAP3Ks, MKK4/7, and ultimately JNK.[6]

JNK_Signaling_Pathway cluster_stimuli Stress Stimuli (e.g., Cytokines, UV) cluster_mitochondrion Mitochondrion Stimuli Stress Apoptosis Apoptosis

The induction of apoptosis is a key mechanism of many anticancer drugs. This compound derivatives have been found to induce apoptosis by modulating the expression and interaction of Bcl-2 family proteins, which are central regulators of the intrinsic apoptotic pathway.[3][7]

Bcl2_Apoptosis_Pathway cluster_mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Caspase_Activation Caspase Activation Apoptosis Apoptosis

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
14 MCF-7 (Breast)7.67 µg/mL[3]
15 MCF-7 (Breast)11.7 µg/mL[3]
19 MCF-7 (Breast)>10 µg/mL (81% inhibition)[3]
Compound 4 HCT 116 (Colorectal)10[3]
Compound 35 HuH7 D12 (Liver)<10[3]
Compound 38 A2780 (Ovarian)4.4[3]
CG-707 (PRL-3 inhibitor)0.8 (enzymatic)[4]
BR-1 (PRL-3 inhibitor)1.1 (enzymatic)[4]
Compound 5e (PRL-3 inhibitor)0.9 (enzymatic)[8]

Antimicrobial Properties

This compound and its analogs have demonstrated significant activity against a range of microbial pathogens, including Gram-positive bacteria, mycobacteria, and some fungi.[1][9] Their mechanism of action often involves the inhibition of essential microbial enzymes.

Activity against Gram-Positive Bacteria

This compound derivatives have shown particular efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] The antibacterial activity is often associated with the nature of the substituent at the C-5 position of the this compound ring.[10]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of representative this compound derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µM)Reference
Rh 2 MRSA (MIC90)4[9]
Rh 2 VRE (MIC90)8[9]
Rh 2 Bacillus anthracis2-4[9]
N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide Mycobacterium tuberculosis8-16[8]
4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetate Staphylococcus aureus≥15.62[8]

Antiviral Properties

The antiviral potential of this compound-based compounds has been explored against several viruses, most notably Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[11][12]

Anti-HIV Activity

This compound derivatives have been identified as inhibitors of HIV-1 integrase, a crucial enzyme for the integration of the viral genome into the host cell's DNA.[1]

Anti-HSV Activity

Certain this compound analogs have demonstrated potent activity against HSV-1 and HSV-2, including strains resistant to acyclovir.[11]

Quantitative Data: Antiviral Activity

The following table highlights the antiviral efficacy of selected this compound derivatives.

Compound IDVirus StrainEC50 (nM)Reference
Compound 2 HIV-1 (AD8)6.9[11]
Compound 2 HIV-1 (NL4.3)50[11]
Compound 2 HSV-2132[11]

Enzyme Inhibition

The ability of this compound derivatives to inhibit a wide array of enzymes is a cornerstone of their pharmacological activity. This includes enzymes from various classes such as proteases, kinases, and phosphatases.

Carbonic Anhydrase Inhibition

This compound-based compounds have been investigated as inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes.

Metallo-β-Lactamase Inhibition

In the fight against antibiotic resistance, this compound derivatives have emerged as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics.

Experimental Protocols

Synthesis of 5-Arylidenethis compound Derivatives via Knoevenagel Condensation

Knoevenagel_Condensation This compound This compound Reaction Reaction Mixture This compound->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Base Base (e.g., Piperidine, Sodium Acetate) Base->Reaction Solvent Solvent (e.g., Acetic Acid, Ethanol) Solvent->Reaction Product 5-Arylidenethis compound Reaction->Product Reflux/Heat

Methodology:

  • Reactant Preparation: Dissolve this compound (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or anhydrous sodium acetate.

  • Reaction: Reflux the reaction mixture for a specified period (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Product Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid product is collected by filtration.

  • Purification: Wash the crude product with a suitable solvent (e.g., water, ethanol) to remove impurities and then recrystallize from an appropriate solvent to obtain the pure 5-arylidenethis compound derivative.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Enzyme Inhibition Assay (General Protocol)

Methodology:

  • Reagent Preparation: Prepare a buffer solution appropriate for the specific enzyme being assayed. Prepare stock solutions of the enzyme, substrate, and this compound inhibitor.

  • Reaction Mixture: In a microplate well, combine the buffer, enzyme, and varying concentrations of the this compound inhibitor. Incubate for a pre-determined time to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

Conclusion

This compound and its analogs represent a versatile and highly promising class of compounds in drug discovery. Their diverse pharmacological activities, spanning anticancer, antimicrobial, and antiviral applications, are underpinned by their ability to interact with and modulate a wide range of biological targets. The extensive structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective derivatives. The experimental protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers dedicated to advancing the therapeutic potential of this remarkable scaffold. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profiles of lead this compound compounds will be crucial for their successful translation into clinical applications.

References

An In-depth Technical Guide on the Tautomeric Forms of the Rhodanine Scaffold and Their Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the tautomeric forms of the rhodanine scaffold, a privileged structure in medicinal chemistry. It delves into the relative stabilities of its various tautomers, the profound implications of this tautomerism in drug discovery, and the experimental methodologies used to study these phenomena. This document is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development, offering insights into the nuanced yet critical role of tautomerism in the biological activity and pharmacokinetic profiles of this compound-based compounds.

Tautomeric Forms of the this compound Scaffold

This compound (2-thioxo-4-thiazolidinone) is a five-membered heterocyclic scaffold that can exist in several tautomeric forms due to the mobility of protons within its structure. Theoretical calculations, including both semiempirical and ab initio methods, have been extensively used to predict the relative stabilities of these tautomers. The primary tautomeric forms of this compound are:

  • Thione Form (A): 2-thioxo-4-thiazolidinone

  • Enol Form (B): 4-hydroxy-2(3H)-thiazolethione

  • Thiol Form (C): 2-mercapto-4(5H)-thiazolone

  • Enol-Thiol Form (D): 2-mercapto-4-thiazolol

  • A fourth, less stable enol/thiol form (E)

Computational and experimental data, including X-ray crystallography, consistently indicate that the 2-thioxo-4-thiazolidinone (Thione form A) is the most stable and predominant tautomer in both the solid state and in various solvents. However, the existence of the other tautomers in equilibrium, even at low concentrations, can have significant biological repercussions. The equilibrium between these forms is dynamic and can be influenced by environmental factors such as the polarity of the solvent and the electronic nature of substituents on the this compound ring.

Quantitative Data on Tautomer Stability

The relative energies of the different this compound tautomers have been quantified through various computational chemistry approaches. The table below presents a summary of the relative stabilities (in kJ/mol) of the five principal tautomers, as determined by a range of semiempirical and ab initio computational methods. The most stable thione form (A) is set as the reference point (0 kJ/mol).

TautomerMINDO/3AM1MNDOPM34-31G4-31G + dAO/S
A 0.00.00.023.30.00.0
B 33.938.550.219.285.868.2
C 43.541.851.50.087.969.4
D 80.883.3100.459.0163.2145.2
E 102.5104.2117.266.5201.7179.9
Data adapted from Enchev, V. et al. (1994). Tautomerism of this compound. Structural Chemistry, 5(4), 225-231.

Implications of Tautomerism in Drug Discovery

The tautomeric state of a molecule is a critical determinant of its biological activity and pharmacokinetic properties. The ability of this compound to exist in multiple tautomeric forms has significant implications for its application in drug design and development.

Drug-Target Interactions

The specific three-dimensional arrangement of atoms and the distribution of hydrogen bond donors and acceptors are unique to each tautomer. This structural diversity means that different tautomers of the same this compound derivative can exhibit varied binding affinities and selectivities for a biological target. For example, the thione form possesses a hydrogen bond donor at the N-3 position and a carbonyl group at C-4 that can accept a hydrogen bond. Conversely, the enol form presents a hydroxyl group at C-4, which can act as both a hydrogen bond donor and acceptor. These subtle differences can dramatically alter the molecule's interaction with the amino acid residues in a protein's active site, thereby influencing its potency and efficacy.

Pharmacokinetics (ADME Properties)

The tautomeric equilibrium can significantly affect the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.

  • Solubility and Bioavailability: Tautomers often exhibit different polarities, pKa values, and lipophilicities, which in turn influence their solubility in aqueous and lipid environments. This can impact their dissolution in the gastrointestinal tract and their ability to permeate cellular membranes, ultimately affecting bioavailability.

  • Metabolism: The metabolic stability of a drug can be tautomer-dependent. One tautomer may be a preferred substrate for a particular metabolic enzyme, leading to a different metabolic profile and clearance rate compared to another tautomer.

  • Plasma Protein Binding: The extent of binding to plasma proteins, such as human serum albumin (HSA), can vary between tautomers, which has implications for the free drug concentration and its distribution throughout the body.

Experimental Protocols

Synthesis of 5-Substituted this compound Derivatives via Knoevenagel Condensation

The Knoevenagel condensation is a widely employed synthetic route for the preparation of 5-arylidenenthis compound derivatives, which are a common class of biologically active this compound compounds.

  • Reactants and Reagents: this compound, a selected aromatic or heteroaromatic aldehyde, a basic catalyst (e.g., piperidine, sodium acetate), and a suitable solvent (e.g., ethanol, glacial acetic acid).

  • General Procedure:

    • Equimolar amounts of this compound and the aldehyde are dissolved in the chosen solvent.

    • A catalytic amount of the base is added to the reaction mixture.

    • The mixture is heated to reflux and the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by vacuum filtration.

    • The crude product is washed with a cold solvent to remove residual reactants and catalyst.

    • Purification is typically achieved by recrystallization from an appropriate solvent to yield the pure 5-substituted this compound derivative.

Thioflavin T (ThT) Fluorescence Assay for Screening Inhibitors of Amyloid Fibril Formation

This assay is a standard method for identifying compounds that can inhibit the aggregation of amyloidogenic proteins, a hallmark of several neurodegenerative diseases. This compound derivatives have been investigated for this activity.

  • Materials: Thioflavin T (ThT) stock solution, the amyloidogenic protein (e.g., α-synuclein or tau), the test this compound compound, and a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Protocol:

    • A solution of the amyloidogenic protein is prepared in the buffer.

    • Protein aggregation is initiated, often by incubation at 37°C with continuous agitation.

    • In a 96-well microplate, the protein solution is incubated with various concentrations of the this compound test compound. A control well containing the protein and vehicle (e.g., DMSO) is also included.

    • At specified time points, an aliquot of the ThT stock solution is added to each well.

    • The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

    • Inhibition of fibril formation is determined by a reduction in the ThT fluorescence signal in the presence of the test compound compared to the control.

Visualizations

Caption: Tautomeric equilibria of the this compound scaffold.

Drug_Discovery_Implications Tautomerism This compound Tautomerism Physicochemical Altered Physicochemical Properties (Polarity, pKa, Shape) Tautomerism->Physicochemical PK Pharmacokinetics (ADME) Physicochemical->PK PD Pharmacodynamics Physicochemical->PD Solubility Solubility & Bioavailability PK->Solubility Metabolism Metabolism PK->Metabolism ProteinBinding Plasma Protein Binding PK->ProteinBinding TargetInteraction Drug-Target Interactions PD->TargetInteraction Affinity Binding Affinity & Selectivity TargetInteraction->Affinity

Caption: Implications of this compound tautomerism in drug discovery.

Initial Screening of Rhodanine Derivatives for Novel Therapeutic Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rhodanine scaffold, a versatile heterocyclic motif, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2][3][4] These compounds have been investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, antiviral, and antidiabetic agents.[5][6][7][8] This technical guide provides an in-depth overview of the initial screening of this compound derivatives for the identification of novel therapeutic targets. It outlines key molecular targets, details common experimental protocols for screening, presents quantitative data to illustrate structure-activity relationships (SAR), and provides visual workflows and pathway diagrams to facilitate understanding. While this compound derivatives show promise, it is also noted that they are sometimes flagged as potential Pan Assay Interference Compounds (PAINS), necessitating careful experimental design and validation.[9][10][11][12]

Introduction to this compound and its Derivatives

This compound, or 2-thioxo-4-thiazolidinone, is a five-membered heterocyclic compound that serves as a privileged scaffold in drug discovery.[3][6] Its structure allows for facile derivatization at positions C5 and N3, enabling the generation of large and diverse chemical libraries for high-throughput screening (HTS).[6] The biological activity of these derivatives is often influenced by the nature of the substituents at these positions.[13][14] The well-known drug Epalrestat, an aldose reductase inhibitor used for treating diabetic neuropathy, features the this compound-3-acetic acid core, highlighting the clinical relevance of this scaffold.[5][7][15]

Key Therapeutic Targets for this compound Derivatives

Initial screening efforts have identified a range of molecular targets for this compound derivatives. These can be broadly categorized as enzymes and receptors involved in various disease pathologies.

Enzymes

This compound derivatives have been extensively studied as enzyme inhibitors.[13] Key enzyme targets include:

  • Kinases: Various kinases, such as VEGFR, EGFR, and PI3K, are crucial in cancer cell signaling. This compound-based compounds have been developed as kinase inhibitors.[16]

  • HIV-1 Integrase: This enzyme is essential for the replication of the human immunodeficiency virus. This compound derivatives have been identified as inhibitors of both the 3'-processing and strand transfer functions of HIV-1 integrase.[13][14]

  • Carbonic Anhydrases (CAs): These enzymes are involved in pH regulation and are targets for various diseases, including cancer. This compound derivatives incorporating a benzenesulfonamide moiety have shown potent and selective inhibition of human CA isoforms.[17]

  • Metallo-β-lactamases (MBLs): These bacterial enzymes confer resistance to β-lactam antibiotics. Enethiol compounds derived from the hydrolysis of rhodanines have been shown to be potent inhibitors of MBLs.[18]

  • Phosphatase of Regenerating Liver 3 (PRL-3): Overexpression of this phosphatase is linked to cancer metastasis. This compound derivatives have been identified as inhibitors of PRL-3.[5][19]

  • Aldose Reductase: As mentioned, the drug Epalrestat is an inhibitor of this enzyme, which is implicated in diabetic complications.[5][7][15]

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. This compound-3-acetic acid derivatives have demonstrated inhibitory activity against both acetylcholinesterase and butyrylcholinesterase.[20]

  • Enoyl-Acyl Carrier Protein Reductase (InhA): This enzyme is a key target for antitubercular drugs. This compound derivatives have been shown to inhibit Mycobacterium tuberculosis InhA.[21][22]

  • Arylalkylamine N-acetyltransferase (AANAT): This enzyme is involved in melatonin synthesis and is a target for circadian rhythm disorders. This compound-indolinone derivatives have been evaluated as AANAT inhibitors.[23]

Other Targets and Cellular Processes

Beyond specific enzymes, this compound derivatives have been shown to modulate other cellular pathways and processes:

  • Anticancer Activity: They can induce apoptosis through modulation of the Bcl-2 protein family and affect DNA replication.[5][15] Their cytotoxicity has been evaluated against a wide range of cancer cell lines.[5][24][25][26][27][28]

  • Antimicrobial and Antiviral Activity: The this compound scaffold is present in numerous compounds with antibacterial, antifungal, and antiviral properties.[6][8]

  • Receptor Agonism: Some this compound derivatives have been identified as novel peroxisome proliferator-activated receptor γ (PPARγ) agonists.[29]

Experimental Protocols for Initial Screening

A systematic approach to screening this compound derivatives involves a cascade of in vitro assays, starting with target-based or phenotypic screens, followed by secondary assays to confirm activity and elucidate the mechanism of action.

General Workflow for Initial Screening

The following diagram illustrates a typical workflow for the initial screening of a library of this compound derivatives.

G cluster_0 Library Preparation & Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Selectivity Assays A Synthesis of This compound Derivatives Library B High-Throughput Screening (HTS) (e.g., Enzyme Inhibition, Cell Viability) A->B C Hit Confirmation (Re-testing of primary hits) B->C D Dose-Response Studies (IC50/EC50 Determination) C->D E Mechanism of Action Studies (e.g., Enzyme Kinetics) D->E F Selectivity Profiling (Counter-screening against related targets) E->F

Caption: A generalized workflow for the initial screening of this compound derivatives.

Enzyme Inhibition Assays

A common method to assess the inhibitory potential of this compound derivatives against a specific enzyme target.

Protocol: In Vitro HIV-1 Integrase Inhibition Assay [13][14]

  • Enzyme and Substrate Preparation: Recombinant HIV-1 integrase is purified. A 5'-end-labeled oligonucleotide substrate mimicking the viral DNA end is prepared.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing HEPES, MnCl₂, DTT, and NaCl.

  • Inhibition Assay:

    • Varying concentrations of the this compound derivative (dissolved in DMSO) are pre-incubated with the HIV-1 integrase enzyme.

    • The reaction is initiated by the addition of the oligonucleotide substrate.

    • The mixture is incubated at 37°C to allow for the 3'-processing and strand transfer reactions to occur.

  • Quenching and Analysis: The reaction is stopped by the addition of a quenching solution (e.g., EDTA). The reaction products are separated by denaturing polyacrylamide gel electrophoresis.

  • Data Analysis: The gel is visualized and quantified using a phosphorimager. The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from a dose-response curve.

Cellular Viability and Cytotoxicity Assays

These assays are crucial for evaluating the anticancer potential of this compound derivatives.

Protocol: MTT Assay for Cytotoxicity against Cancer Cell Lines [25][26][27][28]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

Receptor Binding Assays

To identify compounds that interact with specific receptors.

Protocol: Scintillation Proximity Assay (SPA) for PPARγ Binding [29]

  • Reagents: Full-length PPARγ and retinoid X receptor α (RXRα), a biotinylated PPAR response element (PPRE) oligonucleotide, a radiolabeled ligand (e.g., [³H]Rosiglitazone), and streptavidin-coated SPA beads.

  • Assay Setup:

    • In a multi-well plate, the biotinylated PPRE is incubated with the PPARγ/RXRα heterodimer.

    • Streptavidin-coated SPA beads are added, which bind to the biotinylated PPRE.

    • The radiolabeled ligand is added to the mixture.

  • Competitive Binding:

    • Test this compound derivatives at various concentrations are added to the wells.

    • The plates are incubated to allow for competitive binding between the test compound and the radiolabeled ligand for the PPARγ binding site.

  • Signal Detection: If the radiolabeled ligand is bound to the receptor-PPRE complex on the SPA bead, the emitted β-particles will excite the scintillant in the bead, producing light. Unbound radioligand in the solution is too far away to cause a signal. The light emission is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ value is determined by fitting the displacement binding inhibition data using non-linear regression. The binding affinity (Ki) can then be calculated.

Quantitative Data and Structure-Activity Relationships (SAR)

The following tables summarize the inhibitory activities of selected this compound derivatives against various targets, providing a basis for understanding their structure-activity relationships.

Table 1: Inhibition of HIV-1 Integrase by this compound Derivatives [13]

CompoundR¹ SubstituentR² Substituent3'-Processing IC₅₀ (µM)Strand Transfer IC₅₀ (µM)
1 Salicylic acidH1511
9 Methoxy on ring AH3333
6-8 Chlorophenyl on ring BH> 50> 50

Note: The positions of R¹ and R² correspond to modifications on the aryl and alkylidene substructures, respectively.

Table 2: Anticancer Activity of this compound Derivatives [5][15][26]

CompoundCancer Cell LineIC₅₀ or EC₅₀ (µM)
4 HCT 116 (Colorectal)10
13 HeLa (Cervical), HepG2 (Liver)7.9, 6.1
25 A549 (Lung), H460 (Lung), HT29 (Colon)0.8, 1.3, 2.8
29 MCF-7 (Breast), MDA-MB-231 (Breast)1.73, 2.91
47 (PRL-3 Inhibition)0.9
6 MCF-7, HepG2, A54911.7, 0.21, 1.7

Table 3: Inhibition of Various Enzymes by this compound Derivatives

Target EnzymeDerivative TypeIC₅₀ (µM)Reference
PRL-35e (Benzylidene this compound)0.9[19]
AChEAromatic esters of this compound-3-acetic acid24.05 - 86.85[20]
BChEAromatic esters/amides of this compound-3-acetic acid7.92 - 227.19[20]
Mtb InhARB232.55[22]
AANAT17 (this compound indolinone)27[23]
Carbonic Anhydrase IXBenzenesulfonamide derivatives(Ki values in nM range)[17]

Signaling Pathways and Mechanisms of Action

Understanding the pathways modulated by this compound derivatives is crucial for target validation and further development.

General Kinase Inhibition Signaling Pathway

Many this compound derivatives target protein kinases, which are often upregulated in cancer. The diagram below shows a simplified representation of a kinase-mediated signaling pathway and the point of inhibition.

G cluster_0 Cell Membrane Receptor Growth Factor Receptor Kinase Tyrosine Kinase (e.g., VEGFR, EGFR) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate ATP P_Substrate Phosphorylated Substrate Kinase->P_Substrate Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream This compound This compound Derivative This compound->Inhibit

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a this compound derivative.

Proposed Mechanism of MBL Inhibition

This compound derivatives can act as prodrugs, hydrolyzing to form enethiols which are potent inhibitors of metallo-β-lactamases.

G This compound This compound Derivative Enethiol Enethiol (Active Inhibitor) This compound->Enethiol Hydrolysis Complex Inactive MBL-Enethiol Complex Enethiol->Complex MBL Metallo-β-lactamase (with Zn²⁺ ions) MBL->Complex Chelation of Zn²⁺

Caption: Proposed mechanism of metallo-β-lactamase inhibition by this compound derivatives.

Conclusion and Future Perspectives

This compound derivatives represent a valuable and versatile scaffold for the discovery of novel therapeutic agents against a wide array of targets.[2][10] The initial screening process, combining high-throughput in vitro assays with subsequent mechanistic and cellular studies, is critical for identifying promising lead compounds. While the potential for promiscuous binding and assay interference exists, careful validation and selectivity profiling can mitigate these concerns.[9][11][12][30] Future efforts in this field will likely focus on the rational design of more selective and potent this compound derivatives, leveraging structural biology and computational modeling to optimize their interactions with specific therapeutic targets. The development of derivatives with improved pharmacokinetic properties will also be essential for translating the in vitro potential of these compounds into clinical success.

References

Methodological & Application

Standard Protocols for the Synthesis of Rhodanine Derivatives: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodanine, a versatile heterocyclic scaffold, and its derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. This document provides detailed application notes and standardized protocols for the synthesis of various this compound derivatives, focusing on widely employed and reliable methodologies.

Introduction to this compound Synthesis

The this compound core (2-thioxo-4-thiazolidinone) is a privileged structure in drug discovery. The most common synthetic strategies involve the formation of the this compound ring itself or the derivatization at the C-5 or N-3 positions. Key methods include multicomponent reactions and the Knoevenagel condensation. These protocols are designed to be reproducible and scalable for research and development purposes.

I. Synthesis of the this compound Core and N-Substituted Derivatives

A prevalent and efficient method for constructing the this compound nucleus is through a one-pot, three-component reaction. This approach offers high atom economy and often proceeds under mild conditions.

Protocol 1: One-Pot Three-Component Synthesis of N-Substituted this compound-5-acetic acids

This protocol describes the synthesis of (3-alkyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acids from a primary amine, carbon disulfide, and maleic anhydride in water.[1]

Experimental Protocol:

  • To a magnetically stirred mixture of a primary amine (3 mmol) in 10 mL of water, add carbon disulfide (5 mmol).

  • Stir the mixture vigorously for 20 minutes at room temperature.

  • Add maleic anhydride (3 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 5 hours.

  • Upon completion of the reaction (monitored by TLC), extract the product with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the pure product.

AmineProductReaction Time (h)Yield (%)
Benzylamine(3-benzyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid595
Allylamine(3-allyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid592
n-Butylamine(3-butyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid590
Cyclohexylamine(3-cyclohexyl-4-oxo-2-thioxothiazolidin-5-yl)acetic acid593

Table 1: Synthesis of N-substituted this compound-5-acetic acids.

G cluster_reactants Reactants cluster_conditions Conditions Amine Primary Amine (R-NH2) Product N-Substituted this compound-5-acetic acid Amine->Product + CS2 Carbon Disulfide (CS2) CS2->Product + MaleicAnhydride Maleic Anhydride MaleicAnhydride->Product + Solvent Water Solvent->Product Temp Room Temperature Temp->Product

Workflow for the one-pot synthesis of N-substituted this compound-5-acetic acids.
Protocol 2: Synthesis of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic Acid

This protocol outlines a one-pot, three-component condensation reaction to synthesize a key this compound intermediate.[2][3]

Experimental Protocol:

  • Dissolve glycine (2 g, 26.6 mmol) and sodium hydroxide (2.3 g, 58 mmol) in 15 mL of ethanol.

  • With vigorous stirring, add carbon disulfide (1.5 mL) dropwise to the solution at room temperature.

  • Continue stirring for 6 hours.

  • Add chloroacetic acid (3 g, 31 mmol) to the reaction mixture and continue stirring at room temperature for 5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, acidify the reaction mixture with dilute HCl to a pH of 1.0.

  • Continue stirring for 1 hour.

  • Filter the resulting precipitate, wash with cold water, and dry to afford the product.

II. Synthesis of 5-Arylidene this compound Derivatives via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for the synthesis of 5-substituted this compound derivatives, which are widely explored for their biological activities. This reaction involves the condensation of this compound with an aldehyde or ketone.

Protocol 3: General Knoevenagel Condensation for 5-Arylidene Rhodanines

This protocol provides a general method for the synthesis of 5-arylidene this compound derivatives using various aromatic aldehydes.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in a solvent such as ethanol or acetic acid.

  • Add a catalytic amount of a base, such as sodium acetate, piperidine, or morpholine.

  • Reflux the reaction mixture for a specified time (typically 2-8 hours), monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated product, wash with cold solvent (e.g., ethanol), and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure 5-arylidene this compound derivative.

AldehydeCatalystSolventReaction Time (min)Yield (%)Reference
BenzaldehydeCuFe2O4 NPsWater3092[4]
4-ChlorobenzaldehydeCuFe2O4 NPsWater3095[4]
4-NitrobenzaldehydeCuFe2O4 NPsWater3594[4]
4-MethoxybenzaldehydeCuFe2O4 NPsWater3090[4]
Various Aromatic AldehydesAlumWater (Microwave)3-685-95

Table 2: Knoevenagel condensation of this compound with various aldehydes.

G cluster_reactants Reactants cluster_conditions Conditions This compound This compound Product 5-Arylidene this compound This compound->Product + Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Product + Catalyst Catalyst (e.g., NaOAc, Piperidine) Catalyst->Product Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Product Heat Heat (Reflux) Heat->Product

General scheme for the Knoevenagel condensation.

III. Alternative and Greener Synthetic Approaches

To address the growing need for sustainable chemical processes, alternative methods for this compound synthesis have been developed that utilize less hazardous reagents and solvents.

Protocol 4: Synthesis of this compound from Thiourea and Thioglycolic Acid

This method provides a more environmentally benign route to the this compound core, avoiding the use of highly toxic carbon disulfide.[5]

Experimental Protocol:

  • In a reaction flask, combine thiourea (1 equivalent) and thioglycolic acid (1 equivalent) in a solvent such as acetonitrile or toluene.

  • Add a catalytic amount of 95% concentrated sulfuric acid.

  • Heat the reaction mixture at 80-100°C for 15-20 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and isolate the product through appropriate workup and purification procedures.

G cluster_reactants Reactants cluster_conditions Conditions Thiourea Thiourea Product This compound Thiourea->Product + ThioglycolicAcid Thioglycolic Acid ThioglycolicAcid->Product + Catalyst H2SO4 (conc.) Catalyst->Product Solvent Acetonitrile or Toluene Solvent->Product Temp 80-100°C Temp->Product

Synthesis of this compound from thiourea and thioglycolic acid.

Conclusion

The protocols outlined in these application notes provide robust and versatile methods for the synthesis of this compound and its derivatives. The choice of a specific protocol will depend on the desired substitution pattern, available starting materials, and considerations for green chemistry. These methods are fundamental for the exploration of this compound-based compounds in drug discovery and development.

References

Application Notes: Synthesis and Utility of 5-Arylidenerhodanines via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rhodanine, a five-membered heterocyclic compound, and its derivatives are cornerstones in medicinal chemistry and drug discovery.[1][2] Among these, 5-arylidenerhodanines, synthesized through the modification of the C5 position, have garnered significant attention for their broad spectrum of pharmacological activities.[1][3] These activities include anticancer, antidiabetic, antimicrobial, antiviral, and antioxidant properties.[1][4][5] The primary and most efficient method for synthesizing these valuable compounds is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound (this compound) to a carbonyl group (an aldehyde), followed by a dehydration reaction.[1][6] This application note provides a detailed overview of the synthesis of 5-arylidenerhodanines, focusing on green chemistry approaches, and presents a standardized protocol for their preparation.

Reaction Mechanism

The Knoevenagel condensation is a base-catalyzed reaction where an active methylene compound condenses with an aldehyde or ketone.[6] In the synthesis of 5-arylidenerhodanines, the methylene group at the C5 position of the this compound ring is sufficiently acidic to be deprotonated by a mild base, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aromatic aldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product, the 5-arylidenethis compound.[6][7]

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism for 5-Arylidenethis compound Synthesis cluster_reactants Reactants cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_product Product This compound This compound Deprotonation 1. Deprotonation (Base Catalyst) This compound->Deprotonation + Base Aldehyde Ar-CHO (Aromatic Aldehyde) Nucleophilic_Attack 2. Nucleophilic Attack Aldehyde->Nucleophilic_Attack Enolate This compound Enolate Deprotonation->Enolate Aldol_Adduct Aldol Adduct Nucleophilic_Attack->Aldol_Adduct Dehydration 3. Dehydration (-H₂O) Product 5-Arylidenethis compound Dehydration->Product Enolate->Nucleophilic_Attack Aldol_Adduct->Dehydration

Caption: Knoevenagel condensation mechanism for 5-arylidenethis compound synthesis.

Applications in Drug Discovery

5-Arylidenethis compound derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide array of biological targets.[3] Their diverse pharmacological profiles make them promising candidates for the development of new therapeutic agents.

  • Anticancer Activity: These compounds have been evaluated against various human cancer cell lines, demonstrating significant cytotoxic effects.[8][9] Some derivatives act as modulators of P-glycoprotein (P-gp), an efflux pump associated with multidrug resistance (MDR) in cancer cells, potentially reversing chemotherapy resistance.[4]

  • Antioxidant Properties: Derivatives containing phenolic hydroxyl groups, particularly catechol-like structures, exhibit potent antioxidant and radical scavenging activities.[1]

  • Antimicrobial and Antiviral Agents: The this compound scaffold is integral to compounds showing activity against various pathogens, including bacteria and viruses like the chikungunya virus.[1] Certain derivatives have also displayed very potent antitubercular activity.[1]

  • Antidiabetic Effects: The this compound core is found in drugs like Epalrestat, used for treating diabetic neuropathy, highlighting its importance in managing diabetes-related complications.[1]

Biological_Activities Biological Activities of 5-Arylidenethis compound Scaffold cluster_activities Pharmacological Applications Core 5-Arylidenethis compound Scaffold Anticancer Anticancer Core->Anticancer Antioxidant Antioxidant Core->Antioxidant Antimicrobial Antimicrobial Core->Antimicrobial Antiviral Antiviral Core->Antiviral Antidiabetic Antidiabetic Core->Antidiabetic Pgp P-gp Modulation (MDR Reversal) Core->Pgp

Caption: Diverse pharmacological applications of the 5-arylidenethis compound core structure.

Experimental Protocols

Modern synthetic approaches prioritize green chemistry principles, utilizing sustainable solvents like Deep Eutectic Solvents (DES) to minimize the use of volatile organic compounds (VOCs).[1][10] The following protocol is a generalized method based on a catalyst-free reaction in an L-proline-based DES, which has been shown to be fast, efficient, and environmentally benign.[1][2]

General Experimental Workflow

Experimental_Workflow General Workflow for 5-Arylidenethis compound Synthesis A 1. Prepare DES (e.g., L-proline/Glycerol 1:2) B 2. Add Reactants This compound (1 eq) Aromatic Aldehyde (1 eq) A->B C 3. Reaction Stir at 60 °C for 1-3 h B->C D 4. Precipitation Add water to the cooled mixture C->D E 5. Isolation Collect precipitate by vacuum filtration D->E F 6. Washing & Drying Wash with water and dry the solid product E->F G 7. Characterization (NMR, MS, etc.) F->G

Caption: A typical experimental workflow for sustainable synthesis.

Protocol: Catalyst-Free Synthesis in a Deep Eutectic Solvent[1]

Materials and Equipment:

  • This compound (0.5 mmol)

  • Substituted aromatic aldehyde (0.5 mmol)

  • L-proline-based Deep Eutectic Solvent (DES), e.g., L-proline/Glycerol (1:2 molar ratio) (approx. 0.8 g)

  • Round-bottomed flask (10 mL)

  • Magnetic stirrer with heating plate

  • Deionized water

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Preparation: Place the DES (0.8 g) into a 10 mL round-bottomed flask equipped with a magnetic stir bar.

  • Addition of Reactants: Sequentially add the aromatic aldehyde (0.5 mmol) and this compound (0.5 mmol) to the DES.

  • Reaction: Immerse the flask in a preheated oil bath at 60 °C and stir the reaction mixture. Monitor the reaction for 1 to 3 hours. Reaction times may vary depending on the aldehyde used (see Table 1).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation and Isolation: Add deionized water (10 mL) to the flask. A precipitate will form. Collect the solid product by filtration using a Büchner funnel.

  • Purification: Wash the collected solid with an additional 10 mL of water to remove any residual DES.

  • Drying: Dry the purified product. In many cases, no further purification is required.[1]

Data Presentation: Reaction Optimization

The choice of solvent and reaction conditions significantly impacts the yield and reaction time. The use of an L-proline/Glycerol (Pro/Gly) DES has shown superior results compared to more common choline chloride-based DESs.[1][10]

Table 1: Synthesis of 5-Arylidenethis compound Derivatives (3a-d) via Knoevenagel Condensation [1]

EntryAldehyde SubstrateSolvent/SystemTemp (°C)Time (h)Yield (%)
13-Hydroxy-4-methoxybenzaldehydePro/Gly (1:2)60192
25-MethylfurfuralPro/Gly (1:2)60192
33,4-DihydroxybenzaldehydePro/Gly (1:2)60183
43,4-DihydroxybenzaldehydePro/Gly (1:2)60399
53-Hydroxy-4-methoxybenzaldehydeChCl/Urea (1:2)60320
63-Hydroxy-4-methoxybenzaldehydeChCl/Gly (1:2)6032

Data synthesized from Molnar et al. (2023)[1][10]. Pro/Gly = L-proline/Glycerol; ChCl = Choline Chloride.

The data clearly demonstrates that the Pro/Gly DES provides excellent yields in a significantly shorter time and under milder conditions compared to other green solvent alternatives.[1]

Conclusion

The Knoevenagel condensation remains a powerful and versatile tool for the synthesis of 5-arylidenerhodanines. The adoption of modern, sustainable protocols using deep eutectic solvents not only aligns with the principles of green chemistry but also offers high efficiency and simplified product isolation.[1] The resulting compounds serve as a rich source of hits and lead compounds in drug discovery, with demonstrated potential across a wide range of therapeutic areas, ensuring their continued relevance for researchers and scientists in the field.[1][5]

References

Application Notes and Protocols for High-Throughput Screening of Rhodanine-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for conducting high-throughput screening (HTS) assays on rhodanine-based compound libraries. This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities. However, they are also known to be potential Pan-Assay Interference Compounds (PAINS), necessitating careful assay design and validation. This document outlines robust methodologies for biochemical and cell-based screening, data interpretation, and strategies to mitigate common artifacts associated with this chemical scaffold.

Introduction to this compound Compounds in HTS

This compound-containing compounds have been identified as inhibitors of a wide range of biological targets, including enzymes and protein-protein interactions. Their facile synthesis and versatile chemistry make them attractive for library synthesis and screening. However, the this compound core is a known PAINS chemotype, often associated with non-specific activity through mechanisms such as aggregation, reactivity, and assay interference. Therefore, a well-designed HTS cascade with appropriate counter-screens is crucial for the successful identification of valid lead compounds.

Key High-Throughput Screening Assays

This section details protocols for three widely used HTS assays suitable for screening this compound-based libraries: Fluorescence Polarization (FP), Luciferase Reporter Assays, and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

Fluorescence Polarization (FP) Assay for Protein-Ligand Binding

FP is a robust, homogeneous technique ideal for monitoring the binding of a small fluorescently labeled ligand (tracer) to a larger protein. Inhibition of this interaction by a compound from the library results in a decrease in the polarization signal. This assay is particularly well-suited for identifying inhibitors of protein-protein interactions, such as those involving the Bcl-2 family of proteins.

Application Example: Screening for Bcl-xL Inhibitors

The anti-apoptotic protein Bcl-xL is a key cancer target. HTS campaigns have successfully used FP to identify small molecule inhibitors that disrupt the interaction of Bcl-xL with pro-apoptotic proteins like Bak or Bad.

Experimental Protocol: FP-Based Bcl-xL Inhibition Assay

Materials:

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, containing 0.01% Tween-20. The inclusion of a non-ionic detergent like Tween-20 is critical to minimize compound aggregation.[1]

  • Bcl-xL Protein: Recombinant human Bcl-xL protein.

  • Fluorescent Tracer: A fluorescein-labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., Bak or Bad peptide). A commonly used tracer is a fluorescein-labeled Bad BH3 peptide.[2]

  • This compound Compound Library: Compounds dissolved in 100% DMSO.

  • Assay Plates: Black, low-volume 384-well microplates.

  • Plate Reader: Equipped with fluorescence polarization optics (e.g., excitation at 485 nm and emission at 535 nm).

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of Bcl-xL protein in assay buffer. The final concentration should be at or below the Kd of the tracer to ensure assay sensitivity.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer. The final concentration is typically low (e.g., 1-10 nM) to maximize the signal window.

    • Prepare serial dilutions of the this compound compounds in 100% DMSO. Then, dilute these into assay buffer to create a 4X working stock. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%) to avoid solvent effects.[2]

  • Assay Assembly (384-well plate):

    • Add 5 µL of the 4X this compound compound solution or control (DMSO for negative control, known inhibitor for positive control) to the appropriate wells.

    • Add 10 µL of the 2X Bcl-xL protein solution to all wells except those for the "tracer only" control (which receive 10 µL of assay buffer).

    • Incubate for 15-30 minutes at room temperature to allow for compound-protein binding.

    • Add 5 µL of the 2X fluorescent tracer solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where:

    • mP_sample is the millipolarization value of the test compound.

    • mP_min is the average millipolarization of the "tracer only" control.

    • mP_max is the average millipolarization of the DMSO control.

  • For hit compounds, perform dose-response experiments to determine the IC50 value.

Luciferase Reporter Assay for Signaling Pathway Modulation

Cell-based luciferase reporter assays are powerful tools for screening compounds that modulate specific signaling pathways. A luciferase gene is placed under the control of a promoter containing response elements for a transcription factor of interest. Activation or inhibition of the pathway leads to a change in luciferase expression, which is quantified by measuring light output.

Application Example: Screening for STAT3 Signaling Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is frequently dysregulated in cancer. A luciferase reporter assay can be used to identify this compound derivatives that inhibit STAT3-mediated gene transcription.

Experimental Protocol: STAT3 Luciferase Reporter Assay

Materials:

  • Cell Line: A human cell line (e.g., HEK293T) stably or transiently transfected with a STAT3-responsive luciferase reporter construct and a constitutively expressed control reporter (e.g., Renilla luciferase).[3]

  • Cell Culture Medium: DMEM supplemented with 10% FBS and antibiotics.

  • Inducer: A known activator of the STAT3 pathway, such as Interleukin-6 (IL-6).

  • This compound Compound Library: Compounds dissolved in 100% DMSO.

  • Assay Plates: White, clear-bottom 96-well or 384-well cell culture plates.

  • Luciferase Assay Reagent: A dual-luciferase reporter assay system (e.g., Promega Dual-Glo®).

  • Luminometer: Plate reader capable of measuring luminescence.

Procedure:

  • Cell Seeding: Seed the reporter cell line into the assay plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in cell culture medium.

    • Add the diluted compounds to the cells and incubate for a specified period (e.g., 1-2 hours) to allow for cell penetration and target engagement.

  • Pathway Activation:

    • Add the STAT3 inducer (e.g., IL-6) to all wells except the unstimulated control.

    • Incubate for a further period (e.g., 6-24 hours) to allow for reporter gene expression.[3]

  • Luciferase Measurement:

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Lyse the cells and measure the firefly and Renilla luciferase activities sequentially according to the manufacturer's protocol.[4]

Data Analysis:

  • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency.

  • Calculate the percent inhibition of STAT3 signaling for each compound.

  • Confirm hits with dose-response curves to determine IC50 values.

AlphaScreen Assay for Protein-Protein Interactions

AlphaScreen is a bead-based, no-wash immunoassay that is highly sensitive and suitable for HTS. It relies on the proximity of two types of beads, a Donor and an Acceptor bead. When these beads are brought close together by a biomolecular interaction, a cascade of chemical reactions is initiated, resulting in a luminescent signal.

Application Example: Screening for Inhibitors of a Kinase-Substrate Interaction

This assay can be adapted to screen for inhibitors that disrupt the interaction between a kinase and its substrate.

Experimental Protocol: Generic Kinase-Substrate AlphaScreen Assay

Materials:

  • Assay Buffer: A suitable buffer for the kinase reaction (e.g., Tris-HCl with MgCl2 and DTT), supplemented with 0.1% BSA.

  • Donor and Acceptor Beads: Streptavidin-coated Donor beads and antibody-coated Acceptor beads specific for a tag on the substrate or a post-translational modification.[5]

  • Biotinylated Kinase: The kinase of interest, labeled with biotin.

  • Tagged Substrate: The substrate protein or peptide with a tag (e.g., GST or His-tag) that can be recognized by the Acceptor bead antibody.

  • ATP: Adenosine triphosphate.

  • This compound Compound Library: Compounds dissolved in 100% DMSO.

  • Assay Plates: White, 384-well or 1536-well microplates.

  • Plate Reader: An AlphaScreen-compatible plate reader.

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a master mix containing the biotinylated kinase, tagged substrate, and ATP in the assay buffer.

  • Assay Assembly:

    • Add the this compound compounds or controls to the assay plate.

    • Add the reaction mixture to initiate the kinase reaction.

    • Incubate for a predetermined time at the optimal temperature for the kinase.

  • Detection:

    • Add a mixture of the Streptavidin-Donor beads and antibody-coated Acceptor beads.

    • Incubate in the dark to allow for bead-protein binding.

  • Measurement:

    • Read the plate on an AlphaScreen-compatible reader.

Data Analysis:

  • Calculate the percent inhibition based on the reduction in the AlphaScreen signal.

  • Perform dose-response studies for hit compounds to determine their potency (IC50).

Quantitative Data from this compound HTS Campaigns

The following tables summarize representative quantitative data from HTS campaigns involving this compound-based compound libraries.

Table 1: this compound Derivatives as Inhibitors of Bcl-2 Family Proteins

Compound IDTargetAssay TypeIC50 / Ki (µM)Reference
This compound Analog 1Bcl-xLFP5.2Fictional Example
This compound Analog 2Mcl-1FP8.5[6]
BH3I-1 AnalogBcl-2/Mcl-1Biochemical< 1[7]
Compound 54Bcl-2/Mcl-1Biochemical< 1[7]
Compound 55Bcl-2/Mcl-1Biochemical< 1[7]

Table 2: Antibacterial Activity of this compound Derivatives

Compound IDBacterial StrainAssay TypeMIC (µM)Reference
Rh 2MRSABroth Microdilution4[6][8]
Rh 2VREBroth Microdilution8[6][8]
Cy14M. tuberculosis InhAEnzyme Inhibition3.18[7]
Compound 5aS. aureusDisc DiffusionModerate Activity[9]
Compound 5eS. aureusDisc DiffusionModerate Activity[9]

Mitigating PAINS Properties of this compound Compounds

Given the prevalence of PAINS behavior among this compound derivatives, it is essential to incorporate a robust hit validation and triage strategy.

Strategies for PAINS Mitigation:

  • Inclusion of Detergents: As mentioned in the FP protocol, the inclusion of non-ionic detergents like Tween-20 or Triton X-100 in biochemical assays is crucial to prevent the formation of compound aggregates, which can non-specifically inhibit enzymes.[1]

  • Orthogonal Assays: Confirm hits from the primary screen using a secondary, orthogonal assay that has a different detection method or principle. For example, a hit from a fluorescence-based assay should be confirmed with a label-free method like Surface Plasmon Resonance (SPR).

  • Counter-Screens:

    • Promiscuity Screens: Test hits against a panel of unrelated targets to identify non-selective compounds.

    • Assay Interference Screens: For fluorescence-based assays, screen for compounds that are inherently fluorescent or are quenchers. For luciferase assays, screen for direct inhibitors of the luciferase enzyme.

  • Structure-Activity Relationship (SAR) Analysis: Genuine hits typically exhibit a discernible SAR, where small changes in the chemical structure lead to predictable changes in activity. PAINS compounds often show flat or inconsistent SAR.

  • Chemical Tractability: Prioritize hits that are synthetically tractable and offer opportunities for chemical modification to improve potency and selectivity while mitigating PAINS liabilities.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by this compound-based compounds.

Bcl2_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2_family Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspases Caspase Cascade Stimuli DNA Damage, Growth Factor Deprivation BH3_only BH3-only proteins (Bim, Bad, Puma) Stimuli->BH3_only activates Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL, Mcl-1) BH3_only->Bcl2 inhibits Bax_Bak Pro-apoptotic (Bax, Bak) BH3_only->Bax_Bak activates Bcl2->Bax_Bak inhibits MOMP MOMP Bax_Bak->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome activates Caspase3 Effector Caspases (Caspase-3, -7) Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound Inhibitors This compound->Bcl2 inhibits

Caption: Bcl-2 family mediated apoptosis pathway.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_mono STAT3 JAK->STAT3_mono phosphorylates STAT3_p p-STAT3 STAT3_mono->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer dimerizes DNA DNA STAT3_dimer->DNA translocates to nucleus and binds DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription This compound This compound Inhibitors This compound->JAK inhibit This compound->STAT3_dimer inhibit dimerization

Caption: IL-6/JAK/STAT3 signaling pathway.

Experimental Workflows

The following diagrams illustrate typical workflows for HTS of small molecule libraries.

HTS_Workflow cluster_screening Primary Screening cluster_hit_validation Hit Validation & Triage cluster_lead_opt Lead Optimization Assay_Dev Assay Development & Miniaturization Pilot_Screen Pilot Screen (~2,000 compounds) Assay_Dev->Pilot_Screen Full_HTS Full Library HTS (Single Concentration) Pilot_Screen->Full_HTS Hit_Confirmation Hit Confirmation (Dose-Response) Full_HTS->Hit_Confirmation Orthogonal_Assay Orthogonal Assay Hit_Confirmation->Orthogonal_Assay Counter_Screens Counter-Screens (PAINS Analysis) Orthogonal_Assay->Counter_Screens SAR Structure-Activity Relationship (SAR) Counter_Screens->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General HTS workflow for small molecules.

PAINS_Triage_Workflow cluster_triage PAINS Triage Primary_Hits Primary HTS Hits Aggregation_Assay Aggregation Assay (e.g., DLS or with detergent) Primary_Hits->Aggregation_Assay Reactivity_Screen Reactivity Screen (e.g., with nucleophiles) Primary_Hits->Reactivity_Screen Assay_Interference Assay Interference (e.g., autofluorescence) Primary_Hits->Assay_Interference Confirmed_Hits Confirmed, Non-PAINS Hits Aggregation_Assay->Confirmed_Hits pass Reactivity_Screen->Confirmed_Hits pass Assay_Interference->Confirmed_Hits pass

References

Application Notes and Protocols: Utilizing Rhodanine Derivatives as Potential Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of rhodanine derivatives as a promising class of antibacterial agents. This document details their synthesis, mechanism of action, and includes protocols for their evaluation.

Introduction to this compound Derivatives as Antibacterial Agents

This compound, a five-membered heterocyclic compound, and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1][2] This is attributed to their ability to interact with various biological targets.[2] Notably, this compound derivatives have demonstrated significant potential as antibacterial agents, exhibiting activity against a spectrum of both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[1][3][4]

The core structure of this compound allows for diverse chemical modifications, particularly at the C-5 and N-3 positions, enabling the development of novel derivatives with enhanced potency and specificity.[2] Structure-activity relationship (SAR) studies have revealed that the introduction of hydrophobic and electron-withdrawing groups at the C-5 position can significantly enhance antibacterial activity.[1]

Mechanism of Action

This compound derivatives exert their antibacterial effects by targeting and inhibiting essential bacterial enzymes and pathways. Key mechanisms of action include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Certain this compound derivatives have been shown to inhibit these type II topoisomerases, which are crucial for bacterial DNA replication, transcription, and repair.[3][5] This inhibition leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

  • Inhibition of Penicillin-Binding Proteins (PBPs): PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[5] Some this compound derivatives act as non-β-lactam inhibitors of PBPs, disrupting cell wall integrity and leading to cell lysis.

  • Other Potential Targets: Research suggests that this compound derivatives may also inhibit other bacterial enzymes such as Mur ligases, RNA polymerase, and enoyl-acyl carrier protein (ACP) reductase, highlighting their multi-targeted antibacterial potential.[5]

Signaling Pathway Diagram: Inhibition of Bacterial DNA Replication

Inhibition_of_DNA_Replication cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by this compound Derivatives DNA Bacterial DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase Relieves supercoiling Topo_IV Topoisomerase IV DNA_Gyrase->Topo_IV Decatenates daughter chromosomes Replicated_DNA Replicated DNA Topo_IV->Replicated_DNA This compound This compound Derivatives This compound->DNA_Gyrase Inhibits This compound->Topo_IV Inhibits

Caption: Inhibition of DNA Gyrase and Topoisomerase IV by this compound derivatives.

Signaling Pathway Diagram: Inhibition of Peptidoglycan Synthesis

Inhibition_of_Peptidoglycan_Synthesis cluster_synthesis Peptidoglycan Synthesis cluster_inhibition Inhibition Precursors Peptidoglycan Precursors PBP Penicillin-Binding Proteins (PBPs) Precursors->PBP Cross-linking Cell_Wall Bacterial Cell Wall PBP->Cell_Wall Maintains integrity This compound This compound Derivatives This compound->PBP Inhibits

Caption: Inhibition of Penicillin-Binding Proteins by this compound derivatives.

Quantitative Antibacterial Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against a range of bacterial strains.

Table 1: Antibacterial Activity of this compound-Based Amide Derivatives (5a-5j) [6]

CompoundE. coli (mm)P. aeruginosa (mm)S. aureus (mm)B. subtilis (mm)
5a 10 ± 0.511 ± 0.813 ± 0.512 ± 0.3
5b --18 ± 0.516 ± 0.5
5c --15 ± 0.314 ± 0.8
5d 14 ± 0.813 ± 0.515 ± 0.5-
5e 11 ± 0.510 ± 0.512 ± 0.811 ± 0.5
5f 12 ± 0.811 ± 0.314 ± 0.513 ± 0.3
5h --14 ± 0.313 ± 0.5
5i ----
5j 10 ± 0.310 ± 0.511 ± 0.510 ± 0.8
Gentamicin 22 ± 0.819 ± 0.525 ± 0.527 ± 0.5
Chloramphenicol 28 ± 0.524 ± 0.330 ± 0.832 ± 0.3
  • Data is presented as the zone of growth inhibition in millimeters (mm).

  • '-' indicates no activity.

Table 2: MIC and MBC of this compound Derivatives against Vancomycin-Resistant Enterococci (VRE) [7]

CompoundMIC (µM)MBC (µM)
Rh 1 816
Rh 2 48
Rh 3 816
Rh 4 1632
Rh 5 816
Rh 6 1632
Rh 7 3264

Table 3: MIC and MBC of this compound Derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA) [7]

CompoundMIC (µM)MBC (µM)
Rh 1 48
Rh 2 24
Rh 3 48
Rh 4 816
Rh 5 48
Rh 6 816
Rh 7 1632

Table 4: MIC and MBC of this compound Derivatives against Vancomycin-Resistant Staphylococcus aureus (VRSA) [7]

CompoundMIC (µM)MBC (µM)
Rh 1 816
Rh 2 48
Rh 3 816
Rh 4 1632
Rh 5 816
Rh 6 1632
Rh 7 3264

Experimental Protocols

Synthesis of this compound Derivatives

A common method for synthesizing this compound derivatives is through a multi-component reaction. For example, this compound-based amides can be prepared by reacting this compound-N-acetic acid with aromatic aldehydes and alkyl isocyanides in the presence of aniline.[6]

Synthesis_and_Evaluation_Workflow Start Start: Design this compound Derivatives Synthesis Synthesis of this compound Derivatives (e.g., Multi-component Reaction) Start->Synthesis Purification Purification and Characterization (e.g., TLC, NMR, Mass Spec) Synthesis->Purification Antibacterial_Screening Antibacterial Activity Screening Purification->Antibacterial_Screening MIC_Determination MIC/MBC Determination (Broth Microdilution) Antibacterial_Screening->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assessment (e.g., MTS Assay) MIC_Determination->Cytotoxicity_Assay Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) MIC_Determination->Mechanism_Study SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity_Assay->SAR_Analysis Mechanism_Study->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End End: Identification of Potent Antibacterial Lead Lead_Optimization->End

Caption: A general workflow for the synthesis and evaluation of this compound derivatives.

Antibacterial Susceptibility Testing

This method is a qualitative or semi-quantitative assay to determine the susceptibility of a bacterial strain to a particular antimicrobial agent.[8]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial inoculum adjusted to 0.5 McFarland turbidity standard

  • Sterile paper discs (6 mm diameter)

  • Solutions of this compound derivatives in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic discs (e.g., Gentamicin, Chloramphenicol)

  • Negative control discs (solvent only)

  • Sterile forceps

  • Incubator (37°C)

Protocol:

  • Prepare a bacterial inoculum by suspending isolated colonies in sterile saline and adjusting the turbidity to match the 0.5 McFarland standard.[8]

  • Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.[8]

  • Allow the plate to dry for a few minutes.[8]

  • Impregnate sterile paper discs with a known concentration of the this compound derivative solution and allow them to dry.[6]

  • Using sterile forceps, place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated MHA plate.[6][8] Ensure the discs are placed at least 24 mm apart.

  • Incubate the plates at 37°C for 18-24 hours.[6]

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[6]

This is a quantitative method used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][9]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • Bacterial inoculum adjusted to 0.5 McFarland standard and then diluted

  • Stock solutions of this compound derivatives

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

  • Incubator (37°C)

Protocol:

  • Prepare serial two-fold dilutions of the this compound derivatives in the broth directly in the 96-well plate.[9] Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock is added to the first well and serially diluted across the plate.

  • Prepare a standardized bacterial inoculum and dilute it to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculate each well (except for the sterility control) with the bacterial suspension. The final volume in each well should be uniform (e.g., 200 µL).

  • Include appropriate controls:

    • Growth Control: Wells containing broth and inoculum but no compound.[9]

    • Sterility Control: Wells containing only broth to check for contamination.[9]

  • Incubate the plates at 37°C for 16-20 hours.[4]

  • Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no visible turbidity (growth). The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.[10]

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of potential antibacterial agents against mammalian cells to ensure their safety for therapeutic use.

The MTS assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product that is soluble in the culture medium.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Sterile 96-well plates

  • Solutions of this compound derivatives

  • MTS reagent

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed mammalian cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives and incubate for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and an untreated control.

  • After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Conclusion

This compound derivatives represent a versatile and promising class of compounds in the search for new antibacterial agents. Their amenability to chemical modification, coupled with their ability to target multiple bacterial pathways, makes them attractive candidates for further development. The protocols and data presented in these application notes provide a framework for the synthesis, evaluation, and characterization of novel this compound-based antibacterial drugs. Further research focusing on lead optimization and in vivo efficacy studies is warranted to translate the potential of these compounds into clinical applications.

References

Application Notes and Protocols: Development of Rhodanine-Based Compounds for Antiviral Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodanine (2-thioxothiazolidin-4-one) and its derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including significant antiviral potential.[1][2] The this compound scaffold serves as a privileged structure in medicinal chemistry, allowing for diverse chemical modifications at the C-5 and N-3 positions to optimize potency and selectivity against various viral targets.[3][4] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of this compound-based antiviral therapies. The information compiled herein summarizes quantitative antiviral data, details key experimental methodologies, and visualizes relevant biological pathways and workflows.

Mechanisms of Antiviral Action

This compound-based compounds exert their antiviral effects through multiple mechanisms, primarily by targeting viral entry and replication processes. Their broad-spectrum activity has been demonstrated against a range of enveloped and non-enveloped viruses.[5][6]

1. Inhibition of Viral Entry and Fusion: A prominent mechanism of action for several this compound derivatives is the inhibition of viral entry into host cells.[7] This is often achieved by targeting viral envelope glycoproteins responsible for membrane fusion. For instance, certain this compound compounds have been shown to inhibit the formation of the six-helix bundle (6-HB) fusion core of viral fusion proteins, such as HIV-1 gp41, which is a critical step in the fusion of viral and cellular membranes.[5][6] Some compounds may also directly target the viral membrane, leading to the inactivation of cell-free virions.[5][6]

2. Inhibition of Viral Enzymes: this compound derivatives have been identified as potent inhibitors of essential viral enzymes, thereby disrupting viral replication. Key enzymatic targets include:

  • Reverse Transcriptase (RT): Inhibition of HIV-1 RT is a well-documented mechanism for some this compound-based compounds.

  • Integrase (IN): Several this compound derivatives have been shown to inhibit HIV-1 integrase, the enzyme responsible for integrating the viral DNA into the host genome, with IC50 values in the low micromolar range.[7]

  • Protease: this compound-containing compounds have been investigated as inhibitors of viral proteases, such as the hepatitis C virus (HCV) NS3 protease and the dengue virus protease.[8]

  • Polymerase: this compound derivatives have been identified as inhibitors of HCV NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range.[8]

Data Presentation: Antiviral Activity of this compound-Based Compounds

The following tables summarize the quantitative antiviral activity of selected this compound-based compounds against various viruses. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Anti-HIV Activity of this compound Derivatives [7]

CompoundHIV-1 StrainAssay Cell LineEC50 (nM)CC50 (µM)Selectivity Index (SI)
Compound 2 NL4.3 (CXCR4-tropic)TZM-bl4>20>5000
AD8 (CCR5-tropic)TZM-bl6.9>20>2898
Compound 9a NL4.3 (CXCR4-tropic)TZM-bl5.42.2407
AD8 (CCR5-tropic)TZM-bl7.52.2293
Compound 9b NL4.3 (CXCR4-tropic)TZM-bl27.2>20>735
AD8 (CCR5-tropic)TZM-bl35.4>20>565

Table 2: Anti-HSV Activity of this compound Derivatives [7]

CompoundVirus StrainAssay Cell LineEC50 (nM)CC50 (µM)Selectivity Index (SI)
Compound 2 HSV-2Vero11.9>100>8403
Compound 9a HSV-2Vero25.42.286.6
Compound 9b HSV-2Vero13.1>100>7633
Compound 9d HSV-2Vero163.4>100>612
Acyclovir (ACV) HSV-2Vero1550>100>64.5

Table 3: Anti-SARS-CoV-2 Activity of Furanyl Methylidene this compound Analogs [5]

CompoundVirus StrainAssay Cell LineIC50 (µM)
FD001 SARS-CoV-2 PsVhACE2-293T0.48
FD007 SARS-CoV-2 PsVhACE2-293T0.29
FD008 SARS-CoV-2 PsVhACE2-293T0.52
FD009 SARS-CoV-2 PsVhACE2-293T0.17
FD010 SARS-CoV-2 PsVhACE2-293T0.44
FD012 SARS-CoV-2 PsVhACE2-293T0.11
FD013 SARS-CoV-2 PsVhACE2-293T0.19

Table 4: Anti-HCV NS5B Polymerase Activity of this compound Derivatives [6]

CompoundIC50 (µM)
Compound 1 7.7
Compound 2 10.6
Compound 27 6.7
Compound 34 2.6
Compound 45 5.4

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound-based compounds in an antiviral drug discovery workflow.

Protocol 1: Plaque Reduction Assay

This assay is a standard method to determine the infectivity of a lytic virus and to quantify the antiviral activity of a compound.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates

  • Virus stock of known titer (PFU/mL)

  • This compound-based test compounds

  • Serum-free cell culture medium

  • Overlay medium (e.g., containing 0.5% methylcellulose or Avicel)

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% formaldehyde in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the this compound-based test compounds in serum-free medium.

  • Infection: Remove the growth medium from the cell monolayer and wash with PBS. Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well.

  • Treatment: After a 1-hour virus adsorption period, remove the virus inoculum and add the different concentrations of the test compounds diluted in the overlay medium. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Fixation and Staining:

    • Carefully remove the overlay medium.

    • Fix the cells with the fixing solution for at least 30 minutes.

    • Remove the fixing solution and stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.

Protocol 2: HIV-1 Reverse Transcriptase (RT) Activity Assay (Colorimetric)

This protocol describes a non-radioactive ELISA-based assay to measure the activity of HIV-1 RT and the inhibitory potential of this compound-based compounds.

Materials:

  • HIV-1 Reverse Transcriptase Assay Kit (commercial kits are widely available)

  • Recombinant HIV-1 RT standard

  • This compound-based test compounds

  • Lysis buffer (if using viral supernatants)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all buffers, reagents, and the standard curve of the recombinant HIV-1 RT according to the manufacturer's instructions.

  • Sample Preparation:

    • If testing purified enzyme, dilute the enzyme to the desired concentration.

    • If using cell culture supernatants containing virus, lyse the viral particles to release the RT enzyme using the provided lysis buffer.

  • Compound Preparation: Prepare serial dilutions of the this compound-based test compounds.

  • RT Reaction:

    • In a reaction plate, add the reaction mixture containing the template-primer, dNTPs (including biotin- and DIG-labeled nucleotides), and the RT enzyme or sample.

    • Add the test compounds at various concentrations to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

    • Incubate the plate according to the kit's instructions (e.g., 1 hour at 37°C) to allow for DNA synthesis.

  • ELISA Detection:

    • Transfer the reaction products to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.

    • Wash the plate to remove unbound components.

    • Add an anti-digoxigenin-peroxidase (POD) conjugate and incubate.

    • Wash the plate again and add the peroxidase substrate (e.g., TMB or ABTS).

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Calculate the percentage of RT inhibition for each compound concentration compared to the positive control.

    • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity of the test compounds.

Materials:

  • Cells seeded in a 96-well plate

  • This compound-based test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the this compound-based compounds. Include a cell control (no compound).

  • Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration compared to the cell control.

    • Determine the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, by plotting the percentage of cell viability against the compound concentration.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the development of this compound-based antiviral therapies.

Antiviral_Screening_Workflow cluster_0 Compound Library cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Lead Optimization Rhodanine_Derivatives This compound Derivatives Antiviral_Assay Antiviral Activity Assay (e.g., Plaque Reduction) Rhodanine_Derivatives->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Rhodanine_Derivatives->Cytotoxicity_Assay EC50_Determination EC50 Determination Antiviral_Assay->EC50_Determination CC50_Determination CC50 Determination Cytotoxicity_Assay->CC50_Determination SI_Calculation Selectivity Index (SI) Calculation EC50_Determination->SI_Calculation CC50_Determination->SI_Calculation Lead_Compound Lead Compound (High SI) SI_Calculation->Lead_Compound

Caption: General workflow for screening this compound-based compounds for antiviral activity.

Caption: Mechanism of HIV entry and inhibition by this compound compounds targeting gp41.

HCV_Polymerase_Inhibition NS5B HCV NS5B Polymerase Active Site Allosteric Site RNA_Product New Viral RNA NS5B:as->RNA_Product RNA Synthesis RNA_Template Viral RNA Template RNA_Template->NS5B:as NTPs Nucleoside Triphosphates (NTPs) NTPs->NS5B:as This compound This compound Compound This compound->NS5B:alls Binding & Inhibition of Conformational Change

Caption: Inhibition of HCV NS5B RNA-dependent RNA polymerase by a this compound compound.

Conclusion

This compound-based compounds represent a promising and versatile platform for the development of novel antiviral agents. Their ability to target multiple viral processes, including entry and enzymatic activity, offers potential for broad-spectrum efficacy and a higher barrier to resistance. The protocols and data presented in this document are intended to serve as a valuable resource for researchers in the field, facilitating the systematic evaluation and optimization of this compound derivatives as next-generation antiviral therapies. Further exploration of structure-activity relationships and mechanisms of action will be crucial in advancing these compounds from the laboratory to clinical applications.

References

Application Notes and Protocols: Design and Synthesis of Rhodanine Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of rhodanine analogs as potential anticancer agents. The protocols outlined below are intended to serve as a guide for researchers in the field of medicinal chemistry and drug discovery.

Introduction to this compound Analogs in Cancer Therapy

This compound, a five-membered heterocyclic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] The this compound scaffold is considered a "privileged structure," amenable to chemical modifications at various positions, primarily at the N-3 and C-5 positions, allowing for the generation of a vast library of analogs with a wide range of biological activities.[2][4] Numerous studies have demonstrated the potential of this compound derivatives to inhibit the growth of various cancer cell lines, including breast, lung, colon, and leukemia.[5][6] Their mechanisms of action are often multi-targeted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as tyrosine kinases (VEGFR, EGFR, HER2), topoisomerase II, and the induction of apoptosis.[7][8][9]

Design Strategy for Novel this compound Analogs

The rational design of novel this compound analogs with enhanced anticancer potency and selectivity is a key focus of current research. Structure-activity relationship (SAR) studies have provided valuable insights into the chemical features required for potent anticancer activity.[2][4]

Key considerations for the design of new this compound analogs include:

  • Substitution at the C-5 position: The introduction of various aryl or heteroaryl moieties at the C-5 position via a Knoevenagel condensation is a common strategy. The nature and substitution pattern of this aromatic ring significantly influence the anticancer activity.[2][5]

  • Modification at the N-3 position: The nitrogen atom at the 3-position of the this compound ring can be substituted with different aliphatic or aromatic groups to modulate the compound's physicochemical properties and biological activity.[2]

  • Hybrid Molecules: Incorporating the this compound scaffold into hybrid molecules with other known pharmacophores is another promising approach to develop multi-targeted anticancer agents.[10]

  • Glycosylation: The attachment of sugar moieties to the this compound core can enhance pharmacokinetic properties and potentially improve anticancer efficacy.[7][8]

Synthesis of this compound Analogs

The synthesis of 5-arylidene this compound derivatives is typically achieved through a two-step process involving the formation of the this compound core followed by a Knoevenagel condensation with an appropriate aldehyde.

General Synthetic Scheme

A widely employed method for the synthesis of this compound analogs involves the reaction of an amine with carbon disulfide and a haloacetic acid to form the this compound ring, followed by a Knoevenagel condensation with an aromatic aldehyde.[5][11]

Experimental Protocols

Protocol 1: Synthesis of 5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one

This protocol describes a representative synthesis of a 5-arylidene this compound analog.

Materials:

  • This compound

  • 4-chlorobenzaldehyde

  • Sodium acetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in glacial acetic acid (20 mL).

  • Add anhydrous sodium acetate (2.0 eq) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

  • Recrystallize the crude product from ethanol to obtain the pure 5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds against cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Test compounds (this compound analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA.

    • Resuspend the cells in fresh complete medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Presentation

The following tables summarize the in vitro anticancer activity of representative this compound analogs against various human cancer cell lines.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected this compound Analogs

CompoundMCF-7 (Breast)HepG2 (Liver)A549 (Lung)Reference
Doxorubicin 7.678.286.62[7][8]
Analog 11a 3.78.29.8[7]
Analog 12b 3.113.721.8[7]
Analog 12f 7.172.24.5[7]
Glucosylated this compound 6 11.70.211.7[8]
Glucosylated this compound 7 12.40.760.31[8]

Table 2: Topoisomerase II Inhibition and DNA Intercalation Activity

CompoundTopo II Inhibition (IC₅₀ in µM)DNA Intercalation (IC₅₀ in µM)Reference
Doxorubicin 9.6531.27[7][8]
Analog 12f 7.318.2[7]
Glucosylated this compound 6 6.919.6[8]

Visualizations

Signaling Pathways and Experimental Workflow

anticancer_mechanism cluster_drug This compound Analog cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptotic Pathway This compound This compound Analog EGFR EGFR/VEGFR This compound->EGFR Inhibition TopoII Topoisomerase II This compound->TopoII Inhibition DNA DNA This compound->DNA Intercalation Proliferation Inhibition of Proliferation This compound->Proliferation CycleArrest Cell Cycle Arrest (G2/M, S phase) This compound->CycleArrest Apoptosis Induction of Apoptosis This compound->Apoptosis Bcl2 Bcl-2 (Downregulation) Bax Bax (Upregulation) Caspases Caspases (Activation) Bcl2->Caspases Inhibition Bax->Caspases Caspases->Apoptosis Execution

Caption: Proposed anticancer mechanism of this compound analogs.

experimental_workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) cluster_optimization Lead Optimization Design Rational Design of This compound Analogs Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Topo II Assay) IC50->Mechanism SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR AnimalModel Xenograft Animal Model Mechanism->AnimalModel Promising Candidates Mechanism->SAR Efficacy Antitumor Efficacy Evaluation AnimalModel->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity LeadOpt Lead Optimization SAR->LeadOpt Iterative Cycle LeadOpt->Design Iterative Cycle

Caption: Experimental workflow for anticancer drug discovery of this compound analogs.

References

Application Notes and Protocols: Rhodanine-3-Acetic Acid Derivatives in the Management of Diabetic Complications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which, over time, leads to severe damage to the heart, blood vessels, eyes, kidneys, and nerves. A key player in the pathogenesis of these diabetic complications is the polyol pathway. Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase. However, in a hyperglycemic state, this pathway becomes saturated, leading to an increased flux of glucose through the polyol pathway. The rate-limiting enzyme in this pathway, aldose reductase (ALR2), reduces glucose to sorbitol. This accumulation of sorbitol and the subsequent depletion of NADPH contribute to osmotic and oxidative stress, driving the cellular damage that underlies diabetic complications.[1][2]

Rhodanine-3-acetic acid and its derivatives have emerged as a promising class of compounds for the treatment of diabetic complications. These molecules, notably the marketed drug Epalrestat, are potent inhibitors of aldose reductase.[1] By blocking this key enzyme, they prevent the accumulation of sorbitol and mitigate the downstream pathological effects. This document provides detailed application notes and experimental protocols for researchers engaged in the study and development of this compound-3-acetic acid derivatives as therapeutic agents for diabetic complications.

Signaling Pathway in Diabetic Complications: The Polyol Pathway

Hyperglycemia-induced activation of the polyol pathway is a central mechanism in the development of diabetic complications. The following diagram illustrates this pathway and the points of intervention for this compound-3-acetic acid derivatives.

cluster_0 Hyperglycemic State cluster_1 Cellular Environment High Blood Glucose High Blood Glucose Glucose Glucose High Blood Glucose->Glucose Increased cellular uptake Sorbitol Sorbitol Glucose->Sorbitol Reduction Aldose Reductase (ALR2) Aldose Reductase (ALR2) Aldose Reductase (ALR2)->Sorbitol NADP+ NADP+ Aldose Reductase (ALR2)->NADP+ Fructose Fructose Sorbitol->Fructose Oxidation Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Sorbitol Dehydrogenase Sorbitol Dehydrogenase Sorbitol Dehydrogenase->Fructose NADH NADH Sorbitol Dehydrogenase->NADH AGEs Formation AGEs Formation Fructose->AGEs Formation Non-enzymatic glycation NADPH NADPH NADPH->NADP+ Oxidative Stress Oxidative Stress NADP+->Oxidative Stress Depletion of NADPH reduces antioxidant defense NAD+ NAD+ NAD+->NADH Diabetic Complications Diabetic Complications Osmotic Stress->Diabetic Complications Oxidative Stress->Diabetic Complications AGEs Formation->Diabetic Complications This compound-3-acetic acid derivatives This compound-3-acetic acid derivatives This compound-3-acetic acid derivatives->Aldose Reductase (ALR2) Inhibition

Caption: The Polyol Pathway and Therapeutic Intervention.

Quantitative Data: In Vitro Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of a series of this compound-3-acetamide derivatives against aldehyde reductase (ALR1) and aldose reductase (ALR2).[1] The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 1: Aldehyde Reductase (ALR1) Inhibitory Activity

CompoundStructureIC50 (µM) ± SEM
3a5-(4-hydroxy-3-methoxybenzylidene)-N-(4-methoxyphenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide3.12 ± 0.02
3bN-(4-ethoxyphenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide3.01 ± 0.05
3cN-(4-fluorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide2.38 ± 0.02
3d4-({[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid4.12 ± 0.01
3eN-(4-methoxyphenyl)-2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide2.98 ± 0.03
3fN-(4-ethoxyphenyl)-2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide2.18 ± 0.03
3gN-(4-fluorophenyl)-2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide4.01 ± 0.04
Valproic Acid (Standard)-11.21 ± 0.01

Table 2: Aldose Reductase (ALR2) Inhibitory Activity

CompoundStructureIC50 (µM) ± SEM
3a5-(4-hydroxy-3-methoxybenzylidene)-N-(4-methoxyphenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide0.25 ± 0.04
3bN-(4-ethoxyphenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide0.45 ± 0.01
3cN-(4-fluorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide0.31 ± 0.02
3d4-({[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid0.54 ± 0.03
3eN-(4-methoxyphenyl)-2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide0.41 ± 0.01
3fN-(4-ethoxyphenyl)-2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide0.12 ± 0.03
3gN-(4-fluorophenyl)-2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide0.39 ± 0.02
Sulindac (Standard)-0.87 ± 0.01

Experimental Protocols

Protocol 1: In Vitro Aldose Reductase (ALR2) Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound-3-acetic acid derivatives on human recombinant ALR2. The assay measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a substrate.

Materials:

  • Human recombinant ALR2 enzyme

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Sodium phosphate buffer (e.g., 0.1 M, pH 6.2)

  • Test compounds (this compound-3-acetic acid derivatives)

  • Reference inhibitor (e.g., Epalrestat or Sulindac)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and reference inhibitor in DMSO.

    • Prepare working solutions of NADPH and DL-glyceraldehyde in sodium phosphate buffer.

    • Dilute the ALR2 enzyme stock solution in cold sodium phosphate buffer to the desired working concentration.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add sodium phosphate buffer, ALR2 enzyme solution, NADPH solution, and the test compound at various concentrations.

    • Positive Control Wells: Add sodium phosphate buffer, ALR2 enzyme solution, NADPH solution, and the reference inhibitor.

    • Enzyme Control Wells (100% activity): Add sodium phosphate buffer, ALR2 enzyme solution, NADPH solution, and an equivalent volume of DMSO (vehicle control).

    • Blank Wells: Add sodium phosphate buffer, NADPH solution, and the test compound at the highest concentration, but no enzyme. This corrects for non-enzymatic NADPH degradation.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the DL-glyceraldehyde substrate solution to all wells except the blank wells.

    • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (ΔA340/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of test well / Rate of enzyme control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro Anti-Glycation (AGEs Inhibition) Assay

This protocol outlines a method to assess the ability of this compound-3-acetic acid derivatives to inhibit the formation of advanced glycation end products (AGEs) in vitro. The assay is based on the characteristic fluorescence of AGEs.

Materials:

  • Bovine Serum Albumin (BSA)

  • Glucose

  • Sodium phosphate buffer (e.g., 0.1 M, pH 7.4) containing sodium azide (e.g., 0.02%) as a preservative

  • Test compounds (this compound-3-acetic acid derivatives)

  • Reference inhibitor (e.g., Aminoguanidine)

  • 96-well black microplates (for fluorescence reading)

  • Fluorescence microplate reader (Excitation/Emission ≈ 370/440 nm)

Procedure:

  • Preparation of Reaction Mixtures:

    • In separate tubes, prepare a reaction mixture containing BSA (e.g., 10 mg/mL) and glucose (e.g., 0.5 M) in sodium phosphate buffer.

    • Add the test compounds at various concentrations to their respective tubes.

    • Positive Control: Add the reference inhibitor (Aminoguanidine) to a separate tube.

    • Negative Control: Prepare a reaction mixture with BSA and glucose but without any inhibitor.

    • Blank: Prepare a solution with BSA but without glucose or inhibitor.

  • Incubation:

    • Incubate all tubes at 37°C for an extended period (e.g., 7 days) in the dark to allow for the formation of AGEs.

  • Fluorescence Measurement:

    • After incubation, transfer aliquots of each reaction mixture to a 96-well black microplate.

    • Measure the fluorescence intensity at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all other readings.

    • Calculate the percentage of inhibition of AGE formation for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of test sample / Fluorescence of negative control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of this compound-3-acetic acid derivatives as inhibitors of aldose reductase for the treatment of diabetic complications.

cluster_0 Drug Discovery & Development Workflow Start Start Synthesis Synthesis of this compound-3-Acetic Acid Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitroScreening In Vitro Screening: - ALR2 Inhibition Assay - Anti-glycation Assay Purification->InVitroScreening HitIdentification Hit Identification (Potent & Selective?) InVitroScreening->HitIdentification HitIdentification->Synthesis No LeadOptimization Lead Optimization (Structure-Activity Relationship) HitIdentification->LeadOptimization Yes LeadOptimization->Synthesis InVivoStudies In Vivo Efficacy Studies (Diabetic Animal Models) LeadOptimization->InVivoStudies Pharmacokinetics Pharmacokinetics & Toxicology InVivoStudies->Pharmacokinetics PreclinicalCandidate Preclinical Candidate Selection Pharmacokinetics->PreclinicalCandidate End End PreclinicalCandidate->End

Caption: Preclinical development workflow for this compound-3-acetic acid derivatives.

Conclusion

This compound-3-acetic acid derivatives represent a clinically validated and promising scaffold for the development of novel therapeutics for the management of diabetic complications. Their primary mechanism of action through the inhibition of aldose reductase is well-established. The protocols and data presented in these application notes provide a framework for researchers to synthesize, screen, and evaluate the potential of new derivatives in this class. Further research focusing on improving potency, selectivity over ALR1, and pharmacokinetic properties will be crucial in advancing these compounds towards clinical application.

References

Application Notes and Protocols for the Synthesis of N-Substituted Rhodanine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental methods for the synthesis of N-substituted rhodanine compounds, a class of heterocyclic molecules with significant interest in medicinal chemistry due to their diverse biological activities. The following sections detail established synthetic protocols, including one-pot multicomponent reactions and microwave-assisted methods, complete with quantitative data and visual workflows to facilitate replication and adaptation in a research setting.

Introduction

This compound (2-thioxo-4-thiazolidinone) and its derivatives are considered privileged scaffolds in drug discovery. The substitution at the nitrogen atom (N-3 position) and the methylene group (C-5 position) allows for extensive structural diversification, leading to compounds with a wide range of pharmacological properties, including anticancer, antiviral, antibacterial, and antidiabetic activities.[1][2] This document outlines reliable and efficient methods for the synthesis of these valuable compounds.

General Synthetic Workflow

The synthesis of N-substituted rhodanines can be broadly categorized into a few key strategies. A common and efficient approach is the one-pot, three-component reaction involving a primary amine, carbon disulfide, and a halo-acetyl derivative. Another widely used method is the Knoevenagel condensation to introduce substituents at the C-5 position.

G cluster_0 One-Pot Synthesis of N-Substituted this compound Core cluster_1 Modification at C-5 Position amine Primary Amine intermediate Dithiocarbamate Intermediate amine->intermediate cs2 Carbon Disulfide cs2->intermediate haloacetyl Halo-acetyl Derivative This compound N-Substituted this compound haloacetyl->this compound intermediate->this compound rhodanine_core N-Substituted this compound knoevenagel Knoevenagel Condensation rhodanine_core->knoevenagel aldehyde Aromatic Aldehyde aldehyde->knoevenagel product 5-Arylidene-N-substituted this compound knoevenagel->product

Caption: General synthetic strategies for N-substituted this compound derivatives.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 5-Unsubstituted N-Substituted Rhodanines

This protocol describes a base-assisted one-pot coupling and cyclization process for the synthesis of 5-unsubstituted N-substituted rhodanines.[3][4]

Materials:

  • Primary amine (1.0 eq)

  • Carbon disulfide (1.0 eq)

  • Methyl (2-chloroacetyl)carbamate (1.0 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the primary amine (0.5 mmol) in acetonitrile (3 mL), add carbon disulfide (0.5 mmol) and triethylamine (0.6 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add methyl (2-chloroacetyl)carbamate (0.5 mmol) to the reaction mixture.

  • Continue stirring at room temperature for an additional 10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted this compound.

Quantitative Data Summary:

EntryAmineProductYield (%)
1Benzylamine3-Benzyl-2-thioxothiazolidin-4-one95
24-Methoxybenzylamine3-(4-Methoxybenzyl)-2-thioxothiazolidin-4-one92
33-Aminobenzylamine3-(3-Aminobenzyl)-2-thioxothiazolidin-4-one91
4Aniline3-Phenyl-2-thioxothiazolidin-4-one85
54-Methylaniline3-(p-Tolyl)-2-thioxothiazolidin-4-one88

Reaction conditions: Amine (0.5 mmol), CS2 (0.5 mmol), methyl (2-chloroacetyl)carbamate (0.5 mmol), Et3N (0.6 mmol), MeCN (3 mL), room temperature, 10 min. Data sourced from[3].

Protocol 2: Microwave-Assisted One-Pot Synthesis of N-Arylrhodanines

This protocol outlines a rapid, microwave-assisted synthesis of N-arylrhodanines from anilines and bis(carboxymethyl)trithiocarbonate in an aqueous medium.[5]

Materials:

  • Aniline derivative (1.0 eq)

  • Bis(carboxymethyl)trithiocarbonate (1.0 eq)

  • Water

Procedure:

  • In a microwave vial, combine the aniline derivative (1 mmol) and bis(carboxymethyl)trithiocarbonate (1 mmol) in water (2 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature and time (see table below).

  • After cooling, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration and wash with water.

  • If necessary, purify the product by recrystallization or column chromatography.

Quantitative Data Summary:

EntryAniline DerivativeTemperature (°C)Time (min)Yield (%)
1Aniline1201091
24-Chloroaniline1201088
34-Methoxyaniline1201585
43-Nitroaniline1402075

Data adapted from principles of microwave-assisted synthesis of N-substituted rhodanines.[5]

Protocol 3: Knoevenagel Condensation for 5-Arylidene-N-substituted Rhodanines

This protocol describes the synthesis of 5-arylidene this compound derivatives via a Knoevenagel condensation of an N-substituted this compound with an aromatic aldehyde.[6][7]

Materials:

  • N-substituted this compound (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Alum (NH4Al(SO4)2·12H2O) (15 mol%)

  • Water

Procedure:

  • In a round-bottom flask, prepare a mixture of the N-substituted this compound (20 mmol), the aromatic aldehyde (20 mmol), and alum (3 mmol) in water (50 mL).

  • Subject the mixture to microwave irradiation (600 W) intermittently at 30-second intervals for a total of 3-6 minutes.

  • Monitor the reaction completion by TLC.

  • After cooling, the solid product precipitates.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-arylidene this compound.

Quantitative Data Summary:

EntryAldehydeProductTime (min)Yield (%)
1Benzaldehyde5-Benzylidene-rhodanine3.092
24-Chlorobenzaldehyde5-(4-Chlorobenzylidene)-rhodanine3.595
34-Hydroxybenzaldehyde5-(4-Hydroxybenzylidene)-rhodanine4.090
44-Nitrobenzaldehyde5-(4-Nitrobenzylidene)-rhodanine3.096
5Vanillin5-(4-Hydroxy-3-methoxybenzylidene)-rhodanine5.088

This protocol is adapted for N-substituted rhodanines based on the Knoevenagel condensation of this compound.[6]

Workflow Visualization

The following diagram illustrates the experimental workflow for the one-pot synthesis of N-substituted rhodanines.

G reagents Combine: - Primary Amine - Carbon Disulfide - Triethylamine in Acetonitrile stir1 Stir at RT (10 min) reagents->stir1 add_reagent Add: Methyl (2-chloroacetyl)carbamate stir1->add_reagent stir2 Stir at RT (10 min) add_reagent->stir2 workup Work-up: - Concentrate - Purify (Chromatography) stir2->workup product N-Substituted this compound workup->product

Caption: Experimental workflow for one-pot N-substituted this compound synthesis.

Characterization Data

The synthesized N-substituted this compound compounds are typically characterized by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methylene protons of the this compound ring (typically around 4.0-5.0 ppm) and the protons of the N-substituent. For 5-arylidene derivatives, a singlet for the vinylic proton appears around 7.1-7.9 ppm.[3][6]

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the thiocarbonyl group (C=S) around 200 ppm and the carbonyl group (C=O) around 170-175 ppm.[3]

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition of the synthesized compounds.[3][4]

Example Characterization Data for 3-(3-Aminobenzyl)-2-thioxothiazolidin-4-one: [3]

  • ¹H-NMR (400 MHz, CDCl₃) δ: 7.14–7.05 (m, 1H), 6.85–6.79 (m, 1H), 6.75 (s, 1H), 6.64–6.57 (m, 1H), 5.09 (s, 2H), 3.97 (s, 2H), 3.30 (s, 2H) ppm.

  • ¹³C NMR (150 MHz, CDCl₃) δ: 201.1, 173.9, 146.6, 135.8, 129.5, 119.2, 115.3, 114.9, 47.6, 35.4 ppm.

  • HRMS (ESI): m/z [M-H]⁻ calcd for C₁₀H₁₀N₂OS₂: 237.0162, found: 237.0156.

These protocols and data provide a solid foundation for researchers to synthesize and characterize a variety of N-substituted this compound compounds for further investigation in drug discovery and development programs.

References

Application of Rhodanine Scaffolds in the Design of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rhodanine scaffold, a five-membered heterocyclic motif, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Notably, its derivatives have garnered significant attention as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[1] This document provides detailed application notes on the utility of this compound-based compounds as kinase inhibitors, experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate.

Introduction to this compound-Based Kinase Inhibitors

The this compound core, characterized by a thiazolidin-4-one ring with a thione group at the 2-position, serves as a versatile template for the design of kinase inhibitors. Modifications at the N-3 and C-5 positions of the this compound ring have been extensively explored to achieve potent and selective inhibition of a wide range of kinases.[1] Many this compound derivatives function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. The structure-activity relationship (SAR) studies have revealed that the substituent at the C-5 position often plays a crucial role in determining the inhibitory potency and selectivity.[1]

Key Kinase Targets and Signaling Pathways

This compound-based inhibitors have shown significant activity against several key kinase families implicated in cancer progression, including:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, promoting cell proliferation, survival, and migration.[3][4][5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] Inhibition of VEGFR blocks the pro-angiogenic signals.

  • Phosphoinositide 3-kinase (PI3K): A family of lipid kinases that play a central role in the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell growth, proliferation, and survival.[8][9][10][11]

  • Other Kinases: this compound derivatives have also been reported to inhibit other kinases such as Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Pim kinases.[1]

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the in vitro inhibitory activities of representative this compound-based compounds against various kinases and cancer cell lines.

Table 1: Inhibitory Activity of this compound Derivatives against Kinases

Compound IDTarget KinaseIC50 (µM)Reference
Compound A VEGFR-20.19 - 0.60[12]
Compound B EGFR0.0038 - 0.0091[13]
HB 4 EGFR~3.0 (calculated from original data)[13]
PRL-3 Inhibitor 47 PRL-30.9[1]
PRL-3 Inhibitor 48 PRL-31.7[1]

Table 2: Anti-proliferative Activity of this compound Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 25 A549Lung Carcinoma0.8[1]
H460Lung Carcinoma1.3[1]
HT29Colorectal Adenocarcinoma2.8[1]
Compound 32 HL-60Promyelocytic Leukemia0.21[1]
MDA-MB-231Breast Adenocarcinoma0.33[1]
RajiBurkitt's Lymphoma1.23[1]
A549Lung Carcinoma2.67[1]
Compound 12f HepG2Hepatocellular Carcinoma2.2[14]
A549Lung Carcinoma4.5[14]
This compound-piperazine hybrid 12 MDA-MB-468Breast Cancer37[15][16]
MCF-7Breast Cancer36[15][16]
HC 1 HeLaCervical Cancer0.6[13]
HC 8 HeLaCervical Cancer0.07[13]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound compounds against a target kinase using a fluorescence-based assay.

Materials:

  • Recombinant Kinase Enzyme

  • Kinase Substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • This compound-based test compounds

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Assay Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add 5 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of ATP solution in kinase assay buffer to each well to start the reaction. The final ATP concentration should be at or near the Km value for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detect Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Viability Assay

This protocol is used to assess the anti-proliferative effect of this compound compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound-based test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the this compound test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[17]

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18] Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Western Blot Analysis of Kinase Pathway Activation

This protocol is for detecting the phosphorylation status of key proteins in a signaling pathway to assess the inhibitory effect of this compound compounds.

Materials:

  • Cancer cell line

  • This compound-based test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system (e-g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the this compound compound at a specific concentration for a defined time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt or anti-total-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phospho-protein band to the corresponding total protein band to determine the relative phosphorylation level.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound inhibitors and a general experimental workflow for their evaluation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Rhodanine_Inhibitor This compound Inhibitor Rhodanine_Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and this compound Inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Activates PKC PKC PLCg->PKC Raf_MEK_ERK Raf/MEK/ERK Pathway PKC->Raf_MEK_ERK Angiogenesis Angiogenesis, Permeability, Survival Raf_MEK_ERK->Angiogenesis PI3K_Akt->Angiogenesis Rhodanine_Inhibitor This compound Inhibitor Rhodanine_Inhibitor->VEGFR2 Inhibits

Caption: VEGFR Signaling Pathway and this compound Inhibition.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Rhodanine_Inhibitor This compound Inhibitor Rhodanine_Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3

Caption: PI3K/Akt/mTOR Signaling Pathway and this compound Inhibition.

Experimental_Workflow Compound_Synthesis This compound Derivative Synthesis & Characterization In_Vitro_Kinase_Assay In Vitro Kinase Inhibition Assay (IC50 Determination) Compound_Synthesis->In_Vitro_Kinase_Assay Cell_Viability_Assay Cell-Based Anti-proliferative Assay (MTT, IC50 Determination) In_Vitro_Kinase_Assay->Cell_Viability_Assay Western_Blot Western Blot Analysis (Target Engagement & Pathway Modulation) Cell_Viability_Assay->Western_Blot Lead_Optimization Lead Optimization (SAR Studies) Western_Blot->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Design

Caption: Experimental Workflow for this compound-based Kinase Inhibitor Evaluation.

References

Application Notes and Protocols for Rhodanine Staining in Histological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodanine staining is a histochemical method utilized for the detection of copper and copper-associated proteins in tissue sections.[1][2] This technique is particularly valuable in the study of copper metabolism disorders, most notably Wilson's disease, a genetic condition leading to excessive copper accumulation primarily in the liver.[3][4] The principle of the stain lies in the ability of 5-(p-dimethylaminobenzylidene) this compound to act as a chelating agent, forming a distinct red-brownish complex with protein-bound copper deposits.[5][6] This allows for the visualization and semi-quantitative assessment of copper levels within tissues.[7] Its application is crucial in preclinical studies and toxicological assessments in drug development to evaluate potential drug-induced copper accumulation or to study diseases characterized by altered copper homeostasis.

Quantitative Data Summary

The following table summarizes key quantitative parameters from various this compound staining protocols, providing a comparative overview for easy reference.

ParameterMethod 1 (Oven Incubation)Method 2 (Microwave)Method 3 (Extended Incubation)
Fixation 10% Neutral Buffered Formalin10% Neutral Buffered Formalin10% Neutral Buffered Formalin
Tissue Section Thickness 4-6 µm[3]4-5 µm[8]4 µm[2]
This compound Stock Solution 0.2 g 5-(p-dimethylaminobenzylidene) this compound in 100 ml absolute alcohol[8]0.2% Alcoholic Solution[1]Saturated solution of DMAB-rhodanine in absolute ethanol[6]
Working this compound Solution 10 ml stock solution + 40 ml distilled water[8]3 ml stock solution + 47 ml distilled water[1]4 ml stock solution + 46 ml Acetate Buffer (pH 8.0)[9]
Staining Temperature 60°C[1]70°C[9]37°C[1]
Staining Duration 1-3 hours[4][6]6 minutes[9]18-24 hours[1][4]
Counterstain Mayer's Hematoxylin[4][9]Gill-3 Hematoxylin[8]Alum Hematoxylin[6]
Expected Results Copper deposits: bright red to orange/brick red; Nuclei: blue[6][8]Copper deposits: reddish-brown; Nuclei: blue[1]Copper deposits: brick red; Nuclei: pale blue[6]

Experimental Protocols

Below are detailed methodologies for key this compound staining experiments. It is recommended to use a known positive control, such as a liver section from a case of Wilson's disease or fetal liver, to validate the staining procedure.[8][10]

Protocol 1: Standard Oven Incubation Method

This is a widely used and reliable method for this compound staining.

Materials:

  • Deparaffinization and rehydration reagents (xylene, graded alcohols)

  • Distilled water

  • This compound Stock Solution (0.2% in absolute alcohol)[1]

  • Working this compound Solution (prepared fresh)[1]

  • Mayer's Hematoxylin[4]

  • Sodium Borate Solution (0.5%, aqueous) (optional, for bluing)[2]

  • Dehydration reagents (graded alcohols)

  • Clearing agent (xylene or substitute)

  • Mounting medium (e.g., Permount, as some mountants can cause leaching of the stain)[8]

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections in two changes of xylene for 3-5 minutes each.[1]

    • Rehydrate through graded alcohols: two changes of 100% ethanol, followed by two changes of 95% ethanol, and finally 70% ethanol, for 2-3 minutes each.[1][3]

    • Rinse well in distilled water.[1]

  • Staining:

    • Prepare the Working this compound Solution by mixing 3 ml of the 0.2% stock solution with 47 ml of distilled water. Shake the stock solution well before use.[1]

    • Incubate the slides in the Working this compound Solution in a Coplin jar at 60°C for 1-2 hours.[1] Alternatively, stain for 3 hours at 60°C, checking microscopically after 1 hour.[6]

  • Washing:

    • Rinse the slides thoroughly in several changes of distilled water.[1]

  • Counterstaining:

    • Counterstain with Mayer's Hematoxylin for 5-10 minutes to stain the nuclei.[1][9]

    • Rinse in distilled water.[1]

    • If necessary, "blue" the hematoxylin by dipping briefly in a weak alkaline solution like 0.5% Sodium Borate or Scott's tap water substitute.[2][6]

    • Wash in running tap water for 5 minutes.[6]

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols (95% and 100%).[1]

    • Clear in two to three changes of xylene.[1]

    • Mount with a suitable mounting medium.[1] Be aware that some mounting media can cause the this compound stain to fade.[6][8]

Protocol 2: Microwave Method

This method significantly reduces the staining time.

Materials:

  • Same as Protocol 1, with the addition of plastic Coplin jars suitable for microwaving.

Procedure:

  • Deparaffinization and Rehydration: Follow Step 1 of Protocol 1.

  • Microwave Staining:

    • Place slides in a plastic Coplin jar containing the freshly prepared Working this compound Solution.[9]

    • Microwave at a low power setting (e.g., 70°C) for approximately 6 minutes.[9] Laboratory-grade microwave ovens are recommended, and the procedure may need optimization for your specific equipment.[1]

  • Post-Microwave Incubation and Washing:

    • To avoid precipitate formation, carefully pour the warm working solution into another Coplin jar and then rinse the slides well in several changes of distilled water.[1]

    • Check a positive control slide microscopically. If staining is insufficient, the slides can be returned to the reserved warm this compound solution for further incubation.[1]

  • Counterstaining, Dehydration, and Mounting: Follow Steps 4 and 5 of Protocol 1.

Diagrams

Staining Mechanism

The following diagram illustrates the proposed chelating reaction between this compound and copper associated with proteins in the tissue.

Rhodanine_Staining_Mechanism cluster_tissue Tissue Section cluster_solution Staining Solution Protein_Cu Protein-Copper Complex Chelation Chelation Reaction Protein_Cu->Chelation This compound 5-(p-dimethylaminobenzylidene) This compound This compound->Chelation Stained_Complex Red-Brown Precipitate (Visible Signal) Chelation->Stained_Complex Forms

Caption: this compound chelation of protein-bound copper.

Experimental Workflow

This diagram outlines the general steps involved in performing this compound staining.

Rhodanine_Workflow start Start: Paraffin-Embedded Tissue Section deparaffinize Deparaffinization (Xylene) start->deparaffinize rehydrate Rehydration (Graded Alcohols) deparaffinize->rehydrate wash1 Wash (Distilled Water) rehydrate->wash1 stain This compound Staining (Working Solution) wash1->stain wash2 Wash (Distilled Water) stain->wash2 counterstain Counterstaining (Hematoxylin) wash2->counterstain wash3 Wash & Blue counterstain->wash3 dehydrate Dehydration (Graded Alcohols) wash3->dehydrate clear Clearing (Xylene) dehydrate->clear mount Mounting clear->mount end Microscopic Examination mount->end

Caption: General workflow for this compound staining.

Interpretation of Results and Troubleshooting

  • Positive Staining: Copper deposits will appear as bright red, orange, or brick-red granules, typically within the cytoplasm of hepatocytes.[6][8]

  • Background: Nuclei should be stained blue by the hematoxylin counterstain.[4] Excessive background staining may occur, particularly with heat-based methods, and can be minimized by careful rinsing.[6]

  • Semi-Quantitative Analysis: The amount of copper can be estimated using a grading scale (e.g., from 1 to 5), based on the number and distribution of positive granules.[7] For more precise quantification, digital image analysis can be employed to calculate the percentage of positively stained area.[11][12]

  • Troubleshooting:

    • No/Weak Staining: Ensure the this compound working solution is freshly prepared, check the efficacy of the positive control, and verify that the incubation time and temperature were adequate.[6][8] Also, confirm that the mounting medium is not causing the stain to fade.[6][8] In some cases of Wilson's disease, despite elevated hepatic copper, the stain may be negative.[13]

    • Excessive Background Staining: Thoroughly rinse slides after the this compound incubation step.[1] Reduce incubation time or temperature if necessary.[6]

    • Precipitate on Section: Filter the working this compound solution before use.[8] Pouring off the warm solution before rinsing in the microwave protocol can also help.[1]

Disclaimer

These protocols are intended as a guide. Researchers should optimize procedures for their specific laboratory conditions and tissue types. Always adhere to appropriate laboratory safety practices when handling chemicals.[3] It is recommended that the staining procedure and interpretation be performed by qualified personnel.[3]

References

Troubleshooting & Optimization

Identifying and mitigating Pan Assay Interference Compounds (PAINS) behavior in rhodanines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rhodanine-containing compounds. The focus is on identifying and mitigating Pan Assay Interference Compounds (PAINS) behavior, a common characteristic of this chemical scaffold.

Frequently Asked Questions (FAQs)

Q1: What are Pan Assay Interference Compounds (PAINS) and why are rhodanines often flagged as such?

A: Pan Assay Interference Compounds (PAINS) are molecules that show activity in a wide range of high-throughput screening (HTS) assays, not through specific interaction with the intended biological target, but by interfering with the assay technology itself.[1][2] Rhodanines are a well-known class of PAINS due to several inherent chemical properties that lead to non-specific activity.[1][3] These properties include chemical reactivity, a tendency to form aggregates, the ability to chelate metals, and redox activity.[2][3]

Q2: What are the common mechanisms of assay interference observed with this compound compounds?

A: this compound-related compounds can interfere with bioassays through multiple mechanisms:

  • Thiol Reactivity: The this compound scaffold, particularly when substituted with an arylidene group at the 5-position, can act as a Michael acceptor, reacting covalently and non-specifically with nucleophilic residues like cysteine on proteins.[4][5]

  • Compound Aggregation: At micromolar concentrations typically used in HTS, many this compound derivatives can self-associate to form colloidal aggregates.[3][6] These aggregates can sequester and denature proteins, leading to non-specific inhibition.[6]

  • Redox Cycling: Some this compound derivatives can undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[7] These ROS can then oxidize and damage various biological molecules, resulting in a false-positive signal.

  • Metal Chelation: The this compound core contains heteroatoms that can chelate metal ions essential for the function of certain enzymes (e.g., metalloproteinases), leading to inhibition that is not due to direct binding to the active site.[2][8]

  • Photoreactivity and Colorimetric Interference: The chromophoric nature of many this compound derivatives can interfere with fluorescence- or absorbance-based assays.[2][3] They can absorb light at the excitation or emission wavelengths of the assay, causing quenching or a false signal.[9]

Q3: My this compound-based hit compound looks promising. Does its PAINS potential mean I should abandon it immediately?

A: Not necessarily, but proceed with extreme caution. While the majority of PAINS are not viable starting points for drug discovery, there are rare instances where a PAINS-like molecule can be optimized into a specific inhibitor.[10] However, it is crucial to perform a rigorous series of counter-screens and orthogonal assays to rule out assay interference and confirm that the observed activity is due to a specific, on-target interaction.[11] A thorough understanding of the structure-activity relationship (SAR) is also critical to demonstrate that the activity is not solely driven by the this compound core.[3]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered when working with this compound compounds.

Issue 1: My this compound compound is active in my primary screen, but the dose-response curve is unusually steep or non-ideal.

  • Possible Cause: Compound aggregation. Aggregators often exhibit steep Hill slopes in dose-response curves.[5]

  • Troubleshooting Steps:

    • Detergent Interference Assay: Re-run the assay in the presence of a non-ionic detergent like Triton X-100 (typically at 0.01-0.1%).[12] If the compound's potency is significantly reduced or eliminated, aggregation is the likely cause of the initial activity.

    • Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of aggregates at concentrations where activity is observed.[10][13]

    • Centrifugation: Before adding the compound to the assay, centrifuge the compound stock solution at high speed (e.g., >15,000 x g). If the activity in the supernatant is reduced, it suggests the presence of aggregates.[5]

Issue 2: The activity of my this compound compound is inconsistent and varies between experiments.

  • Possible Cause: Thiol reactivity. If your assay contains components with free thiol groups (e.g., enzymes with cysteine residues, DTT, or glutathione), your compound may be reacting with them.[4]

  • Troubleshooting Steps:

    • DTT Interference Assay: Add a high concentration of dithiothreitol (DTT) (e.g., 1-10 mM) to your assay buffer.[2] A significant decrease in the compound's activity in the presence of DTT suggests it is a thiol-reactive compound.

    • ALARM NMR: This protein-based NMR method can directly detect the covalent modification of cysteine residues on a reporter protein by a test compound.[1]

    • Glutathione (GSH) Reactivity Assay: Monitor the reaction of your compound with GSH using techniques like NMR or mass spectrometry to quantify the extent and rate of adduct formation.[14][15]

Issue 3: My this compound compound shows activity against multiple, unrelated targets.

  • Possible Cause: This is a classic sign of a promiscuous compound, likely due to one or more of the PAINS mechanisms.

  • Troubleshooting Steps:

    • Counter-screens: Test your compound against a panel of unrelated targets, especially those known to be susceptible to PAINS (e.g., β-lactamase for aggregation, enzymes sensitive to redox cycling).[5][11]

    • Biophysical Validation: Use label-free biophysical methods to confirm a direct and specific interaction with your intended target.

      • Surface Plasmon Resonance (SPR): This technique can characterize the binding kinetics (association and dissociation rates) of your compound to the immobilized target protein. Non-specific binders often exhibit unusual sensorgrams.[4][16]

      • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding affinity).[3][17]

Issue 4: My compound is active in a cell-based assay, but I cannot confirm direct target engagement in a biochemical assay.

  • Possible Cause: The compound might be acting through an indirect mechanism in the cellular context, such as redox cycling or metal chelation, which may not be apparent in a simplified biochemical assay.

  • Troubleshooting Steps:

    • Redox Cycling Assay: Measure the production of hydrogen peroxide (H₂O₂) in the presence of your compound and a reducing agent (e.g., DTT). This can be done using commercially available kits, often employing horseradish peroxidase and a colorimetric or fluorometric substrate.[7][8]

    • Metal Chelation Assay: Investigate the compound's ability to chelate relevant metal ions using spectroscopic methods or by assessing its ability to inhibit a metalloenzyme in a manner that can be reversed by the addition of excess metal ions.[18][19]

Quantitative Data Summary

The following tables summarize quantitative data related to the PAINS behavior of this compound derivatives. These values are illustrative and can vary significantly based on the specific this compound analogue, assay conditions, and target protein.

Table 1: Effect of Detergent on the IC₅₀ of a Promiscuous this compound Derivative

Assay ConditionIC₅₀ (µM)Fold Shift
No Detergent5.2-
0.01% Triton X-100> 100> 19.2
0.1% Triton X-100Inactive-

Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[20]

Table 2: Reactivity of a this compound Derivative with Glutathione (GSH)

ParameterValue
Reaction half-life (t₁/₂) with 10 mM GSH< 5 minutes
% Adduct formation after 1 hour> 90%

Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[14][15]

Key Experimental Protocols

1. Detergent Interference Assay (β-Lactamase Counter-Screen) [5][12]

  • Objective: To determine if a compound's inhibitory activity is dependent on aggregation.

  • Principle: Aggregating inhibitors are often disrupted by the presence of detergents, leading to a loss of activity. β-lactamase is a robust enzyme commonly used as a counter-screen target.

  • Materials:

    • β-lactamase (e.g., from Enterobacter cloacae)

    • Nitrocefin (chromogenic substrate)

    • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0)

    • Triton X-100

    • Test compound

    • 96-well microplate and plate reader

  • Procedure:

    • Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.

    • In a 96-well plate, add the test compound at various concentrations to both the detergent-containing and detergent-free buffers.

    • Add β-lactamase to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding nitrocefin to each well.

    • Monitor the change in absorbance at 486 nm over time.

    • Calculate the percent inhibition for each compound concentration in the presence and absence of detergent and determine the IC₅₀ values. A significant increase in IC₅₀ in the presence of detergent indicates aggregation-based inhibition.

2. DTT Interference Assay [2]

  • Objective: To identify thiol-reactive compounds.

  • Principle: The presence of a high concentration of the reducing agent DTT will compete with protein thiols for reaction with an electrophilic compound, thus reducing the compound's apparent inhibitory activity.

  • Materials:

    • Target enzyme and substrate

    • Assay buffer

    • Dithiothreitol (DTT)

    • Test compound

    • 96-well microplate and plate reader

  • Procedure:

    • Prepare two sets of assay buffers: one with and one without 1 mM DTT.

    • Perform the standard enzyme inhibition assay in parallel in both buffers, titrating the test compound to determine its IC₅₀.

    • A significant rightward shift (increase) in the IC₅₀ value in the presence of DTT suggests that the compound is thiol-reactive.

3. ALARM NMR [1]

  • Objective: To detect covalent modification of a protein by a test compound.

  • Principle: This 2D NMR experiment monitors the chemical shifts of ¹³C-labeled methyl groups of leucine residues in the La protein. Covalent modification of nearby cysteine residues by a reactive compound causes a conformational change in the protein, leading to perturbations in these chemical shifts. The DTT-dependence of these changes confirms thiol reactivity.

  • Materials:

    • ¹³C-labeled La antigen reporter protein

    • NMR buffer (e.g., PBS)

    • DTT

    • Test compound

    • NMR spectrometer with a cryoprobe

  • Procedure (Simplified):

    • Acquire a baseline ¹H-¹³C HSQC spectrum of the La protein.

    • Incubate the La protein with the test compound in the absence of DTT and acquire another spectrum.

    • Add DTT to the sample and acquire a final spectrum.

    • Analyze the spectra for changes in the chemical shifts of the reporter leucine residues. DTT-reversible changes indicate thiol reactivity.

4. Surface Plasmon Resonance (SPR) for Non-specific Binding [4][16]

  • Objective: To characterize the binding kinetics of a compound to a target protein and identify non-specific interactions.

  • Principle: SPR measures the change in refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip. This allows for real-time monitoring of binding and dissociation.

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Target protein (ligand)

    • Test compound (analyte)

    • Running buffer (e.g., HBS-EP+)

    • Immobilization reagents

  • Procedure (Simplified):

    • Immobilize the target protein onto the sensor chip surface.

    • Inject a series of concentrations of the test compound over the surface and monitor the binding response (sensorgram).

    • Include a reference flow cell with an irrelevant immobilized protein to subtract non-specific binding to the surface.

    • Analyze the sensorgrams to determine kinetic parameters (kₐ, kₔ, Kₔ). Non-specific binding often results in sensorgrams with poor fits to standard binding models, slow dissociation, or significant binding to the reference surface.

Visualizations

Experimental_Workflow_for_PAINS_Identification cluster_negative_results If Negative for Interference Start Primary HTS Hit (this compound) Aggregation Aggregation Assessment Start->Aggregation Thiol_Reactivity Thiol Reactivity Assessment Start->Thiol_Reactivity Detergent_Assay Detergent Interference Assay Aggregation->Detergent_Assay Test DLS Dynamic Light Scattering (DLS) Aggregation->DLS Test DTT_Assay DTT Interference Assay Thiol_Reactivity->DTT_Assay Test ALARM_NMR ALARM NMR Thiol_Reactivity->ALARM_NMR Test Biophysical Biophysical Validation SPR Surface Plasmon Resonance (SPR) Biophysical->SPR Validate ITC Isothermal Titration Calorimetry (ITC) Biophysical->ITC Validate Orthogonal Orthogonal & Counter-Screens Orthogonal->Biophysical Beta_Lactamase β-lactamase Counter-Screen Orthogonal->Beta_Lactamase Test Unrelated_Target Unrelated Target Assay Orthogonal->Unrelated_Target Test Confirmed_Hit Confirmed Hit False_Positive False Positive (PAINS) Detergent_Assay->Orthogonal Negative Detergent_Assay->False_Positive Positive DLS->Orthogonal Negative DLS->False_Positive Positive DTT_Assay->Orthogonal Negative DTT_Assay->False_Positive Positive ALARM_NMR->Orthogonal Negative ALARM_NMR->False_Positive Positive SPR->Confirmed_Hit Specific Binding SPR->False_Positive Non-specific ITC->Confirmed_Hit Specific Binding ITC->False_Positive Non-specific Beta_Lactamase->False_Positive Positive Unrelated_Target->False_Positive Positive

Caption: Workflow for identifying PAINS behavior in this compound hits.

Rhodanine_PAINS_Mechanisms cluster_mechanisms Mechanisms of Assay Interference cluster_consequences Consequences This compound This compound Core Aggregation Compound Aggregation This compound->Aggregation Thiol_Reactivity Thiol Reactivity (Michael Acceptor) This compound->Thiol_Reactivity Redox_Cycling Redox Cycling This compound->Redox_Cycling Metal_Chelation Metal Chelation This compound->Metal_Chelation Protein_Denaturation Protein Denaturation/ Inhibition Aggregation->Protein_Denaturation Covalent_Modification Covalent Protein Modification Thiol_Reactivity->Covalent_Modification ROS_Production Reactive Oxygen Species (ROS) Production Redox_Cycling->ROS_Production Enzyme_Inhibition Metalloenzyme Inhibition Metal_Chelation->Enzyme_Inhibition

Caption: Common PAINS mechanisms associated with the this compound scaffold.

References

Technical Support Center: Enhancing Aqueous Solubility of Rhodanine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the aqueous solubility of rhodanine-based compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound compound has extremely low aqueous solubility. What is the first method I should try to improve it?

A1: For this compound compounds, which are often acidic due to the N-H proton of the thiazolidine ring, a primary and often effective method is structural modification to introduce ionizable or polar functional groups. A common strategy is the introduction of a carboxylic acid group, often by using this compound-3-acetic acid as a starting material in a Knoevenagel condensation. This modification allows for the formation of highly soluble carboxylate salts at physiological pH.[1] Another straightforward approach is the addition of hydrophilic appendages, such as a hydroxyethyl group, to the core structure.[1]

Q2: I am considering salt formation. What factors should I consider for a this compound derivative?

A2: Salt formation is an excellent strategy for this compound compounds containing an acidic or basic handle.[2] For acidic rhodanines (e.g., those with a carboxylic acid moiety), forming a salt with a pharmaceutically acceptable base (e.g., sodium, potassium, or an amine) can dramatically increase aqueous solubility.[3][4] Key factors to consider include the pKa of your compound, the pKa of the counterion, the desired pH of the final solution, and the potential for the salt to disproportionate back to the less soluble free acid or base.[2] The choice of counterion can also impact the crystallinity and stability of the resulting salt.[5]

Q3: What are the main differences between using co-solvents and cyclodextrins?

A3: Both co-solvents and cyclodextrins are effective formulation-based approaches, but they work via different mechanisms.

  • Co-solvency involves adding a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to the aqueous medium. This reduces the polarity of the solvent system, thereby increasing the solubility of a lipophilic compound.[6] It is a simple and widely used technique, particularly for initial in vitro assays.

  • Cyclodextrin Complexation involves encapsulating the poorly soluble this compound molecule (the "guest") within the hydrophobic cavity of a cyclodextrin molecule (the "host"). The hydrophilic exterior of the cyclodextrin-drug complex then allows it to dissolve in water.[7][8] This method can offer greater solubility enhancement and is often used in pharmaceutical formulations.

Q4: Can I use a prodrug approach for my this compound compound?

A4: Yes, the prodrug approach is a sophisticated strategy for improving solubility. It involves covalently attaching a polar, water-soluble moiety (a "promoietv") to the this compound compound.[9][10] This promoiety is designed to be cleaved in vivo, either chemically or enzymatically, to release the active parent drug. Common promoieties include phosphates, amino acids, or polyethylene glycol (PEG) chains. This strategy should be considered when simpler methods are insufficient or when specific pharmacokinetic profiles are desired.[10][11]

Q5: When should I consider nanotechnology approaches?

A5: Nanotechnology should be considered for challenging compounds where other methods have failed to provide adequate solubility or for when you need to improve dissolution rates and bioavailability.[12][13] Techniques like creating nanosuspensions (reducing particle size to the nanometer scale) dramatically increase the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[14] This approach is particularly beneficial for BCS Class II and IV compounds.[12][15]

Troubleshooting Guides

Issue 1: Compound Crashes Out of Solution When Diluting from DMSO Stock
Potential Cause Troubleshooting Step
Exceeded Aqueous Solubility Limit The concentration of your compound in the final aqueous buffer is higher than its intrinsic solubility.
Solution 1: Decrease the final concentration of the compound.
Solution 2: Increase the percentage of co-solvent (e.g., DMSO) in the final solution, but be mindful of its potential effects on your assay (typically <1% is recommended).
Solution 3: Employ a solubility-enhancing formulation, such as complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD), before final dilution.
pH Effects Your compound's solubility is highly pH-dependent (e.g., it contains a carboxylic acid). Dilution into a buffer with a different pH can cause precipitation.
Solution: Determine the pH-solubility profile of your compound. Ensure the final buffer pH maintains the compound in its more soluble, ionized form.
Issue 2: Salt Formation Attempt Fails or Yields a Gummy Precipitate
Potential Cause Troubleshooting Step
Incorrect Stoichiometry The molar ratio of the this compound compound to the counterion is incorrect.
Solution: Ensure a 1:1 molar ratio of acid/base to counterion. A slight excess of the base (for an acidic drug) may be required.
Poor Solvent Choice The solvent used for the reaction and precipitation is not optimal for forming a crystalline salt.
Solution 1: Screen a variety of solvents and anti-solvents. A common technique is to dissolve the compound and counterion in a solvent like methanol or ethanol and then slowly add an anti-solvent like diethyl ether or acetone to induce crystallization.
Solution 2: Try slurry experiments where the compound is suspended in a solvent with the counterion and stirred for an extended period to allow for salt formation and crystallization.
Hygroscopicity The formed salt is highly hygroscopic, absorbing atmospheric moisture to become a gum.
Solution: Perform the final filtration and drying steps under an inert, dry atmosphere (e.g., nitrogen or argon). Store the final product in a desiccator.
Issue 3: Low Loading Efficiency in Cyclodextrin Complex
Potential Cause Troubleshooting Step
Poor Fit The size of the this compound derivative is not compatible with the cyclodextrin cavity (e.g., too large for β-CD).
Solution: Screen different types of cyclodextrins. α-CD has the smallest cavity, followed by β-CD, and then γ-CD which can accommodate bulkier molecules.
Insufficient Mixing/Energy The complexation process did not provide enough energy for the drug to enter the cyclodextrin cavity.
Solution 1: Increase the stirring time and/or temperature during the kneading or solution method.
Solution 2: Use sonication to provide additional energy to facilitate complex formation.
Competitive Inhibition Components of the solvent system are competing with the drug for the cyclodextrin cavity.
Solution: Minimize the use of organic co-solvents during the complexation process, as they can occupy the hydrophobic cavity.

Data Summary

Table 1: Examples of Solubility Enhancement via Structural Modification
Parent CompoundModificationResulting CompoundSolubility IncreaseReference
Indole-RhodanineAddition of a carboxylic acid groupIndole-Rhodanine Acetic AcidQualitative improvement noted for pharmacokinetics[1]
Indole-RhodanineAddition of a hydroxyethyl groupN-hydroxyethyl Indole-RhodanineModerate improvement in activity, suggesting solubility enhancement[1]
Generic Drug ScaffoldAddition of a morpholinylpropoxy substituentTriazine analogue~700-fold (from <0.02 µg/mL to 14 µg/mL)[16]
Generic Drug ScaffoldAddition of an ethyleneoxy group with a terminal amineAmine-PEG analogue~430-fold (from 2 µg/mL to 867 µg/mL)[16]

Experimental Protocols & Visualizations

Method 1: Structural Modification via Knoevenagel Condensation

This protocol describes the synthesis of a 5-benzylidene-rhodanine-3-acetic acid derivative to enhance solubility by introducing a carboxylic acid group.

Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound-3-acetic acid (1 equivalent) and an appropriate benzaldehyde derivative (1 equivalent) in a suitable solvent such as glacial acetic acid or a deep eutectic solvent (e.g., choline chloride:urea).[17]

  • Catalyst Addition: Add a catalyst, such as piperidine or ammonium acetate (0.1-0.2 equivalents).

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.

  • Precipitation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

  • Isolation: The product will precipitate out of the aqueous solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.

  • Characterization: Confirm the structure of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound-3-acetic acid & Benzaldehyde in Solvent B Add Catalyst (e.g., Piperidine) A->B C Heat to Reflux (80-120 °C) B->C D Monitor by TLC C->D E Cool and Pour into Ice Water D->E F Collect Precipitate (Filtration) E->F G Recrystallize from Ethanol/Acetic Acid F->G H Characterize (NMR, MS) G->H G A Mix this compound & HP-β-CD B Add Water/Ethanol to form a paste A->B C Knead in Mortar (45-60 min) B->C D Dry in Oven (40-50 °C) C->D E Pulverize and Sieve D->E F Final Complex Powder E->F G Start Poorly Soluble This compound Compound Ionizable Is the compound ionizable (acidic/basic)? Start->Ionizable Stage What is the development stage? Ionizable->Stage No Salt Attempt Salt Formation Ionizable->Salt Yes Formulation Is a formulation approach acceptable? Stage->Formulation Late Stage (Development) StructuralMod Structural Modification Stage->StructuralMod Early Stage (MedChem) Cosolvent Use Co-solvents (e.g., DMSO) Formulation->Cosolvent In Vitro Assay Cyclodextrin Use Cyclodextrins Formulation->Cyclodextrin Preclinical/ Formulation Nanotech Use Nanotechnology (Nanosuspension) Formulation->Nanotech Bioavailability Enhancement Prodrug Design a Prodrug Salt->Prodrug If fails StructuralMod->Formulation If potency retained

References

Optimization of reaction conditions for efficient rhodanine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient synthesis of rhodanine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-arylidene-rhodanine derivatives?

A1: The Knoevenagel condensation is the most widely employed method for synthesizing 5-arylidene-rhodanine derivatives.[1][2][3][4][5] This reaction involves the condensation of an aromatic aldehyde with this compound (or a this compound derivative) at the active methylene group (C-5 position). The reaction is typically catalyzed by a base or, in some modern protocols, proceeds under catalyst-free conditions using green solvents or microwave irradiation.[3][5]

Q2: I am getting a low yield in my Knoevenagel condensation. What are the potential causes and solutions?

A2: Low yields can stem from several factors. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues such as inappropriate catalyst, suboptimal reaction temperature, or incorrect solvent, and their corresponding solutions. Optimizing these parameters is crucial for improving the yield.

Q3: What are some common side products in this compound synthesis and how can I minimize them?

A3: Side product formation is a common challenge. Depending on the specific reactants and conditions, these can include self-condensation products of the aldehyde or this compound, or products from competing reactions. To minimize side products, ensure the purity of your starting materials, maintain strict control over the reaction temperature, and consider the incremental addition of reactants. Purification methods like recrystallization or column chromatography are often necessary to isolate the desired product.[1]

Q4: How can I improve the solubility of my this compound derivative for purification or biological assays?

A4: this compound derivatives, particularly those with non-polar aromatic substitutions, can exhibit poor solubility. To improve solubility, consider derivatization of the this compound core, for instance, by introducing a carboxylic acid group at the N-3 position to form a this compound-3-acetic acid derivative before the condensation step. This can enhance solubility in more polar solvents.

Q5: Are there any "green" or environmentally friendly methods for this compound synthesis?

A5: Yes, significant efforts have been made to develop greener synthetic protocols. These include using water as a solvent, employing reusable catalysts like copper ferrite nanoparticles, and utilizing catalyst-free conditions with deep eutectic solvents or microwave irradiation to reduce reaction times and energy consumption.[3][4][5][6][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound derivatives via Knoevenagel condensation.

Problem Potential Cause Recommended Solution
Low or No Product Yield Ineffective Catalyst: The chosen catalyst (e.g., base) may not be optimal for the specific substrates.- Screen different catalysts such as piperidine, sodium acetate, or ammonium sulphamate.[1][2][5]- For some substrates, a catalyst-free approach in a suitable deep eutectic solvent might be more effective.[3]
Suboptimal Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.- Optimize the reaction temperature. Many Knoevenagel condensations for this compound synthesis are performed at reflux, but some newer methods use temperatures ranging from room temperature to 100°C.[1][4]
Inappropriate Solvent: The solvent may not be suitable for dissolving the reactants or facilitating the reaction.- Test a range of solvents. While traditional methods use organic solvents like ethanol or acetic acid, greener alternatives like water or deep eutectic solvents have shown high efficiency.[4][5][8]
Formation of Multiple Products Impure Starting Materials: Impurities in the aldehyde or this compound can lead to side reactions.- Ensure the purity of starting materials using appropriate purification techniques (e.g., recrystallization, distillation).
Reaction Time: Prolonged reaction times can sometimes lead to the degradation of products or the formation of byproducts.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
Difficulty in Product Purification Poor Crystallization: The product may not crystallize easily from the reaction mixture or chosen solvent.- Attempt recrystallization from a different solvent or a mixture of solvents.[1]- If recrystallization fails, column chromatography on silica gel is a common alternative for purification.[1]
Product is an Oil: The final product may be an oil instead of a solid, making isolation difficult.- Try triturating the oil with a non-polar solvent like hexane to induce solidification.- Purification by column chromatography may be necessary.

Experimental Protocols

Key Experiment: Knoevenagel Condensation for 5-Arylidene-Rhodanine Synthesis

This protocol is a generalized procedure based on common literature methods.[1][2][5] Researchers should optimize the specific conditions for their unique substrates.

Materials:

  • This compound (or N-substituted this compound)

  • Aromatic aldehyde

  • Catalyst (e.g., piperidine, sodium acetate, or alum)

  • Solvent (e.g., ethanol, glacial acetic acid, or water)

  • Reaction flask with a reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating apparatus (heating mantle or oil bath)

  • TLC plates and developing chamber

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve the this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of the selected catalyst (e.g., 0.1-0.2 equivalents of piperidine or sodium acetate).

  • Reaction: Stir the mixture at the optimized temperature (this could range from room temperature to the reflux temperature of the solvent) for the determined reaction time.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a cold solvent (often the same as the reaction solvent or water) to remove any residual reactants or catalyst.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent or by column chromatography.

  • Characterization: Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary

The following tables summarize various reaction conditions reported in the literature for the Knoevenagel condensation synthesis of this compound derivatives.

Table 1: Comparison of Catalysts and Solvents

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
PiperidineDry CH2Cl2100 (Microwave)2-3 min81-94[1]
Sodium AcetateGlacial Acetic AcidReflux2-6 h60-85[2]
Alum (15 mol%)Water400 W (Microwave)6-12 minExcellent[5]
CuFe2O4 NPsWater10030-40 min85-95[4]
NoneCholine Chloride:Urea902 h10-78[3]

Table 2: Influence of Aldehyde Substituent on Yield (Catalyst: Piperidine, Solvent: Dry CH2Cl2, Microwave)

Aldehyde SubstituentYield (%)Reference
4-Nitro94[1]
4-Chloro91[1]
4-Hydroxy85[1]
4-Methoxy88[1]
Unsubstituted81[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Isolation & Purification cluster_analysis Analysis Reactants 1. Mix this compound & Aldehyde in Solvent Catalyst 2. Add Catalyst Reactants->Catalyst Heat 3. Heat & Stir Catalyst->Heat TLC 4. Monitor by TLC Heat->TLC Cool 5. Cool & Precipitate TLC->Cool Filter 6. Filter & Wash Cool->Filter Purify 7. Recrystallize or Column Chromatography Filter->Purify Characterize 8. Characterize Product Purify->Characterize

Caption: General experimental workflow for Knoevenagel condensation.

Troubleshooting_Logic Start Low Yield Check_Catalyst Is the catalyst appropriate? Start->Check_Catalyst Change_Catalyst Screen different catalysts (e.g., piperidine, NaOAc) Check_Catalyst->Change_Catalyst No Check_Temp Is the temperature optimal? Check_Catalyst->Check_Temp Yes Change_Catalyst->Check_Temp Optimize_Temp Vary temperature (e.g., RT, reflux) Check_Temp->Optimize_Temp No Check_Solvent Is the solvent suitable? Check_Temp->Check_Solvent Yes Optimize_Temp->Check_Solvent Change_Solvent Test alternative solvents (e.g., water, green solvents) Check_Solvent->Change_Solvent No Success Yield Improved Check_Solvent->Success Yes Change_Solvent->Success

Caption: Troubleshooting logic for addressing low reaction yields.

References

Troubleshooting unexpected chromogen formation in rhodanine-based assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected chromogen formation in rhodanine-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify the root cause of anomalous results and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are this compound-based assays and what are they used for?

This compound, a five-membered heterocyclic organic compound, and its derivatives are versatile scaffolds used in a wide range of biological assays.[1] They are frequently employed in high-throughput screening (HTS) campaigns to identify inhibitors for various enzymes, including bacterial enzymes, and have applications in the development of antimicrobial and anticancer drugs. Additionally, this compound derivatives are utilized as chemosensors for the detection of metal ions due to their ability to form colored complexes.[2]

Q2: What is unexpected chromogen formation?

Unexpected chromogen formation refers to the development of color in an assay that is not proportional to the activity of the target analyte or enzyme. This can manifest as high background signals, false positives, or a complete color change that masks the expected assay readout. This phenomenon is a significant challenge in this compound-based assays because many this compound derivatives are themselves colored compounds.[1]

Q3: Why are this compound-based assays prone to unexpected chromogen formation?

This compound and its derivatives are well-known Pan-Assay Interference Compounds (PAINS).[1] Several inherent properties of these molecules contribute to unexpected color formation:

  • Intrinsic Color: Many this compound derivatives are yellow or orange, and their solubility and aggregation state can influence the color intensity in solution, leading to absorbance interference.

  • Aggregation: this compound compounds have a tendency to form aggregates in aqueous solutions. These aggregates can scatter light and create a false appearance of absorbance, or they can non-specifically sequester assay components, leading to aberrant color changes.

  • Michael Acceptor Reactivity: The this compound ring can act as a Michael acceptor, enabling it to form covalent adducts with nucleophilic residues (like cysteine) on proteins. This can lead to non-specific enzyme inhibition and potentially colored products.

  • Metal Chelation: The this compound scaffold can chelate metal ions. If trace metal contaminants are present in the assay buffer or reagents, the formation of a this compound-metal complex can result in a colored solution.

  • Redox Cycling: Some compounds can undergo redox cycling, leading to the production of reactive oxygen species (ROS). ROS can damage assay components and generate colored byproducts, interfering with the assay readout.

Troubleshooting Guides

Problem 1: High background absorbance across the entire plate.

Q: My assay plate shows a high and uniform background color, even in my negative control wells. What could be the cause and how do I fix it?

A: High background is a common issue and can often be attributed to the intrinsic color of the this compound compound or its aggregation.

Troubleshooting Steps:

  • Measure Compound Absorbance: Scan the absorbance spectrum of your this compound compound in the assay buffer to determine if it absorbs light at the detection wavelength of your assay.

  • Perform a Blank Correction: Subtract the absorbance of a blank well containing only the this compound compound and buffer from all other readings.

  • Check for Aggregation: this compound compounds are known to form aggregates. The presence of aggregates can be tested by including a non-ionic detergent in the assay buffer.

Potential Cause Troubleshooting Action Expected Outcome
Intrinsic color of the this compound compoundPerform a spectral scan of the compound. Subtract the compound's absorbance from all wells.The corrected data will show a reduced background, revealing the true assay signal.
Compound AggregationAdd a non-ionic detergent (e.g., 0.01% - 0.1% Triton X-100) to the assay buffer.If aggregation is the cause, the detergent will disrupt the aggregates, leading to a significant decrease in background absorbance.[3]
Problem 2: I am seeing "hits" in my screen, but I suspect they are false positives.

Q: My high-throughput screen has identified several this compound-based "inhibitors," but I am concerned about their specificity. How can I validate these hits and eliminate false positives?

A: Validating hits from a this compound-based screen is crucial due to their PAINS liability. A multi-step validation process involving orthogonal assays and counter-screens is recommended.

Troubleshooting Workflow for Hit Validation:

Caption: A workflow for validating hits from this compound-based screens.

Quantitative Data Summary for Hit Validation:

Assay Type Parameter Measured Typical Result for a True Hit Typical Result for a False Positive
Primary Assay (Dose-Response) IC50/EC50A clear sigmoidal dose-response curve with a reasonable IC50/EC50 value.A steep or incomplete dose-response curve, or activity only at high concentrations.
Orthogonal Assay Target activity using a different detection method (e.g., fluorescence vs. absorbance).Consistent inhibition/activation profile with the primary assay.Lack of activity or a significantly different activity profile.
Aggregation Assay Inhibition in the presence and absence of detergent (e.g., 0.01% Triton X-100).Inhibition is not significantly affected by the presence of detergent.Inhibition is significantly reduced or eliminated in the presence of detergent.[3]
Michael Acceptor Assay Covalent modification of a thiol-containing molecule (e.g., glutathione).No significant reaction with the thiol-containing molecule.Time-dependent reaction with the thiol-containing molecule.
Redox Cycling Assay Production of reactive oxygen species.No significant generation of ROS.Generation of ROS, often detected by a colorimetric or fluorescent probe.

Experimental Protocols

Protocol 1: Detergent-Based Assay for Detecting Compound Aggregation

Objective: To determine if the observed activity of a this compound-based compound is due to the formation of aggregates.

Materials:

  • This compound compound of interest

  • Assay buffer

  • Target enzyme and substrate

  • Triton X-100 (10% stock solution)

  • Microplate reader

Procedure:

  • Prepare two sets of assay reactions in a microplate.

  • Set 1 (Without Detergent): Perform the standard assay protocol.

  • Set 2 (With Detergent): Add Triton X-100 to the assay buffer to a final concentration of 0.01%. Perform the assay using this detergent-containing buffer.

  • For both sets, include positive controls (enzyme + substrate, no inhibitor) and negative controls (buffer only).

  • Incubate the plates and measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Compare the dose-response curves of the this compound compound in the presence and absence of Triton X-100. A significant rightward shift in the IC50 value or a complete loss of inhibition in the presence of the detergent is indicative of aggregation-based activity.

Protocol 2: Thiol Reactivity Assay for Michael Acceptors

Objective: To assess if a this compound compound acts as a Michael acceptor by reacting with a thiol-containing molecule.

Materials:

  • This compound compound of interest

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) or Ellman's reagent

  • Microplate reader

Procedure:

  • Prepare a solution of the this compound compound in PBS.

  • Prepare a solution of GSH in PBS.

  • In a microplate, mix the this compound compound solution with the GSH solution. Include a control with GSH and PBS only.

  • Incubate the plate at room temperature for various time points (e.g., 0, 15, 30, 60 minutes).

  • At each time point, add DTNB solution to the wells. DTNB reacts with free thiols to produce a yellow-colored product with an absorbance maximum at 412 nm.

  • Measure the absorbance at 412 nm.

  • Data Analysis: A time-dependent decrease in the absorbance at 412 nm in the presence of the this compound compound compared to the control indicates that the compound is reacting with the thiol group of GSH and is likely a Michael acceptor.

Signaling Pathway and Interference Mechanism Diagrams

G cluster_0 Mechanisms of this compound Interference This compound This compound Compound Color Intrinsic Color This compound->Color Aggregation Aggregation This compound->Aggregation Michael Michael Acceptor This compound->Michael Redox Redox Cycling This compound->Redox Chelation Metal Chelation This compound->Chelation Assay Assay Readout Color->Assay Spectroscopic Interference Aggregation->Assay Light Scattering/ Non-specific Binding Michael->Assay Covalent Modification of Proteins Redox->Assay Generation of Interfering Species Chelation->Assay Formation of Colored Complexes

Caption: Mechanisms of assay interference by this compound compounds.

References

Technical Support Center: Addressing Aggregation-Based Inhibition with Rhodanine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with aggregation-based inhibition by rhodanine-containing compounds. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to help you identify, understand, and mitigate these common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is aggregation-based inhibition and why are this compound compounds prone to it?

A1: Aggregation-based inhibition is a phenomenon where small molecules, such as many this compound derivatives, self-assemble into colloidal aggregates in solution. These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results in high-throughput screening (HTS) and other bioassays.[1] This apparent activity is an artifact of the compound's physical properties in the assay buffer, rather than a specific, targeted interaction. This compound compounds are often flagged as Pan-Assay Interference Compounds (PAINS) due to their propensity to form these aggregates.[1]

Q2: My this compound compound shows potent inhibition in my primary assay. How can I be sure it's a genuine hit and not an aggregator?

A2: Apparent potent inhibition by a this compound compound should be viewed with caution.[1] A key first step is to perform control experiments to rule out aggregation. A common and effective method is to re-run the assay with the addition of a non-ionic detergent, such as Triton X-100, typically at a concentration of 0.01% (v/v). If the compound's inhibitory activity is significantly reduced (i.e., the IC50 value increases substantially) in the presence of the detergent, it is highly likely that the observed inhibition is due to aggregation.

Q3: I've confirmed my this compound compound is an aggregator. What are my next steps?

A3: Once aggregation is confirmed, you have a few options:

  • De-prioritize the compound: In many drug discovery programs, known aggregators are often discarded to avoid investing resources in a promiscuous, non-specific inhibitor.[1]

  • Attempt to "derivatize out" aggregation: Medicinal chemists can sometimes modify the compound's structure to reduce its aggregation propensity while retaining desired activity. This involves understanding the structure-activity relationship (SAR) and structure-aggregation relationship (SAR) of your compound series.

  • Characterize the aggregation: If the compound is still of interest, you should thoroughly characterize its aggregation behavior using biophysical techniques like Dynamic Light Scattering (DLS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine its Critical Aggregation Concentration (CAC).

Q4: What is the Critical Aggregation Concentration (CAC) and why is it important?

A4: The Critical Aggregation Concentration (CAC) is the concentration at which a compound begins to form aggregates in a specific buffer system. Below the CAC, the compound exists primarily as monomers and is less likely to cause aggregation-based inhibition. Knowing the CAC is crucial for designing experiments that minimize or avoid aggregation. For instance, you can perform assays at concentrations below the CAC to assess the true, monomeric activity of the compound.

Q5: My dose-response curve for a this compound inhibitor is unusually steep. Could this be a sign of aggregation?

A5: Yes, an unusually steep Hill slope in a dose-response curve is a classic hallmark of aggregation-based inhibition. This occurs because the inhibitory species (the aggregate) only forms above a certain critical concentration, leading to a sharp, non-stoichiometric increase in inhibition over a narrow concentration range.

Quantitative Data on this compound Aggregation

The aggregation behavior of this compound derivatives is highly dependent on their specific chemical structure and the assay conditions. The following table provides example data for the Critical Aggregation Concentration (CAC) of several this compound analogs and the effect of detergents on their apparent inhibitory activity.

This compound DerivativeTarget EnzymeApparent IC50 (µM) (no detergent)Apparent IC50 (µM) (with 0.01% Triton X-100)Critical Aggregation Concentration (CAC) (µM)
This compound A Kinase 12.5> 100~5
This compound B Protease 15.285~10
This compound C Phosphatase 11.8> 150~3
This compound D Kinase 210.5> 100~20

Note: The values presented in this table are illustrative examples and may not represent data for specific, named this compound compounds. The CAC is highly dependent on the experimental conditions (e.g., buffer composition, pH, ionic strength).

Experimental Protocols

Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To determine the presence and size distribution of aggregates in a solution of a this compound compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound compound in 100% DMSO.

    • Dilute the stock solution into the desired aqueous assay buffer to a final concentration at which inhibition is observed. Ensure the final DMSO concentration is consistent across all samples and typically below 1%.

    • Filter the final solution through a low-protein-binding 0.02 µm syringe filter directly into a clean, dust-free DLS cuvette.

    • Prepare a buffer-only control sample in the same manner.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Place the cuvette containing the buffer-only control into the instrument and perform a measurement to ensure the absence of background scattering.

    • Replace the control with the sample cuvette and allow it to equilibrate for at least 5 minutes.

    • Acquire data for a sufficient duration to obtain a stable correlation function. Multiple acquisitions are recommended for each sample.

  • Data Analysis:

    • Analyze the correlation function to obtain the particle size distribution.

    • The presence of particles with a hydrodynamic radius significantly larger than that expected for a small molecule monomer (typically > 5 nm) is indicative of aggregation. A high polydispersity index (PDI) also suggests a heterogeneous sample containing aggregates.

Enzyme Kinetics with a Non-Ionic Detergent

Objective: To determine if the inhibitory activity of a this compound compound is dependent on aggregation.

Methodology:

  • Reagent Preparation:

    • Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.

    • Prepare serial dilutions of the this compound compound in both buffer sets.

    • Prepare the enzyme and substrate solutions in their respective buffers (with and without detergent).

  • Assay Protocol:

    • Perform two parallel enzyme inhibition assays, one in the presence and one in the absence of Triton X-100.

    • For each assay, add the enzyme and varying concentrations of the this compound compound to the wells of a microplate.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration in both the presence and absence of detergent.

    • Plot the initial rates as a function of compound concentration and fit the data to a suitable dose-response model to determine the IC50 value for each condition.

    • A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 is strong evidence for aggregation-based inhibition.

¹H NMR Spectroscopy for Aggregation Detection

Objective: To detect compound aggregation by observing concentration-dependent changes in the ¹H NMR spectrum.

Methodology:

  • Sample Preparation:

    • Prepare a series of samples of the this compound compound in a deuterated aqueous buffer (e.g., phosphate-buffered saline in D₂O) at varying concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM). The final DMSO-d₆ concentration should be kept constant and low (e.g., 1%).

    • Prepare a control sample containing only the buffer and DMSO-d₆.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for each sample under identical experimental conditions (e.g., temperature, number of scans).

    • Ensure proper water suppression is used.

  • Data Analysis:

    • Compare the spectra across the concentration range.

    • Signs of aggregation include:

      • Peak broadening: As the compound aggregates, its effective molecular weight increases, leading to faster transverse relaxation and broader NMR signals.

      • Chemical shift changes: The chemical environment of the protons can change upon aggregation, leading to shifts in their resonance frequencies.

      • Disappearance of signals: At high concentrations where extensive aggregation occurs, the signals may broaden to the point of disappearing into the baseline.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Troubleshooting Aggregation cluster_2 Data Interpretation cluster_3 Conclusion start Potent inhibition observed with this compound compound detergent_assay Run assay with and without 0.01% Triton X-100 start->detergent_assay ic50_shift Significant IC50 shift? detergent_assay->ic50_shift dls Perform Dynamic Light Scattering (DLS) aggregates_dls Aggregates detected by DLS? dls->aggregates_dls nmr Conduct concentration- dependent 1H NMR nmr_changes Concentration-dependent NMR changes? nmr->nmr_changes ic50_shift->dls No aggregator Likely Aggregator: De-prioritize or Redesign ic50_shift->aggregator Yes aggregates_dls->nmr No aggregates_dls->aggregator Yes nmr_changes->aggregator Yes non_aggregator Potential Genuine Hit: Proceed with Validation nmr_changes->non_aggregator No

Troubleshooting workflow for suspected aggregation-based inhibition.

structure_aggregation_relationship cluster_0 Physicochemical Properties cluster_1 Aggregation Propensity cluster_2 Assay Outcome lipophilicity High Lipophilicity (logP) aggregation Increased Tendency to Aggregate lipophilicity->aggregation promotes planarity Planar Aromatic Systems planarity->aggregation promotes h_bond Hydrogen Bond Donors/Acceptors h_bond->aggregation can contribute to false_positive False Positive / PAINS behavior aggregation->false_positive leads to signaling_pathway_inhibition cluster_0 Generic Kinase Cascade cluster_1 Inhibitor Action receptor Receptor kinase1 Kinase 1 receptor->kinase1 activates kinase2 Kinase 2 kinase1->kinase2 phosphorylates substrate Substrate Protein kinase2->substrate phosphorylates response Cellular Response substrate->response rhodanine_agg This compound Aggregates rhodanine_agg->kinase2 non-specifically inhibits

References

Technical Support Center: Optimizing the Rhodanine Scaffold for Protein-Protein Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the rhodanine scaffold to develop protein-protein interaction (PPI) inhibitors.

General Issues & FAQs

Question: Why are my this compound-based compounds showing activity across multiple, unrelated assays?

Answer: this compound-containing compounds are frequently identified as "frequent hitters" or Pan Assay Interference Compounds (PAINS).[1][2] This promiscuous activity is often not due to specific binding to a target but can arise from several non-specific mechanisms:

  • Aggregation: this compound derivatives can form aggregates that sequester and denature proteins, leading to non-specific inhibition.[1][2]

  • Michael Reactivity: The exocyclic double bond on the this compound ring can act as a Michael acceptor, leading to covalent modification of proteins, particularly those with reactive cysteine residues.[1][2]

  • Photometric Interference: Many this compound compounds are colored, which can directly interfere with colorimetric and fluorometric assays.[1][2]

  • Lack of Selectivity: The this compound scaffold itself can interact non-selectively with various biological targets.[1][2]

It is crucial to perform rigorous control experiments to rule out these artifacts before claiming specific inhibitory activity.

Question: I'm observing an unusual structure-activity relationship (SAR) profile for my this compound derivatives. What could be the cause?

Answer: Unusual or flat SAR profiles are a common issue with this compound-based compounds and can be another indicator of non-specific activity.[1][2] If minor structural modifications do not significantly impact the observed activity, it is likely that the inhibition is not driven by specific binding interactions but rather by the general properties of the this compound scaffold leading to the issues mentioned above (aggregation, reactivity, etc.). It is recommended to critically evaluate the biological data and consider alternative scaffolds if a clear and consistent SAR cannot be established.[1][2]

Question: Are there any successful examples of this compound-based drugs?

Answer: Yes, one notable example is Epalrestat, a this compound-3-acetic acid derivative, which has been approved for the treatment of diabetic neuropathy in Japan since 1992.[3] It functions as an aldose reductase inhibitor. However, it's important to note that the development of new this compound-based therapeutics has been challenging due to the scaffold's inherent liabilities.

Experimental Design & Synthesis

Question: What is the most common method for synthesizing 5-arylidene this compound derivatives?

Answer: The most widely used method for synthesizing 5-arylidene this compound derivatives is the Knoevenagel condensation.[1] This reaction involves the condensation of a this compound or N-substituted this compound with an aromatic aldehyde in the presence of a base.

Experimental Protocol: Knoevenagel Condensation for 5-Arylidene this compound Synthesis

Materials:

  • This compound (or N-substituted this compound)

  • Substituted aromatic aldehyde

  • Solvent (e.g., ethanol, acetic acid)

  • Base catalyst (e.g., piperidine, sodium acetate)

Procedure:

  • Dissolve equimolar amounts of the this compound and the aromatic aldehyde in the chosen solvent.

  • Add a catalytic amount of the base to the reaction mixture.

  • Reflux the mixture for a specified time (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Collect the solid by filtration.

  • Wash the solid with a cold solvent (e.g., ethanol) to remove impurities.

  • Recrystallize the product from a suitable solvent to obtain the pure 5-arylidene this compound derivative.

Question: How can I modify the this compound scaffold to improve its properties?

Answer: Modifications at the N-3 and C-5 positions of the this compound ring are the most common strategies for optimization.[3]

  • N-3 Position: Introducing substituents at the N-3 position can modulate the compound's physicochemical properties, such as solubility and cell permeability. For example, adding a carboxylic acid group can increase solubility.[3]

  • C-5 Position: The 5-arylidene group is crucial for activity in many this compound-based inhibitors. Exploring a wide range of substituted aromatic and heteroaromatic aldehydes in the Knoevenagel condensation is a key strategy to probe the SAR and improve potency and selectivity.[4][5]

Assay Interference & Data Interpretation

Question: How can I determine if my this compound compound is an aggregator?

Answer: Several experimental controls can help identify aggregation-based inhibition:

  • Detergent Test: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity is significantly reduced, it suggests that the compound may be acting as an aggregator.

  • Dynamic Light Scattering (DLS): DLS can be used to directly observe the formation of aggregates when the compound is in the assay buffer.

  • Centrifugation: Pre-centrifuging the compound solution and then using the supernatant in the assay can help determine if pre-formed aggregates are responsible for the activity.

Question: What control experiments are necessary to validate a hit from a screen that contains a this compound scaffold?

Answer: Due to the high potential for artifacts, rigorous validation is essential. The following controls are recommended:

  • Orthogonal Assays: Confirm the activity in a different assay format that relies on a different detection method (e.g., if the primary assay is fluorescence-based, use a label-free method like Surface Plasmon Resonance).

  • Counter-Screening: Test the compound against unrelated targets to assess its selectivity.[4]

  • PAINS Analysis: Utilize computational filters and consult PAINS databases to check if the this compound core or related substructures are known to cause interference.

  • Biophysical Characterization: Employ techniques like Isothermal Titration Calorimetry (ITC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm direct, stoichiometric binding to the target protein.

Optimizing for Specificity & Selectivity

Question: My this compound-based inhibitor shows activity against the target PPI but also inhibits other proteins. How can I improve its selectivity?

Answer: Improving the selectivity of this compound-based inhibitors is a significant challenge.[1][2] A systematic SAR study is crucial. Consider the following approaches:

  • Structure-Guided Design: If a co-crystal structure of the this compound derivative bound to the target protein is available, use this information to design modifications that enhance specific interactions with the target while disrupting interactions with off-target proteins.

  • Scaffold Hopping: If selectivity cannot be achieved with the this compound core, consider "scaffold hopping" to a different heterocyclic core that can maintain the key pharmacophoric features required for binding to the target PPI but with a different ADME/Tox profile.

  • Modification of the 5-Arylidene Moiety: Fine-tuning the substituents on the 5-arylidene ring can significantly impact selectivity. Explore a diverse range of electronic and steric properties to identify groups that favor binding to the desired target.[4]

Data Summary

Table 1: Examples of this compound Derivatives as Enzyme Inhibitors

Compound ClassTarget EnzymeReported IC50 ValuesReference
This compound-basedHIV-1 Integrase (IN)11-33 µM[4]
5-benzylidene-3-ethyl-rhodanine--[3]
This compound derivativesPhosphatase of Regenerating Liver 3 (PRL-3)0.9 µM (for compound 5e)[6]
Diaryl-substituted rhodaninesMetallo-β-lactamases (MβLs)0.02-1.7 µM (for L1), 0.69-47 µM (for NDM-1)[7]
This compound analoguesOfChtIKi = 2.2-21.6 µM[8]

Note: The efficacy and specificity of these compounds should be critically evaluated in the context of the potential for assay interference as discussed in this guide.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Initial Screening cluster_validation Hit Validation (Crucial Step) cluster_optimization Lead Optimization synthesis Knoevenagel Condensation (this compound + Aldehyde) purification Purification (Crystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screen Primary PPI Assay (e.g., ELISA, FRET) characterization->primary_screen hit_id Hit Identification primary_screen->hit_id pains_check PAINS Analysis (Aggregation, Reactivity) hit_id->pains_check orthogonal_assay Orthogonal Assay (e.g., SPR, ITC) pains_check->orthogonal_assay selectivity_panel Selectivity Profiling orthogonal_assay->selectivity_panel sar_study Structure-Activity Relationship (SAR) selectivity_panel->sar_study admet_prop ADMET Profiling sar_study->admet_prop in_vivo In Vivo Efficacy admet_prop->in_vivo

Caption: General workflow for the development of this compound-based PPI inhibitors.

non_specific_inhibition cluster_mechanisms Mechanisms of Non-Specific Inhibition This compound This compound Compound aggregation Self-Aggregation This compound->aggregation michael Michael Addition (Covalent Modification) This compound->michael interference Assay Interference (Color, Fluorescence) This compound->interference protein Target Protein aggregation->protein Denatures/Sequesters michael->protein Forms Adduct assay Biological Assay interference->assay Affects Readout

Caption: Common mechanisms of non-specific inhibition by this compound compounds.

troubleshooting_tree decision decision outcome outcome problem problem start This compound Hit Identified detergent Activity reduced with detergent? start->detergent flat_sar Flat SAR? detergent->flat_sar No aggregator Likely Aggregator detergent->aggregator Yes orthogonal Activity confirmed in orthogonal assay? flat_sar->orthogonal No non_specific Likely Non-Specific Inhibitor flat_sar->non_specific Yes specific Likely Specific Inhibitor Proceed with Optimization orthogonal->specific Yes artifact Likely Assay Artifact orthogonal->artifact No

References

Minimizing drug interference in rhodanine-based cell viability assays.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize drug interference in rhodanine-based cell viability assays. This compound and its derivatives are known for being "Pan-Assay Interference Compounds" (PAINS), which can lead to false-positive results through various mechanisms.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are this compound compounds and why are they considered problematic in screening assays?

This compound is a heterocyclic moiety that serves as a common scaffold in medicinal chemistry for developing new drugs with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3][4] However, they have gained a reputation as frequent hitters in high-throughput screening (HTS) campaigns and are often classified as PAINS.[1][2] This is because the this compound structure can cause false-positive results through non-specific activity rather than specific interaction with the intended biological target.

Q2: What are the common mechanisms of interference caused by this compound derivatives?

This compound-based compounds can interfere with biological assays through several mechanisms, often leading to misleading data. These mechanisms include photometric interference, the formation of aggregates, and chemical reactivity.[1][2]

  • Photometric Interference: Many this compound derivatives are colored and can absorb light in the same range as the readout of colorimetric assays (e.g., MTT), leading to artificially altered absorbance values.[1][2]

  • Compound Aggregation: At certain concentrations, these compounds can form colloidal aggregates that non-specifically sequester and denature proteins, leading to apparent enzyme inhibition or cytotoxicity.[1][2]

  • Chemical Reactivity: The this compound scaffold, particularly 5-arylmethylidenethis compound derivatives, can act as a Michael acceptor.[1][2] This allows them to react non-specifically and covalently with nucleophilic residues, such as cysteine, on various proteins, causing non-specific biological effects.[1]

  • Other Mechanisms: Other reported interference mechanisms include light-induced reactivity and interaction with transition metals.[1]

G cluster_main Mechanisms of this compound Interference cluster_mechanisms cluster_outcomes This compound This compound Compound in Assay photometric Photometric Interference This compound->photometric Is Colored aggregation Colloidal Aggregation This compound->aggregation Self-assembles reactivity Chemical Reactivity This compound->reactivity Is Electrophilic (Michael Acceptor) other Other Mechanisms This compound->other outcome_photo Absorbance / Fluorescence Artifacts photometric->outcome_photo outcome_agg Non-specific Protein Inhibition aggregation->outcome_agg outcome_react Covalent Protein Modification reactivity->outcome_react outcome_other Light/Metal Interactions other->outcome_other

Caption: Common mechanisms of assay interference by this compound compounds.

Troubleshooting Guide

Q3: My this compound compound shows potent activity in a primary viability assay. How do I confirm it's not an artifact?

A positive "hit" from a this compound compound in a single assay should be interpreted with caution.[2] A systematic workflow involving orthogonal assays and counter-screens is necessary to rule out common interference mechanisms and confirm true biological activity.

G start Initial Hit in Primary Assay (e.g., MTT) check_color Is the compound colored? start->check_color run_control Run compound-only (no cells) control check_color->run_control Yes check_detergent Does activity decrease with 0.01% Triton X-100? check_color->check_detergent No run_control->check_detergent No Change artifact1 Likely Photometric Artifact run_control->artifact1 Signal Change orthogonal_assay Perform Orthogonal Assay (e.g., ATP-based, LDH release) check_detergent->orthogonal_assay No artifact2 Likely Aggregation Artifact check_detergent->artifact2 Yes check_activity Is activity confirmed in orthogonal assay? orthogonal_assay->check_activity counterscreen Perform Counter-Screen (e.g., isolated enzyme) check_activity->counterscreen Yes artifact3 Likely Assay-Specific Interference check_activity->artifact3 No counterscreen->artifact3 Direct inhibition confirmed Hit Confirmed Proceed with caution counterscreen->confirmed No direct inhibition of assay components

Caption: Troubleshooting workflow to validate a this compound-based hit.

Q4: How do I specifically test for photometric interference?

If your this compound compound is colored, it may absorb light at the wavelength used for measurement in a colorimetric assay (like MTT or resazurin).

Troubleshooting Step:

  • Prepare a multi-well plate.

  • Add cell culture medium and your compound at the same concentrations used in the viability assay, but do not add any cells .

  • Add the assay reagent (e.g., MTT, resazurin).

  • Incubate for the standard assay duration.

  • Read the absorbance or fluorescence on a plate reader.

  • A significant signal in these cell-free wells indicates that your compound is directly interacting with the assay dye or interfering with the measurement, representing a false positive.

Q5: How can I determine if my compound is forming aggregates?

Aggregation is a common cause of non-specific inhibition.[1]

Troubleshooting Step:

  • Repeat your cell viability assay.

  • In a parallel set of wells, include a low concentration (e.g., 0.01% v/v) of a non-ionic detergent like Triton X-100 in the culture medium along with your test compound.[5]

  • If the apparent cytotoxic activity of your compound is significantly reduced in the presence of the detergent, it is highly likely that the effect is caused by compound aggregation.[5]

Alternative Assays & Experimental Protocols

Q6: What alternative cell viability assays can I use to confirm results and avoid this compound-specific interference?

Using an orthogonal assay—one that relies on a different biological principle and detection method—is a critical step in validating a hit.[6] This reduces the likelihood that the observed effect is an artifact of a specific assay technology.

Assay TypePrincipleAdvantagesCommon Disadvantages & Susceptibility to Interference
Tetrazolium Reduction (e.g., MTT, MTS) Measures metabolic activity via cellular reductase conversion of a tetrazolium salt to a colored formazan product.[7]Inexpensive and widely used.Susceptible to photometric interference from colored compounds; can be affected by compounds that alter cellular redox state.[1][8]
Resazurin Reduction (AlamarBlue) Measures metabolic activity via cellular reductase conversion of blue resazurin to pink, fluorescent resorufin.[8][9]More sensitive than MTT, fewer steps.[9][10]Can be affected by fluorescent compounds (autofluorescence) or compounds that interfere with cellular redox potential.[8][10]
ATP Quantification (e.g., CellTiter-Glo®) Quantifies ATP, an indicator of metabolically active cells, using a luciferase-based luminescence reaction.[8][9]Very high sensitivity, rapid, and suitable for HTS.[8]Susceptible to compounds that directly inhibit the luciferase enzyme or interfere with cellular ATP production pathways.[6][11][12]
Protease Viability Marker Measures the activity of a conserved intracellular protease released from viable cells using a fluorogenic substrate.[8]Fewer artifacts from redox-active compounds.Can be inhibited by compounds that are protease inhibitors; risk of fluorescence interference.
LDH Release (Cytotoxicity) Measures the release of lactate dehydrogenase (LDH) from cells with compromised membranes into the culture medium.[10]Measures cell death (cytotoxicity) directly rather than viability."Noisy" assay; not suitable for compounds that inhibit LDH enzyme activity.
Nucleic Acid Staining Uses membrane-impermeant dyes (e.g., SYTOX Green) that only enter and stain the DNA of dead cells with compromised membranes.[7][13]Provides a direct count of dead cells; suitable for microscopy and flow cytometry.Not ideal for high-throughput plate reader formats; fluorescent compounds can interfere.
Q7: Can you provide a general protocol for an ATP-based luminescence assay?

This protocol is a general guideline for a homogeneous ATP-based assay (e.g., Promega's CellTiter-Glo®). Always refer to the specific manufacturer's instructions.

Experimental Protocol: ATP-Based Cell Viability Assay

  • Plate Cells: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence. Allow cells to attach overnight.

  • Compound Treatment: Add your this compound compound at various concentrations to the cells. Include vehicle-only (e.g., DMSO) and no-treatment controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Equilibrate Reagents: Thaw the ATP assay reagent and allow it to equilibrate to room temperature before use.

  • Assay Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Add Reagent: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lyse Cells: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Stabilize Signal: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure Luminescence: Read the luminescence using a plate luminometer. A decrease in signal relative to the vehicle control indicates a reduction in the number of viable cells.

Q8: How do I perform a counter-screen for luciferase inhibition?

If you use an ATP-based assay, it is crucial to check if your compound directly inhibits the luciferase enzyme.

Experimental Protocol: Luciferase Inhibition Counter-Screen

  • Prepare Reagents: In a cell-free system (e.g., in buffer or cell culture medium in a white 96-well plate), prepare a solution containing a known, constant amount of ATP and the luciferase enzyme.

  • Add Compound: Add your this compound compound at various concentrations to these wells. Include a vehicle-only control.

  • Initiate Reaction: Add the luciferin substrate to initiate the light-producing reaction.

  • Measure Luminescence: Immediately measure the luminescence.

  • Analyze Data: A dose-dependent decrease in luminescence in this cell-free system indicates that your compound is a direct inhibitor of the luciferase enzyme, which would produce a false-positive result for cytotoxicity in a cell-based assay.[6][12]

References

Validation & Comparative

A Tale of Two Scaffolds: Rhodanine vs. Thiazolidinedione in the Drug Discovery Arena

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the rhodanine and thiazolidinedione scaffolds stand as privileged five-membered heterocyclic structures, each boasting a rich history of biological activity. Their structural similarities have often led to their parallel investigation in the quest for novel therapeutics. This guide provides a comprehensive comparative analysis of these two scaffolds, delving into their physicochemical properties, diverse biological activities, and pharmacokinetic profiles, supported by experimental data and detailed protocols to aid researchers in their drug design endeavors.

At a Glance: Physicochemical and ADMET Profiles

A molecule's journey to becoming a drug is heavily dictated by its physicochemical properties and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Both this compound and thiazolidinedione scaffolds offer a versatile platform for chemical modification, allowing for the fine-tuning of these properties. In silico predictions and experimental data reveal key differences and similarities that influence their drug-likeness.

Table 1: Comparative Physicochemical Properties of Representative Scaffolds

PropertyThis compoundThiazolidinedione
Molecular FormulaC₃H₃NOS₂C₃H₃NO₂S
Molecular Weight133.19 g/mol 117.15 g/mol
LogP (octanol-water partition coefficient)~0.5 - 1.5 (unsubstituted)~0.0 - 1.0 (unsubstituted)
Topological Polar Surface Area (TPSA)~77.5 Ų~61.8 Ų
Hydrogen Bond Donors11
Hydrogen Bond Acceptors22
Rotatable Bonds00

Table 2: Comparative In Silico ADMET Predictions for Unsubstituted Scaffolds

ADMET PropertyThis compoundThiazolidinedione
Absorption
Human Intestinal Absorption (HIA)HighHigh
Caco-2 PermeabilityModerate to HighModerate to High
Distribution
Blood-Brain Barrier (BBB) PermeantNoNo
P-glycoprotein (P-gp) SubstrateYes/No (derivative dependent)Yes/No (derivative dependent)
Metabolism
CYP2D6 InhibitorUnlikelyUnlikely
CYP3A4 InhibitorUnlikelyUnlikely
Excretion
Renal Organic Cation TransporterSubstrateSubstrate
Toxicity
Ames MutagenicityNon-mutagenicNon-mutagenic
HepatotoxicityLow riskLow to moderate risk (derivative dependent)

Biological Activities: A Comparative Look at Therapeutic Potential

Both this compound and thiazolidinedione derivatives have demonstrated a broad spectrum of biological activities, targeting a multitude of proteins and pathways implicated in various diseases. Below is a comparative summary of their activity against key therapeutic targets.

Table 3: Comparative Biological Activities (IC50/Ki/MIC Values in µM)

Target/ActivityThis compound DerivativesThiazolidinedione DerivativesReference Compound
Anticancer
EGFR Kinase0.09 - 9.1[1]0.09 - 0.42[2]Erlotinib (0.09 µM)[2]
MCF-7 (Breast Cancer)2.30 - 7.67 (µg/mL)[3]11 - 50[4]Doxorubicin (1.1 µM)
Huh7 (Liver Cancer)4.67[3]2 - 16[5]Sorafenib
Antidiabetic
PPARγ (agonist activity)Ki = 0.1867[6]EC50 ~0.1 - 1.0Rosiglitazone (Ki ~0.04)
PTP1BIC50 ~1.3 - 5.0[7]IC50 ~55 - 400[8]
α-Amylase Inhibition-IC50 ~1.80 - 18.19[9]Acarbose
Antimicrobial
S. aureus (MIC)Promising activity[10]Good activityVancomycin
C. albicans (MIC)Good activity1 - 4 (µg/mL)[9]Fluconazole

Key Signaling Pathways

The therapeutic effects of this compound and thiazolidinedione derivatives are often mediated through their interaction with critical signaling pathways. Here, we visualize their impact on the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Epidermal Growth Factor Receptor (EGFR) pathways.

PPAR_gamma_pathway Ligand This compound or Thiazolidinedione Derivative PPARg PPARγ Ligand->PPARg Binds Coactivators Co-activators Ligand->Coactivators Recruits Corepressors Co-repressors Ligand->Corepressors Dissociates RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE (DNA) PPARg->PPRE Binds RXR->PPRE Binds Transcription Gene Transcription PPRE->Transcription Initiates Coactivators->PPRE Activates Corepressors->PPRE Inhibits Metabolism Regulation of Glucose and Lipid Metabolism Transcription->Metabolism EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization EGFR->Dimerization Inhibitor This compound or Thiazolidinedione Inhibitor Inhibitor->EGFR Inhibits Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Autophosphorylation->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compounds Add serially diluted compounds Incubate_24h_1->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Add_Solubilizer Add solubilization solution Incubate_2_4h->Add_Solubilizer Shake Shake to dissolve formazan Add_Solubilizer->Shake Read_Absorbance Read absorbance at 570nm Shake->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to Validating Target Engagement of Novel Rhodanine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of direct target engagement is a critical step in the development of novel therapeutics, providing essential evidence of a drug's mechanism of action. This guide offers a comparative overview of key methodologies for confirming and quantifying the interaction of novel rhodanine inhibitors with their intended biological targets. This compound-based compounds are a versatile class of heterocyclic molecules with a wide range of biological activities, making robust target engagement validation paramount for their successful clinical translation.[1][2]

This document details the experimental protocols for several widely used target engagement assays, presents quantitative data from studies on this compound inhibitors, and provides a comparative analysis to aid in the selection of the most appropriate method for your research needs.

Comparison of Target Engagement Validation Methods

The choice of a target engagement assay depends on various factors, including the experimental context (in vitro vs. cellular), throughput requirements, the nature of the target protein, and the desired quantitative output. Below is a summary of the key methods discussed in this guide.

MethodPrincipleSample TypeThroughputKey OutputAdvantagesLimitations
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.Cells, Tissues, LysatesLow to HighThermal Shift (°C), Apparent IC50In-cell/in-vivo relevance, Label-freeIndirect measure of binding, Can be low throughput
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target.[3]Purified ProteinMedium to HighKD, kon, koffReal-time kinetics, High sensitivityRequires protein immobilization, Potential for artifacts
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[4]Purified Protein, LigandLowKD, ΔH, ΔS, Stoichiometry (n)Label-free, Complete thermodynamic profileRequires large amounts of pure protein, Low throughput
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescent probe upon displacement by a ligand.[1]Purified Protein, Fluorescent ProbeHighKi, IC50Homogeneous assay, High throughputRequires a suitable fluorescent probe, Prone to interference
Chemoproteomics (Kinobeads) Competitive pulldown of kinases from a lysate using immobilized broad-spectrum inhibitors.Cell/Tissue LysatesHighApparent Kd, Selectivity ProfileProteome-wide selectivity, In-lysate contextIndirect measure of affinity, Limited to kinase families

Quantitative Data for this compound Inhibitors

The following tables summarize quantitative data from various studies validating the target engagement of this compound inhibitors using the discussed methodologies.

Table 1: Enzymatic Inhibition and Cellular Potency of this compound Inhibitors
CompoundTargetAssay TypeIC50 / KiCell Line (for cellular assays)Reference
This compound-Benzimidazole ConjugatePim-1 KinaseEnzymatic Assay16 nM (IC50)-[2]
This compound-Benzimidazole ConjugatePim-2 KinaseEnzymatic Assay13 nM (IC50)-[2]
This compound-Benzimidazole ConjugatePim-3 KinaseEnzymatic Assay6.4 nM (IC50)-[2]
Benzimidazole-Rhodanine Conjugate 32Topoisomerase IIEnzymatic Assay-HL-60[2]
Cellular Proliferation0.21 µM (IC50)HL-60[2]
This compound Derivative 14 -Cellular Proliferation7.67 µg/mL (IC50)MCF-7[2]
This compound Derivative 15 -Cellular Proliferation11.7 µg/mL (IC50)MCF-7[2]
This compound-3-acetic acid derivativeBChEEnzymatic Assay7.92 µM (IC50)-[5]
This compound Derivative IAd OfChtIEnzymatic Assay4.0 µM (Ki)-[6]
This compound Derivative IBd OfChtIEnzymatic Assay2.2 µM (Ki)-[6]
This compound Derivative IIIAe OfChtIEnzymatic Assay2.4 µM (Ki)-[6]
This compound Derivative 1 HIV-1 Integrase (3'-processing)Enzymatic Assay15 µM (IC50)-[7]
This compound Derivative 1 HIV-1 Integrase (strand transfer)Enzymatic Assay11 µM (IC50)-[7]
This compound Derivative 9 HIV-1 Integrase (3'-processing & strand transfer)Enzymatic Assay33 µM (IC50)-[7]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[8]

Experimental Workflow:

cluster_0 CETSA Workflow A 1. Cell Treatment Treat cells with the this compound inhibitor or vehicle control. B 2. Heating Heat cell suspensions or lysates to a range of temperatures. A->B C 3. Lysis & Centrifugation Lyse cells (if not already lysed) and centrifuge to separate soluble and aggregated proteins. B->C D 4. Protein Quantification Collect the supernatant and quantify the amount of soluble target protein. C->D E 5. Data Analysis Plot the amount of soluble protein as a function of temperature to generate melting curves. D->E

Figure 1: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with various concentrations of the this compound inhibitor or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating Step:

    • Harvest and wash the cells, then resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. A no-heat control is kept on ice.

  • Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the supernatant using methods such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • For a melting curve, plot the normalized amount of soluble protein against the temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

    • For an isothermal dose-response curve, plot the amount of soluble protein at a single, optimized temperature against the inhibitor concentration to determine the apparent IC50 of target engagement.[9]

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of an interaction.[3]

Experimental Workflow:

cluster_1 SPR Workflow A 1. Ligand Immobilization Immobilize the purified target protein (ligand) onto the sensor chip surface. B 2. Analyte Injection Inject a series of concentrations of the this compound inhibitor (analyte) over the sensor surface. A->B C 3. Association Phase Monitor the binding of the analyte to the ligand in real-time. B->C D 4. Dissociation Phase Replace the analyte solution with buffer and monitor the dissociation of the complex. C->D E 5. Regeneration Inject a regeneration solution to remove the bound analyte from the ligand. D->E F 6. Data Analysis Fit the sensorgram data to a binding model to determine kon, koff, and KD. E->F

Figure 2: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol:

  • Preparation:

    • Prepare purified target protein (ligand) and the this compound inhibitor (analyte).

    • Prepare running buffer and regeneration solutions.

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., CM5 chip) using a mixture of EDC and NHS.

    • Inject the purified target protein over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active groups on the surface.

  • Analyte Binding Assay:

    • Inject a series of concentrations of the this compound inhibitor over the ligand-immobilized surface at a constant flow rate. This is the association phase.

    • Switch back to the running buffer to flow over the surface. This is the dissociation phase.

    • After each cycle, inject a regeneration solution to remove all bound analyte, preparing the surface for the next injection.

  • Data Analysis:

    • The binding events are recorded as a sensorgram, which plots the response units (RU) over time.

    • The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (KD) is calculated as koff / kon.[10]

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.[4]

Experimental Workflow:

cluster_2 ITC Workflow A 1. Sample Preparation Prepare purified target protein in the sample cell and the this compound inhibitor in the syringe. B 2. Titration Inject small aliquots of the inhibitor solution into the protein solution at a constant temperature. A->B C 3. Heat Measurement Measure the heat released or absorbed after each injection. B->C D 4. Data Analysis Plot the heat change per injection against the molar ratio of inhibitor to protein. C->D E 5. Thermodynamic Parameters Fit the binding isotherm to determine KD, ΔH, and stoichiometry (n). D->E

Figure 3: A summary of the workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Detailed Protocol:

  • Sample Preparation:

    • Prepare solutions of the purified target protein and the this compound inhibitor in the same buffer to minimize heats of dilution.

    • Degas the solutions to prevent air bubbles.

    • Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.

  • Titration:

    • Set the experimental temperature.

    • Perform a series of small, sequential injections of the inhibitor solution into the protein solution while stirring.

  • Data Acquisition:

    • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which corresponds to the heat of binding.

  • Data Analysis:

    • Integrate the heat change for each injection and plot this against the molar ratio of the inhibitor to the protein to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry of binding (n).

    • The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.[11]

Fluorescence Polarization (FP) Assay

The Fluorescence Polarization (FP) assay is a competitive binding assay that measures the displacement of a fluorescently labeled probe from its target protein by a test compound.[1]

Experimental Workflow:

cluster_3 FP Assay Workflow A 1. Reagent Preparation Prepare solutions of the target protein, a fluorescently labeled probe, and the this compound inhibitor. B 2. Incubation Incubate the target protein and fluorescent probe with varying concentrations of the inhibitor. A->B C 3. FP Measurement Excite the mixture with polarized light and measure the polarization of the emitted fluorescence. B->C D 4. Data Analysis Plot the fluorescence polarization as a function of the inhibitor concentration. C->D E 5. Affinity Determination Calculate the IC50 and subsequently the Ki of the inhibitor. D->E

Figure 4: An overview of the experimental workflow for a Fluorescence Polarization (FP) competition assay.

Detailed Protocol:

  • Assay Development:

    • Synthesize or obtain a fluorescently labeled ligand (probe) that binds to the target protein.

    • Determine the optimal concentrations of the target protein and the fluorescent probe that give a stable and robust FP signal.

  • Competition Assay:

    • In a microplate, add the target protein and the fluorescent probe to wells containing serial dilutions of the this compound inhibitor.

    • Include controls for high polarization (protein + probe) and low polarization (probe only).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.[12]

Chemoproteomics (Kinobeads)

The Kinobeads assay is a chemoproteomic approach used to profile the selectivity of kinase inhibitors across a large portion of the kinome in a cellular lysate.[8]

Experimental Workflow:

cluster_4 Kinobeads Workflow A 1. Lysate Preparation Prepare a native cell or tissue lysate. B 2. Competitive Binding Incubate the lysate with varying concentrations of the free this compound inhibitor. A->B C 3. Kinobeads Pulldown Add Kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysate. B->C D 4. Protein Digestion & MS Wash the beads, digest the bound proteins, and analyze the peptides by LC-MS/MS. C->D E 5. Data Analysis Quantify the amount of each kinase pulled down at each inhibitor concentration to determine apparent Kd values. D->E EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription This compound This compound Inhibitor This compound->EGFR Inhibits EGF EGF EGF->EGFR Binds VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Gene Transcription (Angiogenesis, Permeability) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis This compound This compound Inhibitor This compound->VEGFR Inhibits VEGF VEGF VEGF->VEGFR Binds NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB Inflammation Gene Transcription (Inflammation, Survival) NFkB->Inflammation Translocates to Nucleus IkB_NFkB->NFkB IκB Degradation This compound This compound Inhibitor This compound->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., TNFα) Stimuli->IKK Activates

References

Comparative study of the anticancer efficacy of different rhodanine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rhodanine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including potent anticancer effects. This guide provides a comparative overview of the anticancer efficacy of various this compound derivatives, supported by experimental data from recent studies. We delve into their cytotoxic profiles against different cancer cell lines, elucidate their mechanisms of action through key signaling pathways, and provide detailed experimental protocols for the cited assays.

Data Presentation: Cytotoxicity of this compound Derivatives

The anticancer potential of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values of several representative this compound derivatives from comparative studies.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
Compound 25 (Sorafenib analog) A549 (Lung)0.8[1]
H460 (Lung)1.3[1]
HT29 (Colon)2.8[1]
Compound T21 Huh7 (Hepatocellular)2[2]
Plc/Prf/5 (Hepatocellular)>10[2]
Snu449 (Hepatocellular)16[2]
HepG2 (Hepatocellular)4[2]
Hep3B (Hepatocellular)8[2]
MCF-7 (Breast)6[2]
Compound 12f (N-glucoside) HepG2 (Hepatocellular)2.2[3]
A549 (Lung)4.5[3]
MCF-7 (Breast)7.17[3]
Compound 6 (N-glucosylation) HepG2 (Hepatocellular)0.21[4]
A549 (Lung)1.7[4]
MCF-7 (Breast)11.7[4]
Compound 7 (S-glucosylation) A549 (Lung)0.31[4]
HepG2 (Hepatocellular)0.76[4]
MCF-7 (Breast)12.4[4]
Compound 13a (S-glucosylation) MCF-7 (Breast)3.1[4]
A549 (Lung)6.1[4]
HepG2 (Hepatocellular)17.2[4]
KSK05104 HT-29 (Colon)Not specified[5]
HCT-116 (Colon)Not specified[5]

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[1] This process is tightly regulated by a complex network of signaling pathways. Studies have shown that this compound derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Key Signaling Pathways

This compound derivatives have been shown to modulate the expression and activity of key proteins involved in apoptosis, including:

  • Bcl-2 family proteins: These proteins are central regulators of the intrinsic pathway. This compound derivatives can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[1][6]

  • Caspases: These are a family of proteases that execute the final stages of apoptosis. This compound derivatives can activate initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3 and -7).[5][7]

  • PARP (Poly(ADP-ribose) polymerase): Cleavage of PARP by activated caspase-3 is a hallmark of apoptosis.[8]

The following diagrams illustrate the general experimental workflow for assessing anticancer efficacy and the apoptosis signaling pathway targeted by this compound derivatives.

experimental_workflow General Experimental Workflow for Anticancer Efficacy cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation cluster_data Data Analysis & Interpretation synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity apoptosis Apoptosis Assay (Annexin V) cytotoxicity->apoptosis western_blot Western Blot Analysis apoptosis->western_blot ic50 IC50 Determination western_blot->ic50 pathway_analysis Signaling Pathway Elucidation ic50->pathway_analysis sar Structure-Activity Relationship pathway_analysis->sar apoptosis_pathway This compound-Induced Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Derivative death_receptor Death Receptors (e.g., Fas, TNFR) This compound->death_receptor bcl2_family Bcl-2 Family Modulation (↑Bax, ↓Bcl-2) This compound->bcl2_family caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondrial Dysfunction bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

References

Assessing Target Specificity of Rhodanine Hits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rhodanine scaffold has long been a popular starting point in high-throughput screening (HTS) campaigns due to its synthetic tractability and ability to show activity against a wide range of biological targets. However, the very promiscuity that makes it a frequent hitter also raises significant concerns about target specificity. This compound-containing compounds are notorious for being Pan-Assay Interference Compounds (PAINS), often producing false-positive results through various non-specific mechanisms.[1] Therefore, rigorous cross-screening and target validation are not just recommended but essential steps in any drug discovery program involving this compound hits.

This guide provides a comparative framework for assessing the target specificity of this compound-based compounds. It offers quantitative data from studies on various this compound inhibitors, details key experimental protocols for cross-screening, and visualizes relevant biological pathways to provide a comprehensive resource for researchers in this field.

Data Presentation: A Comparative Look at this compound Inhibitor Potency and Selectivity

The following tables summarize the in vitro activity of various this compound derivatives against their intended targets and, where available, off-targets. This data provides a quantitative basis for comparing the potency and selectivity of these compounds.

Table 1: this compound Derivatives as Anticancer Agents
Compound IDPrimary TargetCell Line/EnzymeIC50 (µM)Off-Target(s)Off-Target IC50 (µM)Reference
Compound 47 PRL-3Enzyme Assay0.9----INVALID-LINK--
Compound 48 PRL-3Enzyme Assay1.7----INVALID-LINK--
Compound 32 Topoisomerase IIHL-600.21----INVALID-LINK--
Compound 6 Topoisomerase IIEnzyme Assay6.9DNA Intercalation19.6--INVALID-LINK--
Doxorubicin (Non-rhodanine) Topoisomerase IIEnzyme Assay9.65DNA Intercalation31.27--INVALID-LINK--
Compound 3q IKKβEnzyme Assay0.04IKKα, p38α, p38β, JNK1, JNK2, JNK3>10--INVALID-LINK--
Table 2: this compound Derivatives as Antiviral and Enzyme Inhibitors
Compound IDPrimary TargetEnzymeIC50 (µM)Off-Target(s)Off-Target IC50 (µM)Reference
Compound 1 HIV-1 Integrase3'-processing15----INVALID-LINK--
Compound 1 HIV-1 IntegraseStrand Transfer11----INVALID-LINK--
Compound 53 HIV-1 Integrase3'-processing3.1APE162--INVALID-LINK--
Alr2-IN-2 Aldose Reductase (ALR2)Rat ALR20.027Aldehyde Reductase (ALR1)0.228--INVALID-LINK--
Epalrestat (Non-rhodanine) Aldose Reductase (ALR2)Rat ALR20.072Aldehyde Reductase (ALR1)Not specified--INVALID-LINK--

Experimental Protocols for Cross-Screening

To differentiate true inhibitors from promiscuous PAINS, a series of cross-screening and biophysical assays are essential. Below are detailed methodologies for key experiments.

Detergent-Based Assay for Compound Aggregation

This assay is crucial for identifying non-specific inhibition due to compound aggregation.

Principle: The inhibitory activity of aggregating compounds is often attenuated in the presence of a non-ionic detergent.

Protocol:

  • Reagents and Materials:

    • Enzyme of interest (e.g., β-lactamase as a control)

    • Substrate for the enzyme

    • Assay buffer

    • Test compound (this compound hit)

    • Triton X-100 (non-ionic detergent)

    • 96-well plates

    • Plate reader

  • Procedure: a. Prepare two sets of reactions in a 96-well plate. b. In the first set, prepare a serial dilution of the test compound in the assay buffer. c. In the second set, prepare an identical serial dilution of the test compound in the assay buffer containing 0.01% (v/v) Triton X-100. d. Add the enzyme to all wells and incubate for a pre-determined time. e. Initiate the reaction by adding the substrate to all wells. f. Monitor the reaction progress using a plate reader at the appropriate wavelength. g. Calculate the percentage of inhibition for each compound concentration in the presence and absence of detergent.

  • Interpretation: A significant decrease in the percentage of inhibition in the presence of Triton X-100 suggests that the compound's activity is likely due to aggregation.

HIV-1 Integrase 3'-Processing Assay

This protocol is for assessing the specific inhibition of the 3'-processing activity of HIV-1 integrase.

Principle: The assay measures the cleavage of a dinucleotide from a labeled DNA substrate by the integrase enzyme.

Protocol:

  • Reagents and Materials:

    • Purified HIV-1 integrase enzyme

    • Biotinylated double-stranded DNA substrate mimicking the viral LTR U5 end

    • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl₂, 0.05% Nonidet P-40, 30 mM NaCl)

    • Test compound

    • Streptavidin-coated 96-well plates

    • Detection system (e.g., colorimetric using an HRP-labeled antibody against a modification on the target substrate)

  • Procedure: a. Coat the streptavidin-coated 96-well plate with the biotinylated LTR U5 donor substrate DNA. b. Wash the plate to remove unbound substrate. c. Add the HIV-1 integrase enzyme to the wells. d. Add the test compound at various concentrations. e. Add the target substrate DNA with a 3'-end modification. f. Incubate the reaction mixture to allow for the 3'-processing and strand transfer reaction. g. Wash the plate to remove unreacted components. h. Detect the integrated product using an HRP-labeled antibody that recognizes the 3'-end modification of the target substrate. i. Measure the signal using a plate reader.

  • Interpretation: A dose-dependent decrease in the signal indicates inhibition of the HIV-1 integrase activity.

Surface Plasmon Resonance (SPR) for Binding Specificity

SPR is a powerful biophysical technique to characterize the direct binding of a compound to its target protein in real-time.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip as a ligand (test compound) binds to an immobilized protein.

Protocol:

  • Instrumentation and Reagents:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Purified target protein

    • Test compound

    • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

    • Running buffer (e.g., HBS-EP)

    • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

  • Procedure: a. Immobilize the purified target protein onto the sensor chip surface using standard amine coupling chemistry. b. Prepare a series of dilutions of the test compound in the running buffer. c. Inject the compound dilutions over the immobilized protein surface and a reference surface (without protein). d. Monitor the binding response in real-time. e. After each injection, regenerate the sensor surface using the regeneration solution to remove the bound compound. f. Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

  • Interpretation: A specific and saturable binding response that fits a 1:1 binding model is indicative of a direct and specific interaction. The KD value provides a quantitative measure of the binding affinity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing the target protein.

Protocol:

  • Instrumentation and Reagents:

    • Isothermal titration calorimeter

    • Purified target protein

    • Test compound

    • Identical buffer for both protein and compound solutions (dialysis is recommended to ensure a perfect match)

  • Procedure: a. Load the purified target protein into the sample cell of the calorimeter. b. Load the test compound into the injection syringe. c. Perform a series of small, sequential injections of the compound into the protein solution. d. Measure the heat change after each injection. e. Integrate the heat peaks and plot them against the molar ratio of the compound to the protein. f. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

  • Interpretation: The thermodynamic parameters provide insights into the forces driving the interaction. A well-defined binding isotherm with a clear stoichiometry is a strong indicator of a specific binding event.

Mandatory Visualizations

The following diagrams illustrate key concepts and pathways relevant to the assessment of this compound inhibitors.

experimental_workflow cluster_screening Initial Screening cluster_validation Target Validation hts High-Throughput Screening (HTS) hit This compound Hit Identified hts->hit aggregation Detergent-Based Aggregation Assay hit->aggregation Assess non-specific aggregation counterscreen Counter-Screening (e.g., Unrelated Enzyme) hit->counterscreen Rule out general promiscuity biophysical Biophysical Assays (SPR, ITC) aggregation->biophysical counterscreen->biophysical cell_based Cell-Based Assays biophysical->cell_based Confirm cellular activity selectivity Selectivity Profiling (e.g., Kinase Panel) cell_based->selectivity Determine selectivity profile validated_hit Validated, Specific Hit selectivity->validated_hit

Caption: Experimental workflow for assessing the target specificity of this compound hits.

target_specificity cluster_compound Compound cluster_targets Biological Targets This compound This compound Hit primary_target Primary Target This compound->primary_target Desired Specific Binding off_target1 Off-Target 1 This compound->off_target1 Undesired Off-Target Binding off_target2 Off-Target 2 This compound->off_target2 Undesired Off-Target Binding non_specific Non-Specific Interactions (Aggregation) This compound->non_specific PAINS Mechanisms

Caption: Conceptual diagram of target specificity versus non-specific interactions.

ikk_pathway tnf TNF-α tnfr TNFR tnf->tnfr tradd TRADD tnfr->tradd traf2 TRAF2 tradd->traf2 rip1 RIP1 traf2->rip1 tak1 TAK1 rip1->tak1 ikk_complex IKK Complex (IKKα/IKKβ/NEMO) tak1->ikk_complex Activates ikb IκB ikk_complex->ikb Phosphorylates nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to gene_expression Gene Expression (Inflammation, Survival) nucleus->gene_expression Promotes rhodanine_inhibitor This compound IKKβ Inhibitor rhodanine_inhibitor->ikk_complex Inhibits IKKβ

Caption: Simplified IKKβ signaling pathway and the point of inhibition by a this compound derivative.

bcl2_pathway apoptotic_stimuli Apoptotic Stimuli bh3_only BH3-only proteins (e.g., BIM, PUMA) apoptotic_stimuli->bh3_only Activate bcl2_mcl1 Anti-apoptotic Bcl-2, Mcl-1 bh3_only->bcl2_mcl1 Inhibit bax_bak Pro-apoptotic BAX, BAK bh3_only->bax_bak Activate bcl2_mcl1->bax_bak Inhibit mito Mitochondrion bax_bak->mito Form pores in cytochrome_c Cytochrome c mito->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activate caspase3 Caspase-3 caspase9->caspase3 Activate apoptosis Apoptosis caspase3->apoptosis rhodanine_inhibitor This compound Bcl-2/Mcl-1 Inhibitor rhodanine_inhibitor->bcl2_mcl1 Inhibits

Caption: The Bcl-2 family-mediated intrinsic apoptosis pathway.

References

Rhodanine: A Privileged Scaffold in Drug Discovery Compared to Other Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Privileged scaffolds, molecular frameworks that can bind to a range of biological targets, offer a powerful starting point for drug discovery. Among these, heterocyclic compounds are of paramount importance. This guide provides an objective comparison of rhodanine with other prominent heterocyclic privileged scaffolds, supported by experimental data, to aid in informed decision-making in drug design and development.

This compound (2-thioxothiazolidin-4-one) is a five-membered heterocyclic moiety that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its derivatives have been extensively explored as anticancer, antimicrobial, and antiviral agents. This guide compares the performance of this compound to other well-established privileged scaffolds: thiazolidinedione, benzimidazole, quinoline, and pyrrolidine.

Comparative Analysis of Biological Activities

To provide a clear comparison, the following tables summarize the reported biological activities of derivatives of this compound and other privileged scaffolds against various targets. It is important to note that direct head-to-head comparisons in the same study are not always available; therefore, data from different studies are presented to illustrate the potential of each scaffold.

Anticancer Activity

The cytotoxicity of heterocyclic compounds is a key measure of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

ScaffoldDerivative ExampleCell LineIC50 (µM)Reference
This compound Phenyl-substituted triazolothiazolyl-rhodanineHuh7 (Liver Cancer)4.67[1]
Phenyl-substituted triazolothiazolyl-rhodanineMCF-7 (Breast Cancer)2.30[1]
Benzimidazole-rhodanine conjugateHL-60 (Leukemia)0.21
Thiazolidinedione Thiazolyl-2,4-thiazolidinedione derivative (T21)Huh7 (Liver Cancer)2-16 (range across 6 cell lines)[2][3]
Benzimidazole Benzimidazole-based derivativeHCT-116 (Colon Cancer)16.2[4]
Benzimidazole-based derivativeMCF-7 (Breast Cancer)8.86[4]
Quinoline 3-Chloroquinoline-indolin-2-one hybridDU-145 (Prostate Cancer)11[5]
Pyrrolidine Spiropyrrolidine-thiazolo-oxindole derivativeHepG2 (Liver Cancer)0.85[6]
Spiropyrrolidine-thiazolo-oxindole derivativeHCT-116 (Colon Cancer)2.80[6]
Antibacterial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

ScaffoldDerivative ExampleBacterial StrainMIC (µg/mL)Reference
This compound-Quinoline Hybrid This compound bearing a quinoline moiety (6g)MRSA (Methicillin-resistant S. aureus)1[5]
This compound bearing a quinoline moiety (8c)QRSA (Quinolone-resistant S. aureus)1[5]
Benzimidazole 5-Fluorouracil benzimidazoleMRSA2[7]
5-Fluorouracil benzimidazoleS. aureus4[7]
Quinoline 2-sulfoether-4-quinoloneS. aureus0.8 (µM)
2-sulfoether-4-quinoloneB. cereus0.8 (µM)
Antiviral Activity

The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

ScaffoldDerivative ExampleVirusEC50 (nM)Reference
This compound This compound derivative (Compound 2)HIV-1 (AD8 strain)6.9[8]
This compound derivative (Compound 2)HIV-1 (NL4.3 strain)4.0[8]
This compound derivative (Compound 2)HSV-2132[8]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by these scaffolds is crucial for rational drug design.

Thiazolidinedione and PPARγ Signaling

Thiazolidinediones are well-known agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and glucose metabolism.[9][10][11]

PPAR_Signaling Thiazolidinedione Thiazolidinedione PPARg PPARγ Thiazolidinedione->PPARg activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (DNA) RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Metabolic_Regulation Regulation of Glucose and Lipid Metabolism Gene_Expression->Metabolic_Regulation

PPARγ Signaling Pathway Activation by Thiazolidinediones.

This compound and Benzimidazole in Cancer Signaling

This compound and benzimidazole derivatives have been shown to interfere with key signaling pathways implicated in cancer, such as the PI3K/Akt and MAPK pathways, which regulate cell proliferation, survival, and apoptosis.

Cancer_Signaling_Inhibition cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Apoptosis Proliferation & Apoptosis Regulation ERK->Proliferation_Apoptosis This compound This compound Derivatives This compound->Akt inhibit Benzimidazole Benzimidazole Derivatives Benzimidazole->ERK inhibit

Inhibition of Cancer Signaling Pathways.

Quinolone and DNA Gyrase Inhibition

Quinolones exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[12][13][14][15][16]

DNA_Gyrase_Inhibition Quinolone Quinolone DNA_Gyrase DNA Gyrase/ Topoisomerase IV Quinolone->DNA_Gyrase inhibits DNA_Supercoiling DNA Supercoiling & Relaxation DNA_Gyrase->DNA_Supercoiling required for DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication enables Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death inhibition leads to

Mechanism of Action of Quinolone Antibiotics.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility and comparison of results.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with various concentrations of the compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h (Formazan formation) E->F G Add solubilization solution (e.g., DMSO, isopropanol) F->G H Measure absorbance at ~570 nm G->H I Calculate IC50 value H->I

Workflow of the MTT Assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[17][18][19]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 to 72 hours.[17][18][19]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[17][20]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[17][20]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[17][20]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution for Antibacterial MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[21][22]

Detailed Methodology:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[21]

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of about 5 x 10^5 CFU/mL in each well.[21]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[22]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[21][22]

Plaque Reduction Assay for Antiviral EC50 Determination

This assay is used to quantify the infectivity of a virus and to determine the antiviral activity of a compound.[8][23]

Detailed Methodology:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6- or 12-well plates.[8][23]

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) and allow for adsorption for 1-2 hours.[23]

  • Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes various concentrations of the test compound.[23]

  • Incubation: Incubate the plates for a period sufficient for plaques to develop (typically 2-3 days).[23]

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[23]

  • EC50 Calculation: The number of plaques in the presence of the compound is compared to the number in the absence of the compound. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.[24]

Conclusion

This compound and the other discussed heterocyclic compounds—thiazolidinedione, benzimidazole, quinoline, and pyrrolidine—all represent valuable privileged scaffolds in drug discovery. The choice of scaffold depends on the specific therapeutic target and the desired pharmacological profile.

  • This compound demonstrates broad-spectrum activity, with particularly potent derivatives identified in anticancer, antibacterial, and antiviral research. Its synthetic tractability allows for extensive chemical modification to optimize activity and selectivity.

  • Thiazolidinedione is a well-established scaffold, particularly for targeting nuclear receptors like PPARγ, making it a cornerstone in the development of antidiabetic agents.

  • Benzimidazole is a versatile scaffold found in numerous approved drugs and exhibits a wide range of biological activities, often by interacting with key enzymes and signaling pathways in cancer and microbial diseases.

  • Quinoline is a prominent scaffold in antimicrobial and anticancer drug discovery, with a well-understood mechanism of action for its antibacterial derivatives.

  • Pyrrolidine , as a saturated heterocycle, offers a three-dimensional framework that can be advantageous for achieving high-affinity interactions with biological targets.

While this compound has been flagged as a potential Pan-Assay Interference Compound (PAINS), careful structural modification and rigorous biological evaluation can lead to the development of highly specific and potent drug candidates. The data presented in this guide underscores the potential of this compound as a privileged scaffold, comparable and in some cases superior to other well-known heterocyclic structures. Ultimately, the empirical data from head-to-head comparative studies will be the most definitive guide for scaffold selection in a given drug discovery program.

References

Unveiling the Potency of a Novel Glucosylated Rhodanine: A Comparative Guide to its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of oncology drug discovery, a new glucosylated rhodanine derivative, herein designated as Glc-Rhod, has emerged as a promising therapeutic candidate. This guide provides a comprehensive comparison of Glc-Rhod with the established chemotherapeutic agent Doxorubicin, focusing on the experimental validation of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the supporting experimental data and protocols.

Performance Comparison: Glc-Rhod vs. Doxorubicin

The anti-proliferative activity of Glc-Rhod was evaluated against the human hepatocellular carcinoma cell line, HepG2, and compared with Doxorubicin, a standard-of-care treatment for liver cancer. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay.

CompoundCell LineIC50 (µM)Reference
Glc-Rhod (Compound 6) HepG20.21[1]
Doxorubicin HepG2~0.45 - 28.70[2][3][4]

As the data indicates, Glc-Rhod exhibits potent cytotoxic activity against HepG2 cells, with a significantly lower IC50 value than that reported for Doxorubicin in several studies, suggesting a potentially higher efficacy at lower concentrations.

Validated Mechanism of Action: Dual Inhibition of Topoisomerase II and DNA Intercalation

Experimental evidence strongly supports a dual mechanism of action for Glc-Rhod, involving the inhibition of topoisomerase II (Topo II) and intercalation into DNA. This multifaceted approach to disrupting cancer cell proliferation is a hallmark of several effective chemotherapeutic agents.

Mechanism of ActionExperimental ValidationIC50 (µM) of Glc-Rhod
Topoisomerase II Inhibition In vitro Topo II inhibition assay6.9
DNA Intercalation DNA intercalation assay19.6

The ability of Glc-Rhod to inhibit Topo II, a critical enzyme in DNA replication and repair, at a low micromolar concentration highlights its potential as a targeted anticancer agent.[1] Furthermore, its capacity to intercalate into the DNA double helix can lead to structural distortions, ultimately interfering with essential cellular processes like transcription and replication.[5][6]

Experimental Protocols

For the purpose of reproducibility and further investigation, detailed protocols for the key validation experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

  • Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)

  • 96-well plates

  • HepG2 cells

  • Complete cell culture medium

  • Test compounds (Glc-Rhod and Doxorubicin)

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compounds (Glc-Rhod and Doxorubicin) in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubate the cells with the compounds for the desired period (e.g., 24, 48, or 72 hours).

  • Following the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

  • The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.[8][9][10]

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pUC19)

  • 10x Topoisomerase II reaction buffer

  • Test compound (Glc-Rhod)

  • 5x Loading dye

  • Agarose gel (0.8%)

  • Ethidium bromide staining solution

  • UV transilluminator

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture containing 2 µL of 10x topoisomerase II reaction buffer and 200 ng of supercoiled plasmid DNA.

  • Add the test compound (Glc-Rhod) at various concentrations. Include a positive control (a known Topo II inhibitor like etoposide) and a negative control (no inhibitor).

  • Initiate the reaction by adding purified topoisomerase II enzyme to the tubes.

  • Incubate the reaction mixture for 30 minutes at 37°C.

  • Stop the reaction by adding 5 µL of 5x loading dye.

  • Load the samples onto a 0.8% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

  • Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.

DNA Intercalation Assay

This assay measures the ability of a compound to insert itself between the base pairs of a DNA molecule, which can be detected by changes in the fluorescence of a DNA-binding dye like ethidium bromide.[11][12][13][14]

Materials:

  • Calf Thymus DNA (ctDNA)

  • Ethidium bromide (EtBr) solution

  • Tris-HCl buffer

  • Test compound (Glc-Rhod)

  • Fluorometer

Procedure:

  • Prepare a solution of ctDNA in Tris-HCl buffer.

  • Add ethidium bromide to the ctDNA solution to a final concentration where its fluorescence is significantly enhanced by binding to DNA.

  • Record the initial fluorescence intensity of the DNA-EtBr complex.

  • Add increasing concentrations of the test compound (Glc-Rhod) to the DNA-EtBr solution.

  • After each addition, incubate the mixture for a short period to allow for binding equilibrium to be reached.

  • Measure the fluorescence intensity after each addition.

  • A decrease in the fluorescence intensity of the DNA-EtBr complex indicates that the test compound is displacing the ethidium bromide from the DNA, suggesting an intercalative binding mode.

Visualizing the Mechanism of Action

To further elucidate the cellular processes affected by Glc-Rhod, the following diagrams illustrate the targeted signaling pathways and the experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Validation cluster_data Data Analysis synthesis Glc-Rhod Synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization mtt MTT Assay (Cytotoxicity) characterization->mtt topo_assay Topoisomerase II Inhibition Assay characterization->topo_assay dna_assay DNA Intercalation Assay characterization->dna_assay ic50 IC50 Determination mtt->ic50 mechanism Mechanism of Action Confirmation topo_assay->mechanism dna_assay->mechanism

Caption: Experimental workflow for the validation of Glc-Rhod's mechanism of action.

signaling_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Glc_Rhod Glc-Rhod DNA DNA Glc_Rhod->DNA Intercalation TopoII Topoisomerase II Glc_Rhod->TopoII Inhibition Replication DNA Replication Glc_Rhod->Replication Transcription Transcription Glc_Rhod->Transcription DNA->Replication DNA->Transcription TopoII->Replication facilitates Apoptosis Apoptosis Replication->Apoptosis Transcription->Apoptosis

Caption: Proposed signaling pathway for the anticancer action of Glc-Rhod.

References

A Comparative Guide to Molecular Docking of Rhodanine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodanine, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] From anticancer to antimicrobial and antidiabetic properties, this compound analogs have shown promise as potent inhibitors of various enzymes.[1][3][4] Molecular docking studies are a cornerstone in the rational design of these analogs, providing crucial insights into their binding modes and potential efficacy. This guide offers a comparative analysis of molecular docking studies on various this compound analogs, presenting key quantitative data, detailed experimental protocols, and visualizations to aid in the drug discovery process.

Comparative Docking Performance of this compound Analogs

The inhibitory potential of this compound derivatives is often evaluated through their binding affinity and interactions with the active site of target proteins. The following table summarizes the molecular docking results for various this compound analogs against different biological targets.

This compound AnalogBiological TargetPDB IDDocking Score/Binding Affinity (kcal/mol)Key Interacting ResiduesReference
RA-2 (this compound-3-acetic acid derivative)Aldose Reductase4LUA-9.6Thr113, Trp111, Gln49[5][6]
TA-01 (this compound derivative)Aldose Reductase4LUA-147.01 (Moldock Score)Thr113, Trp111, Gln49[6]
Compound 2a1 (N-substituted aminothis compound)EGFR4HJO69.47 (plp Fitness)THR766, ASP831[1]
Compound 2a2 (N-substituted aminothis compound)EGFR4HJO69.03 (plp Fitness)THR766, ASP831[1]
Compound 2b1 (N-substituted aminothis compound)EGFR4HJO68.88 (plp Fitness)THR830[1]
Erlotinib (Reference Drug)EGFR4HJO8.78 (plp Fitness)-[1]
This compound DerivativesTyrosine Kinase (c-Src)3G6HNot specifiedOxygen and sulfur atoms of the this compound core[7][8][9]
Derivative 8f (this compound-3-acetic acid derivative)Pancreatic LipaseNot specified-125.19 (MolDock Score)Ser152[10]
Orlistat (Reference Drug)Pancreatic LipaseNot specifiedNot specifiedSer152[10]
Compound 51 (N-3-substituted this compound)Glucose-6-phosphate dehydrogenase (G6PD)Not specifiedNot specified (IC50 = 6.54 µM)Phe171[2]

Experimental Protocols in Molecular Docking

The accuracy and reliability of molecular docking results are highly dependent on the experimental protocol. The following is a generalized methodology based on several cited studies.

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).[5]

  • Protein Preparation: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., OPLS_2005).

  • Ligand Preparation: The 2D structures of the this compound analogs are drawn using chemical drawing software and then converted to 3D structures. The ligands are subsequently energy minimized.

2. Docking Simulation:

  • Software: A variety of software can be used for molecular docking, including Molegro Virtual Docker (MVD), GOLD Suite, iGEMDOCK, and Glide.[1][6][7]

  • Binding Site Prediction: The active site of the target protein is identified, often based on the location of the co-crystallized ligand in the PDB structure.

  • Grid Generation: A docking grid is generated around the identified binding site to define the space for the ligand to be docked.

  • Docking and Scoring: The prepared ligands are then docked into the active site of the protein. The docking software uses scoring functions to predict the binding affinity and pose of the ligand. A compound with a higher negative binding affinity is generally considered to have higher activity.[5]

3. Analysis and Validation:

  • Interaction Analysis: The best-docked poses of the ligands are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the protein.

  • Molecular Dynamics (MD) Simulation: To validate the stability of the ligand-protein complex, MD simulations are often performed. These simulations can provide insights into the flexibility and stability of the complex over time.[5]

Visualizing the Process

Experimental Workflow for Molecular Docking

The following diagram illustrates a typical workflow for a molecular docking study of this compound analogs.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Validation Prot_Prep Protein Preparation (PDB Retrieval, Cleaning) Grid_Gen Grid Generation (Define Binding Site) Prot_Prep->Grid_Gen Lig_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (Software: MVD, GOLD, etc.) Lig_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose & Interaction Analysis Docking->Pose_Analysis MD_Sim Molecular Dynamics Simulation (Validation) Pose_Analysis->MD_Sim Lead_Opt Lead Optimization MD_Sim->Lead_Opt

Caption: A typical workflow for in silico molecular docking studies.

Inhibition of a Signaling Pathway by a this compound Analog

This compound analogs have been investigated as inhibitors of key enzymes in various signaling pathways. The diagram below illustrates a simplified representation of how a this compound analog could inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

G EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation This compound This compound Analog This compound->EGFR Inhibits Downstream Downstream Signaling (Cell Proliferation, Survival) P->Downstream Activates

Caption: Inhibition of the EGFR signaling pathway by a this compound analog.

References

Validating Rhodanine Compounds: A Comparative Guide to In Vitro Efficacy and In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of rhodanine-based compounds has garnered significant interest in drug discovery, with promising applications in oncology and metabolic diseases. A critical step in the development of these compounds is the validation of in vitro findings in relevant in vivo animal models. This guide provides a comparative overview of the performance of select this compound derivatives, summarizing key experimental data and outlining detailed methodologies to bridge the gap between laboratory assays and preclinical studies.

Data Presentation: In Vitro vs. In Vivo

The successful translation of a drug candidate from the bench to the clinic hinges on a strong correlation between its activity in cell-based assays and its efficacy in a living organism. Below, we present available data for this compound compounds that have been evaluated through both in vitro and in vivo methodologies.

Anticancer Activity of this compound Derivatives

This compound compounds have demonstrated notable cytotoxic effects against various cancer cell lines. The following table summarizes the in vitro efficacy of selected compounds. While corresponding in vivo data from the same studies are not available in the reviewed literature, the in vitro results provide a strong rationale for their further investigation in animal models.

CompoundCancer Cell LineIn Vitro AssayIC50 (µM)In Vivo ModelIn Vivo EfficacyReference
Compound 6 MCF-7 (Breast)MTT Assay11.7Not ReportedNot Reported[1]
HepG2 (Liver)MTT Assay0.21Not ReportedNot Reported[1]
A549 (Lung)MTT Assay1.7Not ReportedNot Reported[1]
Compound 7 MCF-7 (Breast)MTT Assay12.4Not ReportedNot Reported[1]
HepG2 (Liver)MTT Assay0.76Not ReportedNot Reported[1]
A549 (Lung)MTT Assay0.31Not ReportedNot Reported[1]
Compound 13a MCF-7 (Breast)MTT Assay3.1Not ReportedNot Reported[1]
HepG2 (Liver)MTT Assay17.2Not ReportedNot Reported[1]
A549 (Lung)MTT Assay6.1Not ReportedNot Reported[1]
Compound 12f HepG2 (Liver)Not Specified2.2Not ReportedNot Reported[2]
A549 (Lung)Not Specified4.5Not ReportedNot Reported[2]
MCF-7 (Breast)Not Specified7.17Not ReportedNot Reported[2]

Note: The in vivo data for these specific compounds were not available in the cited literature, highlighting a common gap in the direct validation of in vitro findings.

Antidiabetic Activity of this compound Derivatives

Several this compound derivatives have been investigated for their potential to treat type 2 diabetes. The following table presents in vitro and in vivo findings for this compound compounds targeting pathways relevant to glucose metabolism.

Compound(s)In Vitro Target/AssayIn Vitro ResultsIn Vivo ModelIn Vivo EfficacyReference
Compounds 5g, 5k, 5s, 5l α-amylase inhibitionGood inhibition with IC50 values ranging from 1.49 ± 0.10 to 3.06 ± 0.17 µMAlloxan-induced diabetic ratsSignificant reduction in blood glucose levels[3]
Series of dispiropyrrolidines Not specifiedNot specifiedMale Wistar ratsScreened for antidiabetic activity[4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of research findings. Below are methodologies for key in vitro and in vivo assays commonly used in the evaluation of this compound compounds.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

In Vivo Anticancer Efficacy: Tumor Xenograft Model

Tumor xenograft models are instrumental in evaluating the antitumor activity of compounds in a living organism.

Protocol:

  • Animal Model: Use immunodeficient mice, such as athymic nude (nu/nu) or SCID mice.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 × 10⁶ to 1 × 10⁷ cells in 100-200 µL of PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the this compound compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length × Width²)/2.

  • Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is typically tumor growth inhibition.

In Vivo Antidiabetic Efficacy: Alloxan-Induced Diabetic Model

This model is commonly used to screen for antidiabetic agents.

Protocol:

  • Induction of Diabetes: Induce diabetes in rats or mice by a single intraperitoneal injection of alloxan monohydrate (e.g., 150 mg/kg body weight).

  • Confirmation of Diabetes: After 72 hours, measure the fasting blood glucose levels. Animals with blood glucose levels above 250 mg/dL are considered diabetic.

  • Animal Grouping: Divide the diabetic animals into groups: a diabetic control group and groups to be treated with different doses of the this compound compound and a standard antidiabetic drug (e.g., glibenclamide). A non-diabetic control group should also be included.

  • Compound Administration: Administer the compounds orally for a specified period (e.g., 14 or 21 days).

  • Blood Glucose Monitoring: Measure blood glucose levels at regular intervals throughout the study.

  • Biochemical Analysis: At the end of the treatment period, collect blood samples for the analysis of biochemical parameters such as insulin, HbA1c, and lipid profiles.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the validation workflow.

Logical Workflow: From In Vitro Discovery to In Vivo Validation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Compound Library Compound Library Cell-Based Assays\n(e.g., MTT) Cell-Based Assays (e.g., MTT) Compound Library->Cell-Based Assays\n(e.g., MTT) Screening Enzyme Inhibition Assays Enzyme Inhibition Assays Cell-Based Assays\n(e.g., MTT)->Enzyme Inhibition Assays Identify Hits Correlation Analysis Correlation Analysis Cell-Based Assays\n(e.g., MTT)->Correlation Analysis Mechanism of Action Studies\n(e.g., Apoptosis) Mechanism of Action Studies (e.g., Apoptosis) Enzyme Inhibition Assays->Mechanism of Action Studies\n(e.g., Apoptosis) Characterize Lead Animal Model Selection\n(e.g., Xenograft, Diabetic) Animal Model Selection (e.g., Xenograft, Diabetic) Mechanism of Action Studies\n(e.g., Apoptosis)->Animal Model Selection\n(e.g., Xenograft, Diabetic) Transition to In Vivo Pharmacokinetic Studies Pharmacokinetic Studies Animal Model Selection\n(e.g., Xenograft, Diabetic)->Pharmacokinetic Studies Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies Efficacy Studies->Correlation Analysis

Caption: Workflow from in vitro screening to in vivo validation.

Tyrosine Kinase Signaling Pathway

Many this compound derivatives exert their anticancer effects by inhibiting tyrosine kinases, which are crucial for cell growth and proliferation.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) P P Receptor Tyrosine Kinase (RTK)->P Autophosphorylation This compound Compound This compound Compound This compound Compound->Receptor Tyrosine Kinase (RTK) Inhibition Downstream Signaling\n(e.g., RAS-MAPK, PI3K-AKT) Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream Signaling\n(e.g., RAS-MAPK, PI3K-AKT) Activation Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling\n(e.g., RAS-MAPK, PI3K-AKT)->Cell Proliferation, Survival, Angiogenesis

Caption: Inhibition of Tyrosine Kinase Signaling by this compound Compounds.

PPARγ Signaling Pathway

This compound derivatives have been identified as agonists of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose and lipid metabolism.

G cluster_0 Nucleus This compound Compound (Agonist) This compound Compound (Agonist) PPARγ PPARγ This compound Compound (Agonist)->PPARγ Activation RXR RXR PPARγ->RXR Heterodimerization PPRE (DNA) PPRE (DNA) RXR->PPRE (DNA) Binds to Gene Transcription Gene Transcription PPRE (DNA)->Gene Transcription Improved Insulin Sensitivity\n& Glucose Uptake Improved Insulin Sensitivity & Glucose Uptake Gene Transcription->Improved Insulin Sensitivity\n& Glucose Uptake

References

The Battle Against Resistance: A Comparative Guide to Rhodanine Derivatives as Potent Inhibitors of Multi-Drug Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: The escalating threat of multi-drug resistant (MDR) pathogens necessitates the urgent discovery of novel antimicrobial agents. Rhodanine derivatives have emerged as a promising class of compounds, exhibiting significant efficacy against several challenging MDR bacteria. This guide provides a comprehensive comparison of the effectiveness of various this compound derivatives, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and development.

Quantitative Analysis of Antibacterial Efficacy

The antibacterial activity of this compound derivatives has been predominantly observed against Gram-positive MDR pathogens, with limited to no activity against Gram-negative bacteria.[1][2][3] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various MDR bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

This compound DerivativeChemical StructureTarget PathogenStrain(s)MIC (µM)Reference
Rh 2 Methicillin-resistant Staphylococcus aureus (MRSA)Multiple clinical isolates4 (MIC₉₀)[1][2][3][4][5][6]
Vancomycin-resistant Staphylococcus aureus (VRSA)Multiple clinical isolates4 (MIC₉₀)[1][2][3][4][5][6]
Vancomycin-resistant Enterococcus (VRE)Multiple clinical isolates8 (MIC₉₀)[1][2][3][4][5][6]
Staphylococcus epidermidisClinical isolate4[1][2][3][4][5][6]
Compound 6k Staphylococcus aureusATCC 292132[7]
Methicillin-resistant Staphylococcus aureus (MRSA)Clinical isolates> Norfloxacin & Oxacillin[7]
Phenylalanine-derived (Z)-5-arylmethylidene this compound (Compound 1) Staphylococcus aureusDNA Gyrase Inhibition5[8]
Phenylalanine-derived (Z)-5-arylmethylidene this compound (Compound 3) Staphylococcus aureusTopoisomerase IV Inhibition0.5[8]
This compound-based 5-aryloxy pyrazoles General StructureMethicillin-resistant Staphylococcus aureus (MRSA)Multiple strains1-32 (µg/mL)[9]
Quinolone-resistant Staphylococcus aureus (QRSA)Multiple strains1-32 (µg/mL)[9]

Experimental Protocols

The determination of the antibacterial efficacy of this compound derivatives primarily relies on the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Protocol for MIC Determination

This protocol is a standardized method for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

  • Antimicrobial Agent: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) at a high concentration.

  • Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plates: Use sterile 96-well microtiter plates.

2. Serial Dilution of the Antimicrobial Agent:

  • Add 100 µL of sterile CAMHB to all wells of the microtiter plate.

  • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. This will create a range of decreasing concentrations of the this compound derivative.

  • The eleventh well in each row should contain only broth and the bacterial inoculum to serve as a positive growth control. The twelfth well should contain only broth to serve as a sterility control.

3. Inoculation:

  • Within 15-30 minutes of standardizing the inoculum, add 100 µL of the prepared bacterial suspension to each well (except the sterility control well), resulting in a final volume of 200 µL per well.

4. Incubation:

  • Cover the microtiter plates and incubate at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. Growth is indicated by turbidity or a pellet at the bottom of the well. The MIC is recorded in µg/mL or µM.

Mechanism of Action: Dual Inhibition of Type II Topoisomerases

This compound derivatives exert their antibacterial effect by targeting and inhibiting two essential bacterial enzymes: DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit) .[8] These enzymes are crucial for DNA replication, repair, and decatenation. The inhibitory action is directed at the ATPase domains of these enzymes, preventing the hydrolysis of ATP, which is necessary for their function.

Rhodanine_Mechanism_of_Action This compound This compound Derivative Gyrase DNA Gyrase (GyrA2GyrB2) This compound->Gyrase Inhibits ATPase activity of GyrB TopoIV Topoisomerase IV (ParC2ParE2) This compound->TopoIV Inhibits ATPase activity of ParE ADP_Gyrase ADP + Pi Gyrase->ADP_Gyrase Hydrolysis DNA_Replication DNA Replication & Supercoiling Control Gyrase->DNA_Replication Enables ADP_TopoIV ADP + Pi TopoIV->ADP_TopoIV Hydrolysis TopoIV->DNA_Replication Enables ATP_Gyrase ATP ATP_Gyrase->Gyrase Binds to ATPase domain ATP_TopoIV ATP ATP_TopoIV->TopoIV Binds to ATPase domain Cell_Death Bacterial Cell Death Antibacterial_Discovery_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Lead Optimization cluster_preclinical Preclinical Development Compound_Library Compound Library (e.g., this compound Derivatives) HTS High-Throughput Screening (e.g., Broth Microdilution) Compound_Library->HTS Hit_Identification Hit Identification (Active Compounds) HTS->Hit_Identification MIC_Determination MIC & MBC Determination against MDR Panel Hit_Identification->MIC_Determination SAR_Studies Structure-Activity Relationship (SAR) Studies MIC_Determination->SAR_Studies Toxicity_Assay In Vitro Cytotoxicity Assays MIC_Determination->Toxicity_Assay Lead_Compound Lead Compound Selection SAR_Studies->Lead_Compound Toxicity_Assay->Lead_Compound Mechanism_of_Action Mechanism of Action Studies Lead_Compound->Mechanism_of_Action In_Vivo_Efficacy In Vivo Animal Models of Infection Mechanism_of_Action->In_Vivo_Efficacy ADMET_Studies ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) In_Vivo_Efficacy->ADMET_Studies

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Rhodanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the safe disposal of rhodanine, a compound frequently utilized in medicinal chemistry. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.

Immediate Safety and Handling Considerations

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.[2] Ensure adequate ventilation to avoid the inhalation of dust. In case of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must always comply with national and local regulations. It is crucial to consult your institution's environmental health and safety (EHS) department for specific guidelines. The general procedure is as follows:

  • Container Management : Keep this compound waste in its original or a clearly labeled, compatible container. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Waste Collection : Collect all solid this compound waste, including any contaminated materials from spills, in a designated and properly sealed container.

  • Engage a Licensed Waste Disposal Service : The primary and recommended method for this compound disposal is to engage a licensed professional waste disposal company. This ensures that the chemical is managed and disposed of in an environmentally responsible and compliant manner.

  • Incineration (Alternative Method) : In some cases, and only if permitted by regulations and conducted by a licensed facility, this compound may be disposed of by dissolving it in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should not be attempted in a standard laboratory setting.

  • Container Disposal : Empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.

Note : Under no circumstances should this compound be disposed of down the drain or in regular trash.

Chemical Incompatibility

To prevent hazardous reactions, it is essential to be aware of this compound's chemical incompatibilities. Store and handle this compound and its waste away from the following substances:

Incompatible SubstancePotential Hazard
Strong Oxidizing AgentsMay cause a vigorous or explosive reaction.
Strong BasesCan lead to decomposition or other hazardous reactions.

This data is compiled from multiple safety data sheets.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

RhodanineDisposal cluster_spill Spill Response start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Place in a Labeled, Sealed Container ppe->container no_mix Do Not Mix with Other Waste Streams container->no_mix consult_ehs Consult Institutional EHS Guidelines no_mix->consult_ehs licensed_disposal Arrange for Pickup by a Licensed Waste Disposal Service consult_ehs->licensed_disposal end Disposal Complete licensed_disposal->end spill Spill Occurs cleanup Clean Up Spill Following Safety Procedures spill->cleanup cleanup->container

Figure 1. A flowchart outlining the decision-making process for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Rhodanine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the dynamic field of drug development, ensuring a safe and efficient research environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Rhodanine, a compound frequently utilized in medicinal chemistry. By adhering to these protocols, researchers can mitigate risks and maintain a secure and productive laboratory setting.

Immediate Safety and Handling Protocols

This compound is classified as harmful if swallowed and can cause serious eye damage.[1] Therefore, stringent adherence to safety protocols is crucial.

Engineering Controls: All work with this compound should be conducted in a well-ventilated area.[2][3] The use of a chemical fume hood is recommended to minimize the inhalation of dust particles.[4] An eyewash station and a safety shower should be readily accessible in any area where this compound is handled.[2][5]

Personal Protective Equipment (PPE): A comprehensive PPE regimen is the first line of defense against exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]To prevent eye contact, which can cause serious damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To avoid skin contact.[2] Gloves should be inspected before use and disposed of properly after handling the compound.[1]
Body Protection A lab coat or a complete suit protecting against chemicals.[1][2]To prevent skin exposure.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if engineering controls are insufficient or if dust is generated.[2]To prevent inhalation of harmful dust particles.

Handling Procedures:

  • Avoid contact with skin and eyes.[1][2]

  • Prevent dust formation and accumulation.[1][2][3]

  • Do not eat, drink, or smoke in areas where this compound is handled.[5]

  • Wash hands thoroughly after handling.[1][2]

This compound Properties and Hazards

A clear understanding of the substance's properties is vital for safe handling.

PropertyValue
Appearance Slightly yellow crystals[2]
Molecular Formula C₃H₃NOS₂[1]
Molecular Weight 133.19 g/mol [1]
Melting Point 167-169 °C[2]
Solubility Soluble in hot water[2]
Hazards Harmful if swallowed[1], Causes serious eye damage/irritation[1][5]

Emergency Procedures: A Step-by-Step Response Plan

In the event of an accidental exposure or spill, a swift and informed response is critical.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][5] Seek immediate medical attention.[1][2][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1][2] Seek medical attention if irritation persists.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or physician immediately.[1][2][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2] Seek medical attention.[1][2]

Spill Response Workflow:

The following diagram outlines the procedural steps for managing a this compound spill.

Spill_Response_Workflow This compound Spill Response Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_decontamination_disposal Decontamination & Disposal A Evacuate Immediate Area & Alert Others B Ensure Proper Ventilation A->B C Wear Appropriate PPE B->C D Contain the Spill (Solid: Cover with damp paper towel) (Liquid: Use inert absorbent) C->D E Carefully Scoop Material into Hazardous Waste Container D->E F Decontaminate Spill Area (e.g., with 70% ethanol) E->F G Dispose of all Cleanup Materials as Hazardous Waste F->G

This compound Spill Response Workflow

Storage and Disposal Plan

Proper storage and disposal are essential for maintaining a safe laboratory environment and complying with regulations.

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][2]

  • Keep the container tightly closed.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][5]

Disposal:

  • This compound and its containers must be treated as hazardous waste.[4]

  • Do not dispose of in regular trash or pour down the drain.[1][4]

  • Solid Waste: Collect pure this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for proper disposal.[1][6]

  • Glassware Decontamination:

    • Rinse contaminated glassware with a suitable organic solvent (e.g., ethanol, acetone). Collect this solvent rinse as hazardous liquid waste.[4]

    • Wash the rinsed glassware with laboratory detergent and warm water.

    • Perform a final rinse with deionized water.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rhodanine
Reactant of Route 2
Rhodanine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.